PB28 hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H39ClN2O |
|---|---|
Molecular Weight |
407.0 g/mol |
IUPAC Name |
1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine;hydrochloride |
InChI |
InChI=1S/C24H38N2O.ClH/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21;/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3;1H |
InChI Key |
OSFCUSPRYLNJJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4.Cl |
Origin of Product |
United States |
Foundational & Exploratory
PB28 hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of PB28 Hydrochloride
Abstract
This compound is a synthetic cyclohexylpiperazine derivative that has garnered significant scientific interest for its potent biological activities, primarily as a high-affinity ligand for sigma (σ) receptors. This guide provides a detailed examination of its mechanism of action, consolidating current research into a comprehensive technical resource. PB28 functions as a dual-acting compound, exhibiting high-affinity agonism at the sigma-2 (σ2) receptor and antagonism at the sigma-1 (σ1) receptor. This unique pharmacological profile underpins its diverse cellular effects, including the induction of caspase-independent apoptosis, modulation of intracellular calcium homeostasis, cell cycle arrest, and inhibition of key oncogenic signaling pathways such as PI3K-AKT-mTOR. Furthermore, its ability to reduce P-glycoprotein (P-gp) expression suggests a role in overcoming multidrug resistance in cancer. This document will elucidate these core mechanisms, present the quantitative data supporting them, and provide detailed protocols for the key experiments used in their validation.
Introduction: The Significance of Sigma Receptors and PB28
Sigma (σ) receptors, once misidentified as a subtype of opioid receptors, are now understood to be unique, non-opioid intracellular proteins primarily located at the endoplasmic reticulum (ER).[1] They are broadly classified into two subtypes, σ1 and σ2. The σ1 receptor has been cloned and is well-characterized as a molecular chaperone. The σ2 receptor was more enigmatic until it was identified as the transmembrane protein 97 (TMEM97). Both receptor subtypes are implicated in a wide range of cellular functions and are highly expressed in the central nervous system and various tissues.
Notably, σ2 receptors are significantly overexpressed in numerous cancer cell lines, making them an attractive target for developing novel anti-tumor agents.[2] this compound emerged from this research as a potent and valuable tool compound and potential therapeutic agent.[3] Its defining characteristic is its dual-modulatory action: it is a high-affinity agonist for the σ2 receptor while simultaneously acting as an antagonist at the σ1 receptor.[4][5][6] This guide deconstructs the molecular and cellular consequences of these interactions.
Molecular Interactions: The Receptor Binding Profile of PB28
The foundational mechanism of any pharmacologically active compound is its direct interaction with its molecular targets. For PB28, these are the σ1 and σ2 receptors. The affinity of PB28 for these sites has been rigorously quantified through competitive radioligand binding assays, which measure the ability of PB28 to displace a known radioactive ligand from the receptor.
The causality behind this experimental choice is fundamental: to understand a drug's action, one must first establish where it binds and with what avidity. A high affinity, indicated by a low inhibition constant (Ki), suggests that the drug will bind to its target at low nanomolar concentrations, implying potency and specificity.
Table 1: PB28 Binding Affinities (Ki) at Sigma Receptors
| Cell Line / Tissue | Receptor Subtype | Ki (nM) | Reference |
|---|---|---|---|
| MCF7 Breast Cancer | σ2 | 0.28 | [2] |
| MCF7 ADR Breast Cancer | σ2 | 0.17 | [2] |
| General | σ2 | 0.68 | [4][7] |
| MCF7 Breast Cancer | σ1 | 13.0 | [2] |
| MCF7 ADR Breast Cancer | σ1 | 10.0 | [2] |
| General | σ1 | 0.38 |[4][7] |
Note: There is some variability in reported Ki values across different studies and assay conditions, but the trend of high affinity for both receptors, with particular potency at the σ2 receptor, is consistent.
As the data illustrates, PB28 demonstrates sub-nanomolar to low nanomolar affinity for both sigma receptor subtypes.[2][3][4] This high affinity validates that the sigma receptors are the primary molecular targets through which PB28 exerts its biological effects. The compound's profile as a σ2 agonist and σ1 antagonist is crucial, as these opposing actions on two related receptors contribute to its complex and potent cellular outcomes.[3][6]
Core Cellular Mechanisms of Action
Binding of PB28 to sigma receptors initiates a cascade of downstream cellular events. The following sections detail the most well-documented mechanistic outcomes.
Modulation of Intracellular Calcium (Ca²⁺) Homeostasis
One of the most immediate and critical consequences of PB28 activity is the disruption of intracellular Ca²⁺ signaling. The endoplasmic reticulum is a primary storage site for intracellular calcium, and its release is tightly regulated by inositol 1,4,5-trisphosphate (InsP3) receptors and ryanodine receptors.
Research demonstrates that PB28 effectively abolishes Ca²⁺ release through both of these channels.[1] In SK-N-SH neuroblastoma cells, pre-incubation with PB28 prevents the cytosolic Ca²⁺ spikes normally triggered by agonists like carbachol or histamine.[1] This is not due to a lack of Ca²⁺ in the ER stores, but rather a direct inhibition of the release machinery itself.[1] This profound disruption of Ca²⁺ signaling is a key contributor to PB28-induced cytotoxicity, as sustained alterations in calcium homeostasis are known to trigger stress pathways leading to cell death.
Induction of Caspase-Independent Apoptosis
A hallmark of PB28's antitumor activity is its ability to induce programmed cell death, or apoptosis. Critically, this process occurs through a caspase-independent pathway.[2][4][5] Caspases are a family of proteases central to the classical apoptotic cascade. The fact that PB28 bypasses this requirement points to an alternative, potent cell-killing mechanism.
Experimental evidence from Annexin V flow cytometry analysis shows that PB28 treatment leads to a significant increase in the fraction of apoptotic cells (from ~3% to 15%).[2] However, subsequent fluorescent assays for caspase-3 and caspase-7 activity show no statistical difference between treated and untreated cells.[2] This confirms that the observed apoptosis is not dependent on the activation of these key executioner caspases. This mechanism is particularly relevant for cancers that have developed resistance to conventional chemotherapeutics that rely on caspase-dependent apoptosis. Some studies also suggest PB28 can induce apoptosis by increasing mitochondrial superoxide production.[8]
Cell Cycle Arrest at G0/G1 Phase
In addition to inducing cell death, PB28 also inhibits cell proliferation by arresting the cell cycle. In breast cancer cell lines (MCF7 and MCF7 ADR), treatment with PB28 causes a consistent accumulation of cells in the G0/G1 phase of the cell cycle.[2][4][5] This arrest prevents cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), effectively halting their division and growth. This cytostatic effect complements the compound's cytotoxic properties.
Regulation of Key Signaling Pathways and P-glycoprotein
PB28 has been shown to modulate critical intracellular signaling cascades. In renal cancer cells, PB28 suppresses proliferation and invasion by downregulating the PI3K-AKT-mTOR pathway, a central regulator of cell growth, survival, and metabolism.[9]
Furthermore, PB28 significantly reduces the expression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes a wide range of chemotherapeutic drugs from cancer cells, thereby conferring multidrug resistance (MDR).[2][5] By decreasing P-gp levels, PB28 can re-sensitize resistant cancer cells to conventional treatments like doxorubicin, demonstrating strong synergistic potential.[5]
Key Experimental Methodologies
The trustworthiness of the mechanistic claims described above is built upon robust and reproducible experimental protocols. The following sections provide step-by-step methodologies for the core assays used to characterize PB28.
Protocol: Radioligand Competition Binding Assay for σ2 Receptors
Rationale: This assay is the gold standard for determining the binding affinity (Ki) of a test compound (PB28) for a specific receptor. It relies on measuring how effectively the test compound competes with a known radiolabeled ligand ([³H]DTG) for binding to the receptor in a tissue or cell membrane preparation. The use of (+)-pentazocine is critical to "mask" the σ1 receptors, ensuring that the measured binding of [³H]DTG is specific to the σ2 subtype.[2][10][11]
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat liver) or cultured cells (e.g., MCF7) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate or microcentrifuge tubes, combine the following in a final volume of 500 µL:
-
Total Binding Control: Contains membrane, radioligand, and masking agent, but no PB28.
-
Nonspecific Binding Control: Contains membrane, radioligand, masking agent, and a high concentration of an unlabeled sigma ligand (e.g., 10 µM haloperidol) to displace all specific binding.
-
-
Incubation and Termination:
-
Incubate the reactions at room temperature for 120 minutes to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any residual unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the specific binding at each PB28 concentration: Specific Binding = Total Binding DPM - Nonspecific Binding DPM.
-
Plot the percentage of specific binding against the log concentration of PB28.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of PB28 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
-
Protocol: Intracellular Calcium Flux Assay
Rationale: This functional assay measures the ability of a compound to alter intracellular Ca²⁺ concentrations. Fluorescent dyes like Fura-2 AM or Indo-1 are used, which can enter the cell and change their fluorescence properties upon binding to Ca²⁺.[12][13] By measuring fluorescence over time, a kinetic profile of Ca²⁺ release or inhibition can be generated, providing direct evidence of PB28's effect on this signaling pathway.[1]
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., SK-N-SH) in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere overnight.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing calcium and magnesium.
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C. The AM ester group allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the active dye inside.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Compound Incubation:
-
Add PB28 at the desired concentration to the appropriate wells. Incubate for a specified period (e.g., 45 minutes) to allow for its inhibitory effect on release channels to manifest.[1]
-
Include control wells: a "vehicle control" (no PB28) and a "positive control agonist" (e.g., carbachol or histamine) to establish a baseline response.
-
-
Measurement:
-
Use a fluorescence plate reader or a microscope equipped for ratiometric imaging.
-
For Fura-2, alternately excite the cells at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Inject the stimulating agonist (e.g., carbachol) into all wells simultaneously using the plate reader's injector system.
-
Continue to record the fluorescence ratio (F340/F380) for several minutes to capture the full calcium transient (rise and fall).
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (340nm/380nm) is directly proportional to the intracellular Ca²⁺ concentration.[12]
-
Plot the fluorescence ratio over time for each condition.
-
Compare the peak response in PB28-treated cells to the vehicle-treated cells to quantify the degree of inhibition.
-
Protocol: Annexin V / Propidium Iodide (PI) Apoptosis Assay
Rationale: This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining method provides a quantitative measure of apoptosis induction.[2][14]
Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of PB28 or vehicle control for the desired time period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE or Accutase to detach them without damaging the membrane.
-
Combine all cells from a given treatment, wash with cold PBS, and centrifuge to form a cell pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add FITC-conjugated Annexin V (typically 5 µL) and PI solution (typically 5 µL) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use an excitation laser of 488 nm and collect emission for FITC (e.g., ~530 nm) and PI (e.g., >670 nm).
-
Analyze the data using appropriate software to generate a dot plot of PI vs. FITC fluorescence.
-
The cell populations are identified as follows:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often debris).
-
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant. A significant increase in the percentage of cells in the lower-right and upper-right quadrants in PB28-treated samples compared to controls indicates the induction of apoptosis.
-
Summary and Future Directions
This compound is a potent pharmacological agent whose mechanism of action is rooted in its dual activity as a high-affinity σ2 receptor agonist and σ1 receptor antagonist. This profile triggers a multifaceted cellular response characterized by the inhibition of ER calcium release, induction of caspase-independent apoptosis, G0/G1 cell cycle arrest, and downregulation of the PI3K-AKT-mTOR survival pathway. Its ability to decrease P-gp expression further positions it as a promising candidate for overcoming multidrug resistance in oncology.
Future research should focus on further elucidating the precise protein-protein interactions downstream of σ2/TMEM97 activation by PB28.[15][16] Understanding how this engagement leads to the inhibition of calcium channels and the initiation of cell death pathways will be critical. Additionally, exploring the therapeutic potential of PB28 in combination with other agents, particularly in resistant tumors, warrants extensive investigation. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers dedicated to advancing this promising area of drug development.
References
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Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics. [Link]
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Azzariti, A., et al. (2006). Cyclohexylpiperazine Derivative PB28, a sigma2 Agonist and sigma1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. PubMed. [Link]
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Gassen, J., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]
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Colabufo, N. A., et al. (2006). The sigma-2 receptor agonist PB28 inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells. Cell Calcium. [Link]
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DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]
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Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]
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ResearchGate. (n.d.). Sigma-2 receptor ligands PB28 and its analogues. [Link]
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Chen, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]
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Wang, Y., et al. (2021). The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer. PubMed. [Link]
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Nicholson, H., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]
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Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]
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bio-protocol.org. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. [Link]
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Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]
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West Virginia University. (n.d.). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. [Link]
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Physiological Reviews. (n.d.). Measurement of Intracellular Calcium. [Link]
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Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
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FluoroFinder. (2022). Newsletter: Fluorescent Probes for Intracellular Calcium Measurement. [Link]
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ResearchGate. (2015). What are the possible methods for intracellular calcium assay?. [Link]
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Wegorzewska, M. M., et al. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. MDPI. [Link]
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ResearchGate. (2025). (PDF) PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. [Link]
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Pati, M. L., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. PubMed. [Link]
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ACS Pharmacology & Translational Science. (2025). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. [Link]
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Chen, Y. R., et al. (2012). Induction of Apoptosis Coupled to Endoplasmic Reticulum Stress in Human Prostate Cancer Cells by n-butylidenephthalide. PMC. [Link]
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Lee, S. H., et al. (2025). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. PMC. [Link]
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Salyha, O. S., & Taylor, C. W. (2014). Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism. PMC. [Link]
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Farges, M. C., et al. (2004). Peripheral benzodiazepine receptor ligands induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells and enhance chemosensitivity to paclitaxel, docetaxel, doxorubicin and the Bcl-2 inhibitor HA14-1. PubMed. [Link]
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MDPI. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. [Link]
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Encyclopedia.pub. (2023). The Sigma-2 Receptor. [Link]
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The University of Hong Kong. (n.d.). Functional studies of Calbindin-D28K and its role in intracellular calcium homeostasis. [Link]
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Horan, B., et al. (2013). Elevation of Intracellular Calcium in Clonal Neuronal and Embryonic Kidney Cells Involves Endogenous Endothelin-A Receptors Linked to Phospholipase C Through Gαq/11. PMC. [Link]
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Krieger, N. S., et al. (2011). Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption. PubMed. [Link]
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An In-depth Technical Guide to PB28 Hydrochloride: A Modulator of Sigma Receptors with Therapeutic Potential
Introduction
PB28 hydrochloride, chemically known as 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride, is a high-affinity ligand for sigma (σ) receptors, demonstrating a complex pharmacological profile as a σ2 receptor agonist and a σ1 receptor antagonist.[1][2][3] This dual activity has positioned PB28 as a valuable pharmacological tool for investigating the roles of sigma receptors in cellular function and as a potential therapeutic agent in several disease areas, most notably in oncology and virology.[3][4][5] This in-depth technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, key experimental protocols, and a summary of its therapeutic applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white, crystalline solid that is soluble in water and methanol.[5][6] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride | |
| Molecular Formula | C24H38N2O · 2HCl | [5] |
| Molecular Weight | 443.5 g/mol | [5][7] |
| CAS Number | 172907-03-8 | [5][7] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in water and methanol | [5] |
| Storage | Desiccate at +4°C |
Pharmacological Profile and Mechanism of Action
PB28 exhibits high affinity for both σ1 and σ2 receptors, with a notable preference for the σ2 subtype.[5] The binding affinities (Ki) of PB28 vary slightly depending on the cell line and experimental conditions, but consistently demonstrate its potent interaction with these receptors.
| Receptor | Ki (nM) | Cell Line/Tissue | Source |
| σ1 Receptor | 13 | MCF-7 cell membranes | [5] |
| 15.2 | |||
| σ2 Receptor | 0.28 | MCF-7 cell membranes | [5] |
| 0.8 | |||
| 0.34 | [8] |
The mechanism of action of PB28 is multifaceted and stems from its dual activity on sigma receptors. As a σ2 receptor agonist, PB28 has been shown to induce cytotoxic and antiproliferative effects in various cancer cell lines.[9] This is achieved, in part, through the induction of a caspase-independent apoptotic pathway.[9] Concurrently, as a σ1 receptor antagonist, PB28 can modulate intracellular calcium signaling and inhibit cell growth.[3][8]
Signaling Pathways
The activation of σ2 receptors by PB28 triggers a signaling cascade that leads to cell death. While the complete pathway is still under investigation, key components have been identified. It is understood that σ2 receptor activation can influence the PI3K-AKT-mTOR signaling pathway, which is crucial for cell proliferation and survival.[3] Inhibition of this pathway by PB28 contributes to its anticancer effects. The proposed signaling pathway leading to caspase-independent apoptosis is depicted in the diagram below.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
This section provides detailed protocols for key in vitro and in vivo experiments to assess the activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. This protocol is adapted for determining the cytotoxic effects of PB28 on cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Cancer cell line of interest (e.g., MCF-7, 786-O, ACHN)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the PB28 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the PB28 concentration to determine the IC50 value.
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- 1. Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Sigma‐2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K‐AKT‐mTOR Signalling Pathway in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics, metabolism, and toxicity of azurin-p28 (NSC745104) a peptide inhibitor of p53 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. PB 28 dihydrochloride | CAS 172906-90-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. PB28 dihydrochloride | C24H40Cl2N2O | CID 46861545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PB28 [neuromics.com]
- 9. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: PB28 Hydrochloride as a High-Affinity Sigma-2 Ligand for Antiproliferative Applications
The following technical guide provides an in-depth analysis of PB28 hydrochloride, focusing on its antiproliferative mechanisms, experimental protocols, and therapeutic potential.
Executive Summary
This compound (PB28 HCl) is a cyclohexylpiperazine derivative that functions as a high-affinity agonist for the Sigma-2 (σ2) receptor, recently identified as Transmembrane Protein 97 (TMEM97). Unlike traditional chemotherapeutics that primarily target DNA replication, PB28 exerts its antiproliferative effects through a distinct lysosomal-mitochondrial axis . This guide details the compound's mechanism of action—specifically Lysosomal Membrane Permeabilization (LMP) and subsequent mitochondrial dysfunction—and provides validated protocols for assessing its efficacy in oncology research.
Part 1: Molecular Profile & Mechanism of Action
Chemical Identity and Binding Profile
PB28 is a mixed ligand with a high affinity for σ2 receptors and a moderate-to-low affinity for σ1 receptors, acting functionally as a σ2 agonist and σ1 antagonist.[1][2][3]
-
Target: Sigma-2 Receptor (TMEM97).[4]
-
Binding Affinity (
): ~0.28–0.68 nM (σ2) vs. ~13.0 nM (σ1) in MCF7 membranes. -
Physicochemical Property: As a hydrophobic amine, PB28 is lysosomotropic; it passively diffuses into lysosomes where it becomes protonated and trapped.
The Lysosomal-Mitochondrial Axis
The antiproliferative efficacy of PB28 stems from its ability to compromise organelle integrity. The cascade follows a specific causality:
-
Lysosomal Accumulation: PB28 accumulates in the acidic environment of the lysosome.
-
Lysosomal Membrane Permeabilization (LMP): High concentrations induce detergent-like effects, destabilizing the membrane.
-
Cathepsin Release: Cysteine proteases (Cathepsin B/D) leak into the cytosol.
-
Mitochondrial Attack: Cytosolic cathepsins cleave Bid (to tBid) or directly act on the mitochondrial outer membrane, triggering Mitochondrial Membrane Permeabilization (MMP).
-
ROS & Apoptosis: Collapse of the mitochondrial potential (
) leads to superoxide generation and caspase-independent (or dependent, context-varying) cell death.
Signaling Pathway Visualization
The following diagram illustrates the downstream signaling cascade activated by PB28 treatment.
Caption: Figure 1. PB28-induced cell death pathway via the lysosomal-mitochondrial axis.
Part 2: Antiproliferative Efficacy (Data Analysis)
PB28 demonstrates time-dependent cytotoxicity. Short exposures (<24h) often yield high IC50 values, whereas 48-hour exposures reveal nanomolar potency, particularly in breast cancer models.
Table 1: Comparative IC50 Values of PB28 in Cancer Cell Lines[3]
| Cell Line | Tissue Origin | Phenotype | IC50 (48h) | Key Insight |
| MCF7 | Breast | Estrogen Receptor (+) | 25 nM | High sensitivity driven by σ2 overexpression. |
| MCF7/ADR | Breast | Doxorubicin Resistant | 15 nM | Collateral Sensitivity: PB28 bypasses P-gp efflux pumps. |
| Panc-1 | Pancreas | PDAC | ~100–300 nM* | Potency varies by assay; induces strong ROS response. |
| SK-N-SH | Neural | Neuroblastoma | ~400 nM | Significant σ1 antagonism contributes to effect. |
| PC3 | Prostate | Androgen Independent | ~37 µM | Lower sensitivity compared to breast/neural lines. |
*Note: Values for Panc-1 vary in literature based on derivative testing; PB28 itself is generally sub-micromolar in high-expression σ2 contexts.
Part 3: Experimental Frameworks
Preparation and Handling
-
Solubility: PB28 HCl is soluble in DMSO (up to 25 mg/mL) and water (up to 10 mg/mL with gentle warming).
-
Stock Solution: Prepare a 10 mM stock in DMSO . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute into serum-free media immediately prior to use. Ensure final DMSO concentration is <0.1%.
Protocol A: Assessing Lysosomal Integrity (Acridine Orange)
Objective: To quantify LMP induced by PB28. Acridine Orange (AO) fluoresces red in acidic lysosomes and green in the cytosol/nucleus. Loss of red fluorescence indicates LMP.
-
Seeding: Seed cells (e.g., MCF7) at
cells/well in a 24-well plate. -
Treatment: Treat with PB28 (e.g., 25 nM, 50 nM) for 24–48 hours. Include a positive control (e.g., Chloroquine).
-
Staining: Wash cells with PBS and incubate with 5 µg/mL Acridine Orange for 15 minutes at 37°C.
-
Analysis (Flow Cytometry):
-
Harvest cells and wash with PBS.
-
Excitation: 488 nm.
-
Emission: Measure Red (PerCP-Cy5.5 or similar) vs. Green (FITC).
-
Result: A shift from High-Red to Low-Red indicates lysosomal leakage.
-
Protocol B: Mitochondrial ROS Quantification (MitoSOX)
Objective: To confirm the downstream mitochondrial dysfunction.
-
Treatment: Incubate cells with PB28 for the desired timepoint (usually 24h).
-
Staining: Add MitoSOX™ Red (5 µM) for the last 10 minutes of incubation.
-
Counter-stain: Optional Hoechst 33342 for nuclear visualization.
-
Imaging/FACS: Analyze immediately.
-
Microscopy:[5] Look for bright red puncta in the mitochondrial network.
-
FACS: Quantify Mean Fluorescence Intensity (MFI) in the PE/RFP channel.
-
Experimental Workflow Visualization
Caption: Figure 2. Standardized workflow for validating PB28 cytotoxicity and mechanism.
Part 4: Therapeutic Context & Future Directions
Reversal of Multidrug Resistance (MDR)
A critical application of PB28 is its ability to sensitize drug-resistant tumors. In MCF7/ADR cells, PB28 not only induces cell death but also downregulates P-glycoprotein (P-gp) expression.[1][2]
-
Mechanism: PB28 reduces P-gp mRNA and protein levels, likely through modulation of lipid rafts or direct lysosomal degradation of the transporter.
-
Synergy: Co-administration of PB28 with Doxorubicin significantly lowers the IC50 of Doxorubicin in resistant lines, suggesting a role as a chemosensitizer.
Clinical Relevance
While primarily a research tool, the high affinity of PB28 for TMEM97 (Sigma-2) makes it a scaffold for:
-
PET Imaging Tracers: Due to σ2 overexpression in proliferating tumors.
-
Drug Conjugates: Using the σ2 receptor for targeted delivery of cytotoxic payloads.
References
-
Azzariti, A., et al. (2006). "Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer."[1][2][3][6] Molecular Cancer Therapeutics.
-
Pati, M. L., et al. (2017). "Sigma-2 Receptor Agonist Derivatives of PB28 Induce Cell Death via Mitochondrial Superoxide Production and Caspase Activation in Pancreatic Cancer."[1] BMC Cancer.
-
Abate, C., et al. (2020).[7] "PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity."[7] Frontiers in Pharmacology.
-
Zeng, C., et al. (2012). "Sigma-2 ligands induce tumour cell death by multiple signalling pathways." Biochemical Journal.
-
Ostenfeld, M. S., et al. (2005). "Lysosomal membrane permeabilization as a cell death pathway." Apoptosis.[1][8][9]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal Membrane Permeabilization is an Early Event in Sigma-2 Receptor Ligand Mediated Cell Death in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
PB28 Hydrochloride: A Technical Guide to its Host-Directed Antiviral Properties
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
PB28 hydrochloride is a synthetic small molecule, initially developed in 1996, that has emerged as a potent, broad-spectrum antiviral agent, particularly against a range of coronaviruses.[1][2] It functions primarily as a high-affinity sigma-1 receptor antagonist and a sigma-2 receptor ligand.[2][3] Unlike direct-acting antivirals that target viral enzymes, PB28 employs a host-directed mechanism, disrupting essential virus-host interactions necessary for viral replication.[4] This guide provides a comprehensive technical overview of PB28's mechanism of action, its demonstrated in vitro and in vivo efficacy, key experimental protocols for its evaluation, and its potential as a lead compound for pan-antiviral therapeutics.
Introduction to this compound: A Modulator of Sigma Receptors
PB28, chemically known as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, is a well-characterized sigma (σ) receptor ligand.[2] It exhibits high affinity for both sigma-1 (σ1R) and sigma-2 (σ2R) receptors, with reported Ki values of 13 nM and 0.28 nM, respectively.[3] Initially investigated for its role in cancer and neurology, its potent anti-SARS-CoV-2 activity was identified through a large-scale protein interaction mapping study, which highlighted σ1R as a key host factor for SARS-CoV-2 replication.[1][3] This discovery pivoted research focus towards its significant antiviral capabilities.
Core Antiviral Mechanism: Hijacking the Host's Machinery
The primary antiviral action of PB28 is not on the virus itself, but on the host cellular machinery that the virus co-opts for its own replication. This host-directed approach offers a significant strategic advantage, as it is less susceptible to the development of viral resistance through mutation of viral proteins.
Antagonism of the Sigma-1 Receptor (σ1R)
The sigma-1 receptor is a chaperone protein located predominantly at the endoplasmic reticulum (ER), a critical site for viral replication and assembly. Several viruses, including coronaviruses, interact with σ1R to facilitate their life cycle. Molecular docking analyses predict a stable interaction between PB28 and σ1R, allowing PB28 to act as a competitive antagonist.[4] By occupying the receptor, PB28 effectively blocks the virus from accessing this crucial host factor, thereby inhibiting viral replication.[4][5] Studies where the σ1R is genetically silenced or knocked out have confirmed its importance, showing a marked reduction in SARS-CoV-2 infectivity.[4]
Modulation of the Sigma-2 Receptor (σ2R) and Autophagy
While the σ1R interaction is well-documented, PB28's potent binding to the σ2R suggests a multi-faceted mechanism. The SARS-CoV-2 non-structural protein 6 (NSP6) has been shown to interact with the σ2R to restrict the expansion of autophagosomes, which are cellular structures that can deliver viral components for degradation.[6] It is hypothesized that PB28, by binding to σ2R and its partner, the inositol 1,4,5-trisphosphate (InsP3) receptor at the ER, may interfere with NSP6's ability to suppress this autophagy process, thus restoring a key cellular antiviral defense mechanism.[6]
Caption: Proposed host-directed antiviral mechanism of this compound.
In Vitro Antiviral Efficacy
PB28 has demonstrated potent and broad-spectrum antiviral activity against multiple genera of coronaviruses in cell culture models.[4] This includes alpha-, beta-, and gamma-coronaviruses, highlighting its potential as a pan-coronavirus therapeutic agent.[5][7] In comparative studies, PB28 was found to be up to 20 times more potent than hydroxychloroquine against SARS-CoV-2.[2]
Table 1: Summary of In Vitro Antiviral Activity of PB28
| Virus | Virus Family/Genus | Cell Line | Assay Endpoint | Value (µM) | Reference |
| SARS-CoV-2 | Betacoronavirus | Vero E6 | EC50 | 1.4 - 5.62 | [4] |
| SARS-CoV-2 | Betacoronavirus | Vero E6 | IC90 | 0.278 | [3] |
| SARS-CoV-2 Variants (Beta, Delta) | Betacoronavirus | Vero E6 | EC50 | 1.4 - 5.62 | [4] |
| HCoV-OC43 | Betacoronavirus | HCT-8 | EC50 | 4.12 ± 0.22 | [4] |
| PEDV | Alphacoronavirus | Vero E6 | EC50 | 1.4 - 5.62 | [4] |
| TGEV | Alphacoronavirus | ST | EC50 | 2.01 ± 0.08 | [4] |
| IBV | Gammacoronavirus | Vero E6 | EC50 | 1.4 - 5.62 | [4] |
EC50 (Half-maximal Effective Concentration); IC90 (90% Inhibitory Concentration)
In Vivo Efficacy in Preclinical Models
The promising in vitro results have been substantiated in multiple animal models, demonstrating the therapeutic potential of PB28 in a living system.
-
SARS-CoV-2 Mouse Model: In K18-hACE2 transgenic mice infected with the SARS-CoV-2 Delta variant, administration of PB28 resulted in significantly reduced viral loads, attenuated multi-organ pathology, delayed mortality, and improved survival rates.[4][5][7]
-
HCoV-OC43 Mouse Model: Similar protective effects were observed in BALB/c mice infected with HCoV-OC43.[4][5]
-
Avian Coronavirus Model: In chicken embryos and neonatal chicks infected with Infectious Bronchitis Virus (IBV), PB28 treatment enhanced survival, supported normal embryogenesis, and mitigated virus-induced tissue damage, with efficacy comparable to ribavirin.[4][5][7]
Methodology Spotlight: Viral Titer Reduction Assay
To ensure scientific integrity, the quantification of a compound's antiviral activity must be robust and reproducible. A viral titer reduction assay, such as a plaque reduction assay, is a gold-standard method for determining the concentration of an antiviral that inhibits a specific percentage of the virus.
Step-by-Step Protocol: Plaque Reduction Assay
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation. The confluence is critical for uniform plaque formation.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in a serum-free cell culture medium. Include a "no drug" (vehicle control) and "no virus" (cell control) sample.
-
Virus Infection: Aspirate the culture medium from the confluent cell monolayers. Infect the cells with a standardized amount of virus (e.g., 100 Plaque Forming Units - PFU) for 1 hour at 37°C. This allows for viral attachment and entry.
-
Treatment Application: After the incubation period, remove the virus inoculum. Wash the cells gently with phosphate-buffered saline (PBS) to remove any unattached virus.
-
Overlay and Incubation: Add the prepared PB28 dilutions to the corresponding wells. Immediately overlay the cells with a semi-solid medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose). This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized, countable plaques.
-
Incubation: Incubate the plates for 2-4 days (virus-dependent) at 37°C in a CO2 incubator until visible plaques are formed in the vehicle control wells.
-
Plaque Visualization and Counting: Aspirate the overlay. Fix the cells with a 4% paraformaldehyde solution. Stain the cell monolayer with a crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each PB28 concentration relative to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve using non-linear regression.
Caption: Standard experimental workflow for a Plaque Reduction Assay.
Safety and Toxicological Profile
A critical aspect of drug development is the therapeutic window—the range between the effective dose and the toxic dose.
-
Cytotoxicity: PB28 has been evaluated for its cytotoxicity in various cell lines. The 50% cytotoxic concentration (CC50) was found to be 50.64 µM in Vero E6 cells, 38.79 µM in ST cells, and 63.35 µM in HCT-8 cells.[4] When compared to its effective concentrations (Table 1), these values indicate a favorable in vitro therapeutic index.
-
hERG Selectivity: Importantly, PB28 exhibits low affinity for the human ether-a-go-go-related gene (hERG) potassium ion channel (Ki = 1,000 nM), suggesting a lower risk of cardiac side effects, a known concern for other repurposed drugs like hydroxychloroquine.[3][6]
-
In Vivo Toxicity Consideration: While some studies report no detectable toxicity under their experimental conditions, another publication noted that PB28 was toxic in vivo, which halted its development in that specific context.[4][8] This discrepancy highlights the need for further comprehensive toxicological studies to fully characterize its safety profile and determine a safe therapeutic window for potential clinical use.
Future Directions and Therapeutic Potential
The body of evidence strongly supports this compound as a promising lead compound for the development of host-directed, broad-spectrum antiviral therapeutics. Its efficacy across multiple coronavirus genera is a significant advantage in the ongoing effort to prepare for future coronavirus outbreaks and pandemics.[4][5]
The primary challenges for its clinical translation will be to:
-
Thoroughly investigate the in vivo toxicity profile to resolve conflicting reports and establish safe dosing regimens.
-
Optimize the compound's structure to potentially enhance its therapeutic index—maximizing antiviral potency while minimizing off-target toxicity.
-
Conduct further preclinical studies against a wider range of viruses to fully define its antiviral spectrum.
References
-
He, S., et al. (2025). Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses. Frontiers in Microbiology. [Link]
-
He, S., et al. (2025). Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses. ResearchGate. [Link]
-
Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. [Link]
-
He, S., et al. (2025). Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses. PubMed. [Link]
-
Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. [Link]
-
Al-Banaa, K., et al. (2021). Highly Specific Sigma Receptor Ligands Exhibit Anti-Viral Properties in SARS-CoV-2 Infected Cells. MDPI. [Link]
-
Colabufo, N. A., et al. (2020). Why PB28 Could Be a Covid 2019 Game Changer? ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why PB28 Could Be a Covid 2019 Game Changer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: In Vitro Profiling of PB28 (Sigma-2 Agonist/Antagonist)
Introduction & Mechanism of Action
PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is a high-affinity ligand for Sigma receptors . Historically characterized as a selective Sigma-2 (
Unlike traditional GPCR ligands, PB28 exerts its biological effects through organelle-specific modulation:
-
Oncology (
/TMEM97): PB28 localizes to the lysosome, inducing Lysosomal Membrane Permeabilization (LMP) . This leakage releases cathepsins and reactive oxygen species (ROS) into the cytosol, triggering caspase-dependent or independent cell death depending on the cell line.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Virology (SARS-CoV-2): PB28 disrupts the interaction between the viral protein Nsp6 and host Sigma receptors at the Endoplasmic Reticulum (ER), impairing the virus's ability to form double-membrane vesicles (DMVs) required for replication.
Expert Insight: The "Agonist" Confusion
In Sigma receptor literature, "agonist" often refers to a ligand that induces cell death (cytotoxicity), not necessarily one that activates a physiological signaling cascade. When using PB28, treat it as a cytotoxic agent in cancer models and a functional inhibitor in viral models.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways PB28 activates in host cells versus viral infection contexts.
Figure 1: Dual-mechanism of PB28. In cancer cells (top), it drives lysosomal leakage. In viral infection (bottom), it interferes with host-factor dependency (Sigma-1/Nsp6 axis).
Module A: Preparation & Handling
Critical Failure Point: PB28 is hydrophobic. Improper solubilization results in micro-precipitation that skews IC50 data.
Solubility Data
| Solvent | Max Solubility | Stability | Notes |
| DMSO | ~25 mM (11 mg/mL) | High (Months at -20°C) | Recommended Stock. Warm to 37°C if cloudy. |
| Water | < 1 mM | Poor | Not recommended for stock preparation. |
| Ethanol | ~10 mM | Moderate | Evaporation risk alters concentration. |
Stock Solution Protocol (10 mM)
-
Calculate: Check if your batch is PB28 hydrochloride or dihydrochloride.
-
MW (Free base): ~370.5 g/mol
-
MW (Dihydrochloride): ~443.5 g/mol (Most common commercial form)
-
-
Weigh: Weigh 4.44 mg of PB28 dihydrochloride.
-
Dissolve: Add 1.0 mL of sterile, anhydrous DMSO.
-
Vortex: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot: Dispense into 50 µL aliquots in amber tubes (light sensitive).
-
Store: -20°C (up to 6 months) or -80°C (long term). Avoid freeze-thaw cycles.
Module B: Oncology Protocol (Lysosomal Integrity)
Since PB28 kills cancer cells via lysosomal destabilization, standard MTT assays often miss the kinetics of death. The Acridine Orange (AO) or LysoTracker assay is the gold standard for validating PB28 activity.
Experimental Design
-
Cell Line: Pancreatic (e.g., Panc-1) or Breast (MCF-7) cancer lines are highly sensitive.
-
Controls:
-
Positive: Chloroquine (known lysosomotropic agent).
-
Negative: DMSO Vehicle (0.1%).
-
-
Readout: Flow Cytometry (Loss of Red Fluorescence) or Confocal Microscopy.
Step-by-Step Protocol (LysoTracker Flow Cytometry)
-
Seeding: Seed
cells/well in a 12-well plate. Incubate 24h to adhere. -
Treatment:
-
Prepare PB28 working solutions in warm media (Range: 10 nM – 50 µM).
-
Treat cells for 4 to 24 hours (LMP is an early event; 4-6h is often sufficient).
-
-
Staining:
-
Add LysoTracker Red DND-99 (Final conc: 50–75 nM) directly to the media.
-
Incubate for 30–45 minutes at 37°C in the dark.
-
-
Harvesting:
-
Wash 1x with PBS.
-
Trypsinize and pellet cells (keep on ice to prevent further dye leakage).
-
Resuspend in 300 µL cold PBS + 1% BSA.
-
-
Acquisition:
-
Analyze on Flow Cytometer (Excitation: 561 nm or 488 nm; Emission: ~590 nm).
-
Data Logic: Intact lysosomes stain bright red. PB28 treatment causes dye leakage
Decrease in Mean Fluorescence Intensity (MFI).
-
Module C: Antiviral Screening (SARS-CoV-2)
Based on the landmark Gordon et al. (Nature 2020) study, PB28 is a repurposing candidate. This protocol outlines the cytopathic effect (CPE) reduction assay.
Safety Warning
-
BSL-3 Required: Handling live SARS-CoV-2 requires Biosafety Level 3 facilities.
-
Alternative: Use a pseudovirus system (BSL-2) expressing Spike protein if BSL-3 is unavailable.
Protocol: CPE Reduction Assay
-
Cell Preparation:
-
Use Vero E6 cells (high ACE2 expression). Seed
cells/well in 96-well plates.
-
-
Compound Pre-treatment:
-
Dilute PB28 stock in DMEM (2% FBS).
-
Add to cells 2 hours prior to infection (Prophylactic model) or at infection (Therapeutic model).
-
Concentration Range: 0.1 µM – 10 µM.
-
-
Infection:
-
Infect cells with SARS-CoV-2 at an MOI (Multiplicity of Infection) of 0.05 .
-
Incubate for 1 hour to allow adsorption.
-
Remove virus inoculum (optional, depending on specific viral SOP) and replace with media containing PB28.
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Readout (Crystal Violet):
-
Fix cells with 4% Formaldehyde (30 min).
-
Stain with 0.1% Crystal Violet.
-
Wash and dry.
-
Solubilize stain with 1% SDS and read OD at 590 nm.
-
Interpretation: Higher OD = Protected cells (Antiviral activity).
-
Troubleshooting & Expert Tips
| Observation | Probable Cause | Corrective Action |
| Precipitation in Media | PB28 conc. > 50 µM or cold media used. | Dilute stock into warm (37°C) media dropwise while vortexing. Keep final DMSO < 0.5%. |
| No Cytotoxicity (Cancer) | Cell line lacks Sigma-2 receptors. | Verify TMEM97 expression via Western Blot. Use MCF-7 or Panc-1 as positive controls. |
| High Background (LysoTracker) | Dye concentration too high. | Titrate LysoTracker (25–50 nM is usually sufficient). Wash cells thoroughly before cytometry. |
| Inconsistent IC50 | Serum binding. | PB28 is lipophilic and binds albumin. Run a "Serum-Free" vs "10% FBS" comparison to determine shift. |
References
-
Gordon, D. E., et al. (2020). A SARS-CoV-2 protein interaction map reveals targets for drug repurposing.[1] Nature, 583, 459–468. [Link]
-
Hornick, J. R., et al. (2012).[2] Lysosomal Membrane Permeabilization is an Early Event in Sigma-2 Receptor Ligand Mediated Cell Death in Pancreatic Cancer.[2][3] Journal of Experimental & Clinical Cancer Research, 31(1), 41. [Link][2]
-
Patti, R., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships.[1] Frontiers in Pharmacology, 11. [Link]
-
Colabufo, N. A., et al. (2004).[4] Antiproliferative and cytotoxic effects of some sigma2 agonists and sigma1 antagonists in tumour cell lines. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 106-113. [Link]
Sources
- 1. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal membrane permeabilization is an early event in Sigma-2 receptor ligand mediated cell death in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
Application Note: PB28 Dihydrochloride in Cell Culture Assays
Sub-Type: High-Affinity Sigma Receptor Modulator (
Introduction & Scope
PB28 dihydrochloride (PB28) is a cyclohexylpiperazine derivative that has emerged as a critical chemical probe and potential therapeutic lead.[1] Originally developed as a high-affinity Sigma-2 (
Beyond virology, PB28 is a validated tool in oncology. It induces caspase-independent apoptosis in chemoresistant tumors and downregulates P-glycoprotein (P-gp), effectively reversing multidrug resistance (MDR).[1]
This guide provides standardized protocols for utilizing PB28 in two distinct contexts:
-
Virology: Inhibition of viral replication (SARS-CoV-2 model).
-
Oncology: Cytotoxicity and MDR reversal in cancer cell lines.
Technical Specifications & Preparation
Chemical Properties[1][2][3][4][5][6][7]
-
CAS Number: 172907-03-8[1]
-
Molecular Weight: 443.50 g/mol [1]
-
Solubility: Soluble in DMSO (>20 mg/mL) and Water (~5-10 mg/mL with gentle warming).[1]
-
Stability: Hygroscopic.[1] Store desiccated at +4°C (short term) or -20°C (long term).
Stock Solution Preparation (Critical)
PB28 is a hydrophobic cation.[1] Proper solubilization is required to prevent precipitation in aqueous media.[1]
-
Vehicle Selection: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).[1]
-
Master Stock (10 mM):
-
Weigh 4.44 mg of PB28 dihydrochloride.[1]
-
Dissolve in 1.0 mL of 100% DMSO.
-
Vortex for 30 seconds until the solution is perfectly clear.
-
Note: If using the free base form (rare), solubility in water is negligible; DMSO is mandatory.
-
-
Storage: Aliquot into light-protective amber tubes (20-50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Mechanism of Action (MOA)
PB28 acts as a "pan-sigma" modulator but with opposing effects on the two receptor subtypes.
-
Receptor (Antagonism): Located at the Mitochondria-Associated ER Membrane (MAM).[1] In the context of SARS-CoV-2, the virus co-opts
for replication.[1][7] PB28 antagonism disrupts this dependency and may induce lysosomal stress (phospholipidosis), rendering the cell inhospitable to viral replication. - Receptor (Agonism): Activation leads to calcium release from the ER, mitochondrial depolarization, and lysosomal membrane permeabilization (LMP), triggering cell death.
MOA Visualization
Figure 1: Dual-pathway mechanism of PB28.[1] In viral models, Sigma-1 antagonism prevents viral replication complex assembly.[1] In oncology, Sigma-2 agonism triggers mitochondrial and lysosomal lethality.[1]
Protocol A: Cytotoxicity & MDR Reversal (Oncology)[1]
Objective: Determine IC50 in cancer cells (e.g., MCF-7, PC-3) or assess synergy with Doxorubicin.[1]
Materials
-
Cell Line: MCF-7 (Breast) or PC-3 (Prostate).[1]
-
Assay Medium: DMEM + 10% FBS (Phenol-red free recommended for MTT).[1]
-
Reagent: MTT or CellTiter-Glo.[1]
Step-by-Step Methodology
-
Seeding:
-
Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL media.
-
Incubate for 24 hours to allow attachment.
-
-
Drug Dilution (Serial):
-
Prepare a 2x working solution of PB28 in media.
-
Range: 0.1 nM to 10 µM (Log-scale).
-
Important: Ensure final DMSO concentration is consistent (e.g., 0.1%) across all wells, including the vehicle control (0 µM).
-
-
Treatment:
-
Readout:
Expected Results:
-
MCF-7 IC50: ~15–25 nM.[1]
-
MDR Reversal: PB28 should significantly lower the IC50 of Doxorubicin in resistant lines (e.g., MCF-7/Adr).[1]
Protocol B: Antiviral Efficacy (Virology)
Objective: Assess inhibition of SARS-CoV-2 replication (Biosafety Level 3 required for live virus).[1]
Materials
-
Cell Line: Vero E6 or A549-ACE2.[1]
-
Virus: SARS-CoV-2 isolate (MOI 0.01 to 0.05).[1]
-
Readout: RT-qPCR (Viral RNA) or Plaque Reduction.[1]
Step-by-Step Methodology
-
Seeding:
-
Seed Vero E6 cells (1.5 x 10^4 cells/well) in 96-well plates. Incubate overnight.
-
-
Pre-Treatment (Prophylactic Mode):
-
Infection:
-
Add SARS-CoV-2 at Multiplicity of Infection (MOI) = 0.01.[1]
-
Incubate for 1 hour.
-
-
Post-Infection Incubation:
-
Quantification:
-
Supernatant: Harvest for RNA extraction and RT-qPCR targeting N-gene.
-
Cell Viability: Run a parallel uninfected plate with PB28 to ensure viral reduction isn't just host cell toxicity (Selectivity Index).
-
Expected Results:
-
SARS-CoV-2 IC90: ~280 nM (Vero E6).[1]
-
Selectivity Index: >20 (Cytotoxicity CC50 should be >10 µM).[1]
Data Summary & Reference Values
| Cell Line | Assay Type | Parameter | Typical Value | Reference |
| Vero E6 | Antiviral (SARS-CoV-2) | IC90 | ~280 nM | Gordon et al. (2020) |
| MCF-7 | Cytotoxicity | IC50 | 13–25 nM | Azzariti et al. (2006) |
| MCF-7/Adr | Cytotoxicity (MDR) | IC50 | ~15 nM | Azzariti et al. (2006) |
| SK-N-SH | Cytotoxicity | IC50 | ~50 nM | Colabufo et al. (2004) |
| PC-3 | Cytotoxicity | IC50 | ~100 nM | Berardi et al. (2009) |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration / Low BSA | Do not exceed 50 µM in serum-free media.[1] Ensure stock is fully dissolved in DMSO before adding to aqueous phase.[1] |
| High Background Toxicity | DMSO > 0.5% | Normalize DMSO to < 0.1% in all wells. PB28 is potent; high concentrations (>20 µM) are rarely needed.[1] |
| Inconsistent IC50 | Cell Density | Sigma receptor expression density can vary with confluency.[1] Standardize seeding density strictly. |
References
-
Gordon, D. E., et al. (2020). A SARS-CoV-2 protein interaction map reveals targets for drug repurposing.[1] Nature, 583, 459–468.[1]
-
Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer.[1][10] Molecular Cancer Therapeutics, 5(7), 1807–1816.[1]
-
Colabufo, N. A., et al. (2004). Antiproliferative and cytotoxic effects of some sigma2 agonists and sigma1 antagonists in tumour cell lines. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 106-113.[1]
-
Berardi, F., et al. (2009). PB28 analogues as sigma2 receptor ligands with reduced affinity at sigma1 and other receptors. Bioorganic & Medicinal Chemistry, 17(21), 7532-7540.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. PB28 = 98 HPLC, solid 172906-90-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. PB 28 dihydrochloride | σ2 Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PB 28 dihydrochloride | CAS 172906-90-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Cytotoxic Working Concentration of PB28 Hydrochloride: Application Notes and Protocols for Cancer Research
Introduction: Targeting Cancer's Proliferative Machinery with PB28 Hydrochloride
This compound is a synthetic small molecule that has garnered significant interest in oncological research due to its potent cytotoxic and anti-proliferative activities against a wide range of cancer cell lines.[1][2][3] Structurally a cyclohexylpiperazine derivative, PB28 exhibits a unique pharmacological profile as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[1][3] This dual activity is critical to its mechanism of action, as the σ2 receptor is notably overexpressed in proliferating tumor cells compared to quiescent, healthy cells, making it a promising target for cancer therapy.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the effective working concentration of this compound for in vitro cytotoxicity studies. We will delve into the compound's mechanism of action, provide detailed, field-proven protocols for cytotoxicity assessment, and offer insights into the interpretation of results for advancing cancer drug discovery.
Mechanism of Action: A Multi-Faceted Assault on Cancer Cells
The cytotoxic effects of this compound are not mediated by a single pathway but rather through a coordinated induction of cellular stress and apoptosis-like cell death. Understanding this mechanism is crucial for designing experiments and interpreting data accurately.
Sigma-2 Receptor Agonism and Downstream Effects:
Upon binding to the σ2 receptor (now identified as TMEM97), PB28 triggers a cascade of events leading to cell death. Unlike classical apoptosis, the cell death induced by PB28 is often caspase-independent.[2][3] Key downstream effects include:
-
Lysosomal Membrane Permeabilization (LMP): PB28, like many sigma-2 receptor ligands, is a lysosomotropic agent, meaning it accumulates within the acidic environment of lysosomes.[5] This accumulation leads to lysosomal stress and permeabilization, releasing cathepsins and other hydrolytic enzymes into the cytoplasm, which in turn can trigger cell death pathways.[5]
-
Mitochondrial Dysfunction: The release of lysosomal contents and other cellular insults induced by PB28 can lead to mitochondrial membrane depolarization and the generation of reactive oxygen species (ROS), further contributing to cellular damage and death.
-
Cell Cycle Arrest: PB28 has been shown to induce a G0/G1 phase cell cycle arrest in cancer cells, thereby inhibiting their proliferation.[2]
The following diagram illustrates the proposed signaling pathway of this compound:
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Quantitative Analysis: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound. The IC50 value for this compound can vary depending on the cancer cell line, incubation time, and the assay used. Below is a summary of reported IC50 values from various studies.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 48 | 25 | |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 48 | 15 | |
| C6 | Rat Glioma | Not Specified | Antiproliferative EC50 ~400 nM | |
| SK-N-SH | Human Neuroblastoma | Not Specified | Cytotoxic EC50 ~12,000 nM |
Note: It is imperative for researchers to determine the IC50 of this compound empirically in their specific cell line of interest, as sensitivity can vary significantly.
Experimental Protocols for Determining Cytotoxic Working Concentration
The following protocols provide a robust framework for determining the cytotoxic working concentration of this compound. The Sulforhodamine B (SRB) assay is recommended due to its reliability, sensitivity, and cost-effectiveness. The MTT assay is also a widely accepted alternative.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[6][7][8]
Materials:
-
This compound (stock solution in an appropriate solvent, e.g., DMSO or ethanol)[9]
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v) in dH₂O
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to start with is 1 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest PB28 concentration) and a no-cell blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Gently aspirate the supernatant.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plates five times with 1% acetic acid to remove the TCA.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Reading and Data Analysis:
-
Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 510-540 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
The following diagram outlines the SRB assay workflow:
Caption: Step-by-step workflow of the SRB cytotoxicity assay.
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[10][11][12]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the SRB assay protocol.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well.
-
-
Absorbance Reading and Data Analysis:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm (with a reference wavelength of 630 nm if desired).
-
Calculate the percentage of cell viability and determine the IC50 value as described in the SRB protocol.
-
Trustworthiness and Self-Validation of Protocols
To ensure the trustworthiness and reproducibility of your results, the following controls and considerations should be integrated into your experimental design:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the highest concentration of the drug tested. This accounts for any cytotoxic effects of the solvent itself.
-
Positive Control: Include a known cytotoxic agent as a positive control to validate the assay's performance.
-
Blank Control: Wells containing only culture medium (no cells) should be included to determine the background absorbance.
-
Replicates: Each concentration and control should be tested in at least triplicate to ensure statistical significance.
-
Cell Confluency: Ensure that the cells in the control wells are in the logarithmic growth phase and do not reach over-confluency by the end of the experiment, as this can affect the results.
-
Linear Range of the Assay: It is crucial to determine the optimal cell seeding density to ensure that the absorbance values fall within the linear range of the microplate reader.
Conclusion and Future Directions
This compound represents a promising candidate for further investigation as an anti-cancer therapeutic. By understanding its mechanism of action and employing robust and validated cytotoxicity assays, researchers can accurately determine its effective working concentration in various cancer models. The protocols outlined in this application note provide a solid foundation for these studies. Future research should focus on elucidating the precise molecular interactions of PB28 with the sigma-2 receptor and its downstream signaling partners, as well as evaluating its efficacy in more complex in vitro models (e.g., 3D spheroids) and in vivo.
References
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
- Skehan, P., Storeng, R., Scudiero, D., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Hornick, J. R., et al. (2012). Lysosomal membrane permeabilization is an early event in Sigma-2 receptor ligand mediated cell death in pancreatic cancer. Cancer Biology & Therapy, 13(9), 759–767.
- Pati, M. L., et al. (2014). Sigma-2 receptor agonist derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. Journal of Medicinal Chemistry, 57(21), 8876–8887.
- Azzariti, A., et al. (2006). Cyclohexylpiperazine Derivative PB28, a sigma2 Agonist and sigma1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. Molecular Cancer Therapeutics, 5(7), 1807–1816.
-
Neuromics. (n.d.). PB28. Retrieved from [Link]
- Azzariti, A., et al. (2006). Cyclohexylpiperazine Derivative PB28, a σ2 Agonist and σ1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes with Anthracyclines in Breast Cancer. Molecular Cancer Therapeutics, 5(7), 1807-16.
- Pati, M. L., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 589810.
- Berardi, F., et al. (1996). 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine (PB28): a potent and selective sigma2 receptor ligand. Journal of Medicinal Chemistry, 39(1), 176–182.
-
Roche. (n.d.). Cell Proliferation Kit I (MTT). Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Sigma-2 receptor ligands localize to lysosomes and induce lysosomal.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines.... Retrieved from [Link]
- Wang, T., et al. (2020). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. International Journal of Molecular Sciences, 21(22), 8799.
- Tommasi, S., et al. (2011). High-Throughput Analysis of the Drug Mode of Action of PB28, MC18 and MC70, Three Cyclohexylpiperazine Derivative New Molecules. Current Pharmacogenomics and Personalized Medicine, 9(3), 200-209.
- Abate, C., et al. (2023). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 24(7), 6303.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis [mdpi.com]
- 5. Lysosomal membrane permeabilization is an early event in Sigma-2 receptor ligand mediated cell death in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Application Note: Precision Preparation and Handling of PB28 Dihydrochloride for Biological Assays
Abstract & Scientific Rationale
PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is a high-affinity ligand with a complex pharmacological profile: it acts as a Sigma-2 (
The Challenge: PB28 is highly lipophilic.[1] While the dihydrochloride salt (PB28[4][5]·2HCl) improves stability, it remains prone to "crashing out" (precipitation) when introduced rapidly into aqueous buffers (PBS, media) from organic stocks. This protocol addresses the critical solubility threshold to prevent experimental artifacts caused by micro-precipitation.
Physicochemical Profile
Before handling, verify the specific salt form on your vial. The calculations below apply to the Dihydrochloride salt, the most common commercial form.
| Property | Specification | Notes |
| Compound Name | PB28 Dihydrochloride | Check label: Free base MW is significantly lower.[1] |
| CAS Number | 172907-03-8 | |
| Molecular Formula | ||
| Molecular Weight | 443.5 g/mol | Use this for Molarity calculations.[1] |
| Solubility (DMSO) | ~25 mM (11 mg/mL) | Recommended solvent. |
| Solubility (Ethanol) | ~20 mM (8.8 mg/mL) | Volatile; concentration may shift over time.[1] |
| Solubility (Water) | < 1 mM | NOT recommended for stock preparation.[1] |
| Appearance | White crystalline solid | Hygroscopic.[1] Keep desiccated. |
Protocol 1: Preparation of 10 mM Master Stock Solution
Objective: Create a stable, self-validating 10 mM stock in DMSO. Reagents:
-
PB28[2][3][4][5][6][7][8][9][10][11]·2HCl solid (stored at -20°C, desiccated).
-
Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture).
Step-by-Step Methodology
-
Equilibration: Remove the PB28 vial from the freezer and allow it to warm to room temperature (approx. 20 mins) before opening.
-
Why? Opening a cold vial introduces condensation (water), which hydrolyzes the salt and degrades the compound over time.
-
-
Weighing: Weigh approximately 5 mg of PB28·2HCl into a sterile amber glass vial. Record the exact mass (e.g.,
mg). -
Volume Calculation: Calculate the volume of DMSO required to achieve exactly 10 mM using the formula:
-
Example: For 5.2 mg:
-
-
Dissolution (The "Wetting" Technique):
-
Add half the calculated DMSO volume.
-
Vortex vigorously for 30 seconds.
-
Add the remaining DMSO.
-
Vortex again until the solution is perfectly clear.
-
-
Visual Validation: Hold the vial up to a light source. The solution must be free of any particulate matter. If cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot & Store: Dispense into 50-100 µL aliquots in polypropylene tubes. Store at -80°C (stable >6 months) or -20°C (stable 1 month). Avoid repeated freeze-thaw cycles.
Protocol 2: Working Solutions (The "Anti-Crash" Dilution)
Critical Warning: Direct dilution of 10 mM DMSO stock into cell culture media (e.g., 1:1000 dilution) often causes local precipitation at the injection site due to the hydrophobic nature of the PB28 scaffold.
The Intermediate Step Strategy:
-
Define Target Concentration: Assume a final assay concentration of 10 µM .
-
Prepare 10x Intermediate:
-
Dilute the 10 mM Stock 1:100 in sterile PBS (or serum-free media) to create a 100 µM intermediate.
-
Technique: Add the DMSO stock dropwise to the vortexing PBS. Do not add PBS to the DMSO.
-
Observation: A faint opalescence is acceptable, but visible flakes indicate failure.
-
-
Final Dilution:
-
Add the 10x Intermediate (100 µM) to your cell culture media (1:10) to achieve 10 µM .
-
Final DMSO concentration: 0.1%.
-
Table: Dilution Scheme for Dose-Response Curve
| Target Assay Conc. | Dilution Step 1 (Source) | Dilution Step 2 (Intermediate) | Final Step (Add to Cells) | Final DMSO % |
| 10 µM | 10 mM Stock | 1:100 in PBS → 100 µM | 1:10 into Media | 0.1% |
| 1 µM | 1 mM Stock | 1:100 in PBS → 10 µM | 1:10 into Media | 0.01% |
| 100 nM | 100 µM Stock | 1:100 in PBS → 1 µM | 1:10 into Media | 0.001% |
*Prepare serial dilutions of the DMSO stock first, then move to aqueous intermediate.
Mechanism of Action & Biological Context[2][3][4][7][10]
PB28 is not merely a cytotoxic agent; it is a modulator of organelle integrity.
-
Sigma-2 Binding: PB28 binds
receptors (TMEM97) on the lysosomal surface.[1] -
LMP Induction: This binding destabilizes the lysosomal membrane (LMP), leaking cathepsins and protons into the cytosol.
-
Virology: In SARS-CoV-2 models, PB28 disrupts the virus-host protein interactions (specifically Nsp6-Sigma receptor interplay), impairing viral replication.[1]
Visualization: PB28 Signaling & Workflow
Figure 1: Integrated workflow showing the critical "Intermediate Dilution" step to ensure solubility, leading to the downstream biological mechanism of action.[1]
References
-
Berardi, F., et al. (1996). "New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives."[1] Journal of Medicinal Chemistry.
-
Gordon, D.E., et al. (2020). "A SARS-CoV-2 protein interaction map reveals targets for drug repurposing."[1] Nature.[1]
-
Abate, C., et al. (2011). "PB28, the sigma-1 and sigma-2 receptors modulator with potent anti-SARS-CoV-2 activity."[1] Frontiers in Pharmacology.
-
Cayman Chemical. "PB28 (hydrochloride) Product Information." [1]
-
Tocris Bioscience. "PB 28 dihydrochloride Technical Data."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PB 28 dihydrochloride | CAS 172906-90-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. PB28 = 98 HPLC, solid 172906-90-0 [sigmaaldrich.com]
- 9. Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysosomal Membrane Permeabilization is an Early Event in Sigma-2 Receptor Ligand Mediated Cell Death in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revealing how SARS-CoV-2 hijacks human cells; points to drugs with potential to fight COVID-19 and a drug that aids its infectious growth [pasteur.fr]
Technical Guide: Solubilization, Handling, and Application of PB28 Dihydrochloride
Topic: PB28 Dihydrochloride Solubility and Handling Protocol Content Type: Application Note & Technical Guide Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists[1]
Abstract & Compound Profile
PB28 dihydrochloride (PB28 HCl) is a high-affinity, selective Sigma-2 (
This guide provides a standardized protocol for the solubilization, storage, and biological application of PB28 HCl, addressing common stability issues and precipitation risks in aqueous media.
Table 1: Physicochemical Properties
| Property | Detail |
| Chemical Name | 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine dihydrochloride |
| CAS Number | 172907-03-8 (dihydrochloride); 172906-90-0 (free base) |
| Molecular Weight | 443.49 g/mol |
| Formula | |
| Physical State | White to off-white solid (Hygroscopic) |
| Primary Targets |
Solubility Profile & Solvent Compatibility
PB28 HCl is a hydrophobic cation.[1] While the hydrochloride salt improves water solubility compared to the free base, it remains prone to precipitation in high-salt buffers (e.g., PBS) or neutral pH media if not properly formulated.
Table 2: Solubility Limits
| Solvent | Max Solubility | Condition | Application |
| DMSO | Ambient Temp | Recommended Stock | |
| Water | ~8-10 mg/mL (~20 mM) | Requires warming (60°C) | Not recommended for long-term storage |
| Ethanol | < 1 mg/mL | Poor solubility | Avoid |
| PBS (pH 7.4) | < 0.5 mg/mL | Prone to precipitation | Use only for final high-dilution steps |
Critical Note: Do not attempt to dissolve PB28 HCl directly in cell culture media (DMEM/RPMI) or PBS at concentrations >100
M. Always prepare a concentrated stock in DMSO first.[1]
Protocol: Stock Solution Preparation
Objective: Prepare a stable 10 mM stock solution.
Materials
-
PB28 Dihydrochloride powder (store desiccated at -20°C).[1]
-
Sterile DMSO (Dimethyl sulfoxide),
HPLC grade.[1] -
Amber glass vials (borosilicate) with Teflon-lined caps.[1]
Procedure
-
Equilibration: Allow the PB28 HCl vial to equilibrate to room temperature for 15 minutes before opening to prevent water condensation (the salt is hygroscopic).
-
Calculation:
-
Target Concentration: 10 mM
-
Formula:
-
Example: To dissolve 5 mg of PB28 HCl:
-
-
Dissolution: Add the calculated volume of sterile DMSO to the vial. Vortex vigorously for 30-60 seconds.[1] The solution should be clear and colorless.
-
Troubleshooting: If particles persist, warm the vial to 37°C for 5 minutes and sonicate briefly.
-
-
Aliquot & Storage: Dispense into small aliquots (e.g., 50-100
L) in amber vials to avoid repeated freeze-thaw cycles.-
Storage: -20°C (stable for 1 month) or -80°C (stable for 6 months).
-
Protocol: Aqueous Dilution for Biological Assays
A. In Vitro (Cell Culture)
Target: Final concentration 10 nM – 10
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:100 into sterile water or medium to create a 100
M working solution.-
Note: Add the DMSO stock into the aqueous phase while vortexing to prevent local high-concentration precipitation.[1]
-
-
Final Dilution: Dilute the 100
M working solution directly into the cell culture well to the desired final concentration.
B. In Vivo (Animal Studies)
Target: IP or IV injection (e.g., 10 mg/kg).[1] Challenge: High concentrations (>1 mg/mL) in saline often precipitate.[1] Recommended Formulation (Solvent System):
| Component | Volume % | Function |
| DMSO | 10% | Solubilizer for Stock |
| PEG300 | 40% | Co-solvent / Stabilizer |
| Tween-80 | 5% | Surfactant |
| Saline (0.9%) | 45% | Aqueous Carrier |
Preparation Steps:
-
Dissolve PB28 HCl in DMSO (10% of final volume).
-
Add PEG300 (40% of final volume) and vortex.[1]
-
Add Tween-80 (5% of final volume) and vortex.[1]
-
Slowly add Saline (45% of final volume) while vortexing.
-
Result: Clear solution up to ~2 mg/mL.[1]
-
Visualizations
Diagram 1: Solubilization Workflow
This flowchart illustrates the critical decision paths for preparing PB28 HCl for different applications.
Caption: Step-by-step workflow for preparing stable PB28 HCl stock and working solutions.
Diagram 2: Mechanism of Action (Signaling Context)
Understanding the downstream effects is crucial for assay design (e.g., choosing Calcium flux vs. MTT).
Caption: PB28 signaling pathway: Sigma-2 activation triggers ER Calcium release and mitochondrial ROS.[1]
Troubleshooting & FAQs
Q: My solution turned cloudy when adding the DMSO stock to PBS. What happened? A: This is "shock precipitation."[1] The hydrophobic PB28 molecules aggregated before dispersing.[1]
-
Fix: Dilute the DMSO stock into water first, or use a vortex while adding the stock dropwise. Alternatively, use the PEG300/Tween-80 co-solvent method described in Section 4B.[1]
Q: Can I use PB28 Free Base instead of the Dihydrochloride? A: The free base is significantly less water-soluble and requires acidification (converting it to a salt in situ) or 100% organic solvents to dissolve. The dihydrochloride form is strongly recommended for biological assays to ensure consistent dosing.[1]
Q: Is PB28 cytotoxic to normal cells?
A: PB28 shows high selectivity for cancer cells overexpressing Sigma-2 receptors (e.g., MCF7, Panc02).[1] However, controls should always be included, as high micromolar concentrations (>25
References
-
Azzariti, A., et al. (2006).
agonist and antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer."[1] Molecular Cancer Therapeutics, 5(7), 1807-1816.[1] [Link] -
Pati, M. L., et al. (2017). "Sigma-2 receptor agonist derivatives of PB28... in pancreatic cancer in vitro and in vivo."[1] BMC Cancer, 17,[1] 51. [Link]
Sources
Application Note: PB28 Hydrochloride in Pancreatic Ductal Adenocarcinoma (PDAC) Models
Executive Summary & Therapeutic Rationale
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its dense desmoplastic stroma and intrinsic resistance to standard chemotherapies like gemcitabine. PB28 hydrochloride is a high-affinity cyclohexylpiperazine derivative that acts as a Sigma-2 receptor agonist (
In PDAC cell lines (e.g., Panc-1, BxPC-3), PB28 bypasses traditional apoptotic pathways often mutated in cancer (e.g., p53). Instead, it triggers a "double-hit" cytotoxicity involving:
-
Lysosomal Destabilization: Inducing leakage of cathepsins.
-
Mitochondrial Collapse: Triggering massive Reactive Oxygen Species (ROS) generation and irreversible depolarization.
This guide details the protocols for solubilization, cytotoxicity profiling, and mechanistic validation of PB28 in pancreatic cancer models.
Compound Preparation & Handling[2][3]
Critical Note on Salt Forms: PB28 is available as a free base and a dihydrochloride salt. This protocol strictly recommends the dihydrochloride salt for biological assays due to superior aqueous solubility, minimizing the need for high-concentration DMSO which can confound metabolic assays in PDAC lines.
Stock Solution Formulation[2][3][4]
-
Molecular Weight: 443.5 g/mol (Dihydrochloride)[2]
-
Solubility: Water (
10 mM), DMSO ( 50 mM). -
Storage: -20°C (desiccated).
| Parameter | Protocol |
| Vehicle | Sterile Water (Preferred) or PBS (pH 7.4). |
| Stock Conc. | 10 mM .[3] Dissolve 4.44 mg of PB28·2HCl in 1.0 mL of vehicle. |
| Filtration | Filter sterilize using a 0.22 µm PVDF syringe filter. |
| Stability | Aqueous stocks are stable for 1 week at 4°C. Aliquot and freeze at -20°C for up to 3 months. Avoid freeze-thaw cycles. |
Working Solutions
Dilute the 10 mM stock directly into complete cell culture media (e.g., DMEM or RPMI + 10% FBS) immediately prior to use.
-
Target Screening Range: 10 nM – 100
M. -
Vehicle Control: If using water, add equal volume of sterile water. If using DMSO stock, ensure final DMSO
.
Mechanism of Action: The Organelle Cross-Talk
PB28 exerts cytotoxicity through a specific organelle cross-talk axis. Upon binding
Figure 1: The PB28-induced cytotoxicity axis. Binding to Sigma-2 receptors triggers a feed-forward loop of lysosomal leakage and mitochondrial ROS generation.
Protocol A: Cytotoxicity Profiling (IC50 Determination)
Objective: Determine the inhibitory concentration (IC50) of PB28 in Panc-1 (KRAS mutant, resistant) and BxPC-3 (wild-type KRAS, sensitive) cell lines.
Materials
-
Cells: Panc-1 (ATCC CRL-1469), BxPC-3 (ATCC CRL-1687).
-
Reagent: CCK-8 (Cell Counting Kit-8) or MTT. Note: CCK-8 is preferred for metabolic accuracy in PDAC lines.
-
Plate: 96-well flat-bottom tissue culture plate.
Step-by-Step Workflow
-
Seeding (Day 0):
-
Harvest cells during the exponential growth phase.
-
Seeding Density:
-
Panc-1: 3,000 – 4,000 cells/well.
-
BxPC-3: 5,000 – 6,000 cells/well (slower growth).
-
-
Volume: 100
L per well. -
Edge Effect Mitigation: Fill outer wells with PBS; do not use for data.
-
-
Incubation: 24 hours at 37°C, 5% CO
to allow attachment. -
Treatment (Day 1):
-
Prepare serial dilutions of PB28 in complete media (2x concentrations if adding to existing media, or 1x if replacing media).
-
Dose Range: 0 (Vehicle), 0.1, 0.5, 1, 5, 10, 25, 50, 100
M. -
Perform in triplicate.
-
-
Exposure: Incubate for 48 hours . (PB28 cytotoxicity is time-dependent; 24h may show only cytostasis).
-
Readout (Day 3):
-
Add 10
L CCK-8 reagent per well. -
Incubate 1–4 hours until orange dye develops.
-
Measure Absorbance at 450 nm.
-
Data Interpretation
Normalize OD values to the Vehicle Control (100% Viability). Fit data to a non-linear regression (log(inhibitor) vs. response) to calculate IC50.
Expected Results (Reference Values):
| Cell Line | KRAS Status | Expected IC50 (48h) | Sensitivity |
|---|
| BxPC-3 | WT | 15 - 25
Note: While binding affinity is nanomolar, cytotoxic efficacy in PDAC often requires micromolar concentrations due to off-target sequestration and the threshold required to trigger massive ROS.
Protocol B: Mechanistic Validation (ROS & Mitochondria)
Objective: Confirm that PB28-induced death is driven by oxidative stress and mitochondrial dysfunction, distinguishing it from standard chemotherapy.
ROS Detection (Flow Cytometry)
-
Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
Control: N-acetylcysteine (NAC), a ROS scavenger (5 mM pretreatment).
-
Seed Panc-1 cells in 6-well plates (
cells/well). -
Treat with PB28 (at IC50 concentration) for 12 to 24 hours .
-
Validation Arm: Pre-treat one group with 5 mM NAC for 1 hour before adding PB28.
-
-
Stain: Wash cells with PBS. Add 10
M DCFH-DA in serum-free media. Incubate 30 min at 37°C in the dark. -
Harvest: Trypsinize, wash, and resuspend in PBS.
-
Analyze: Flow Cytometry (FITC channel, Ex/Em: 488/525 nm).
-
Result: PB28 should cause a right-shift in fluorescence (increased ROS). NAC should attenuate this shift.
-
Mitochondrial Membrane Potential ( )[6][7]
-
Probe: JC-1 or TMRE.
-
Treat cells with PB28 (IC50) for 24 hours.
-
Stain: Add JC-1 working solution (2
M) for 20 min. -
Analyze:
-
Healthy Mitochondria: Form J-aggregates (Red fluorescence).
-
Depolarized Mitochondria: Monomers (Green fluorescence).
-
PB28 Effect: Decrease in Red/Green ratio, indicating loss of
.
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for PB28 evaluation in pancreatic cancer cell lines.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration shock. | Dilute PB28 in a larger volume of media before adding to cells. Do not add 100% DMSO stock directly to wells. |
| Inconsistent IC50s | Cell density variance. | PDAC cells (especially Panc-1) can form clusters. Ensure single-cell suspension during seeding using a 21G needle or rigorous pipetting. |
| No ROS Signal | Timing is off. | ROS bursts can be transient.[4] Test earlier time points (4h, 8h) if 24h shows no signal. |
| High Background Toxicity | Vehicle toxicity. | If using DMSO, ensure final concentration is |
References
-
Pati, M. L., et al. (2017). "Sigma-2 receptor agonist PB28 inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells." Frontiers in Pharmacology.
-
Hornick, J. R., et al. (2012). "Single-agent sigma-2 receptor ligands induce cell death in pancreatic cancer cell lines and tumor xenografts." Surgery.
-
Abate, C., et al. (2011). "PB28, a sigma-1 and sigma-2 receptors modulator with potent anti-SARS-CoV-2 activity."[5][2][6][7] Journal of Medicinal Chemistry (Contextual reference for affinity profile).
-
Zeng, C., et al. (2012). "Sigma-2 receptors as a target for pancreatic cancer therapeutics." Journal of Experimental & Clinical Cancer Research.
-
PubChem Compound Summary. "PB 28 dihydrochloride."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted modification of mitochondrial ROS production converts high glucose-induced cytotoxicity to cytoprotection: Effects on anesthetic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to PB28 Hydrochloride: Probing the Function of the Sigma-2 Receptor/TMEM97
Abstract
The sigma-2 (σ2) receptor, now identified as Transmembrane Protein 97 (TMEM97), has emerged as a critical target in cellular biology and oncology due to its overexpression in proliferating cancer cells and its role in cholesterol homeostasis.[1][2][3][4] PB28 hydrochloride is a potent, high-affinity small molecule widely employed to investigate the function of this receptor. This guide provides an in-depth overview of PB28, detailing its mechanism of action and offering comprehensive, field-proven protocols for its application in key in vitro assays. We will explore radioligand binding assays for affinity characterization, cell viability assays to determine functional cytotoxicity, and fluorescence microscopy to visualize cellular effects. The causality behind experimental choices is explained to ensure robust and reproducible results, empowering researchers to effectively leverage PB28 as a tool for discovery.
The Tool: Understanding this compound
PB28 is a cyclohexylpiperazine derivative that has become an indispensable pharmacological tool for studying sigma receptors.[5][6] It functions as a high-affinity σ2 receptor agonist and a σ1 receptor antagonist, a dual activity that must be considered in experimental design.[5][7] Its ability to induce caspase-independent apoptosis in various tumor cell lines makes it a valuable compound for cancer research.[5][7][8]
Physicochemical and Pharmacological Profile
A clear understanding of PB28's properties is fundamental to its effective use. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Full Chemical Name | 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine, dihydrochloride | [9][10] |
| Molecular Formula | C24H38N2O · 2HCl | [9][11] |
| Molecular Weight | 443.49 g/mol | [9][10][11] |
| Sigma-2 (σ2) Receptor Affinity (Ki) | ~0.17 - 0.8 nM | [5][8][10] |
| Sigma-1 (σ1) Receptor Affinity (Ki) | ~10 - 16 nM | [8][10] |
| Solubility | Soluble in water and methanol | [9] |
Mechanism of Action: Disrupting Cholesterol Homeostasis
The identification of the σ2 receptor as TMEM97 provided critical insight into its function.[1][2][12] TMEM97 is a key regulator of intracellular cholesterol trafficking, forming complexes with proteins like the Niemann-Pick C1 (NPC1) transporter and the Low-Density Lipoprotein Receptor (LDLR).[1][13][14] By binding to the σ2 receptor/TMEM97, PB28 is thought to disrupt these interactions. This interference impairs the transport of cholesterol out of lysosomes, leading to its accumulation.[1][13] This lysosomal stress is a potent trigger for apoptotic cell death pathways, providing a mechanistic basis for PB28's anticancer effects.[12][15]
Caption: Proposed mechanism of PB28-induced apoptosis via σ2 receptor/TMEM97.
Core Experimental Protocols
The following protocols provide step-by-step guidance for the most common applications of PB28 in a research setting.
Protocol: Radioligand Binding Assay
Purpose: To determine the binding affinity (Ki) of PB28 for the σ2 receptor. This assay is critical for confirming the on-target activity of the compound.
Principle: This is a competitive binding assay where PB28 competes with a radiolabeled ligand, [³H]DTG (1,3-di-o-tolylguanidine), for binding to the σ2 receptor in a membrane preparation.[16][17] Since [³H]DTG binds to both σ1 and σ2 receptors, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is added to "mask" the σ1 sites, ensuring that the measured displacement is specific to the σ2 receptor.[16][18][19]
Methodology:
-
Membrane Preparation:
-
Homogenize rat liver tissue (which has a high density of σ2 receptors) or cultured cells (e.g., Jurkat, MCF7) in ice-cold 50 mM Tris-HCl buffer (pH 8.0).[20][21]
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Collect the supernatant and centrifuge at 30,000 x g for 30 min at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Membrane homogenate (~150-300 µg protein), 5 nM [³H]DTG, 100 nM (+)-pentazocine, and assay buffer.[18][20]
-
Non-specific Binding: Same as total binding, but with the addition of 10 µM unlabeled haloperidol to displace all specific binding.[20]
-
Competition: Same as total binding, but with increasing concentrations of PB28 (e.g., 0.1 nM to 10 µM).
-
Bring the final volume of each well to 150-250 µL with assay buffer.
-
-
Incubation and Termination:
-
Incubate the plate for 60-120 minutes at room temperature (25°C) with gentle agitation.[18][20]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[22]
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 10 mM Tris-HCl) to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific counts from total binding counts.
-
Plot the percentage of specific binding against the log concentration of PB28.
-
Use non-linear regression (one-site competition model) in software like GraphPad Prism to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]DTG and Kd is its dissociation constant for the σ2 receptor.
-
Protocol: MTT Cell Viability Assay
Purpose: To quantify the cytotoxic effect of PB28 on cancer cell lines and determine its half-maximal effective concentration (EC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[23][24][25]
Caption: A standard workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding:
-
Plate cells (e.g., MCF7, A549, or other cancer lines known to express σ2 receptors) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM).
-
Add 100 µL of the diluted compound solutions (or vehicle control) to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour time point is often effective for PB28.[7][8]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize.
-
Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form. Protect the plate from light.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[23]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other values.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells: % Viability = (Absorbance_Treated / Absorbance_Control) x 100 .
-
Plot % Viability against the log concentration of PB28 and use non-linear regression (log(inhibitor) vs. response) to calculate the EC50 value.
-
Protocol: Fluorescence Microscopy for Apoptosis Detection
Purpose: To visually confirm the induction of apoptosis by PB28 through observation of characteristic nuclear changes.
Principle: Apoptosis is characterized by distinct morphological changes, including chromatin condensation and nuclear fragmentation. These changes can be readily visualized by staining the cell nucleus with a fluorescent DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole). Healthy nuclei appear large and diffusely stained, while apoptotic nuclei are small, bright, and often fragmented.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips placed in a 12- or 24-well plate.
-
Allow cells to attach and grow to 60-70% confluency.
-
Treat cells with PB28 at a concentration known to induce cytotoxicity (e.g., 2x EC50 from the MTT assay) and a vehicle control. Incubate for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Gently wash the coverslips twice with ice-cold PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes. This allows the dye to enter the nucleus.
-
-
Staining:
-
Wash twice with PBS.
-
Incubate the coverslips with DAPI solution (300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the coverslips three times with PBS to remove unbound dye.
-
Carefully mount the coverslips onto a microscope slide using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
Visualize using a fluorescence microscope with a DAPI filter set (Excitation ~358 nm / Emission ~461 nm).
-
-
Interpretation:
-
Healthy Cells: Large, round nuclei with uniform, pale blue fluorescence.
-
Apoptotic Cells: Shrunken, condensed nuclei with bright, intense blue fluorescence. Look for evidence of nuclear fragmentation (apoptotic bodies).
-
References
-
Alon, A., Schmidt, H. R., & Kruse, A. C. (2017). Structure of the sigma-2 receptor TMEM97, a cholesterol-binding protein. Nature. Available at: [Link]
-
Zeng, C., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers. Available at: [Link]
-
Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. Available at: [Link]
-
Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics. Available at: [Link]
-
Wikipedia. (n.d.). Sigma-2 receptor. Available at: [Link]
-
Abate, C., et al. (2021). σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach. Molecules. Available at: [Link]
-
UniProt. (n.d.). TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). Available at: [Link]
-
Zeng, C., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. PubMed. Available at: [Link]
-
Mach, R. H., & Zeng, C. (2013). The σ2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, Y., et al. (2020). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. Cells. Available at: [Link]
-
Azzariti, A., et al. (2006). Cyclohexylpiperazine Derivative PB28, a sigma2 Agonist and sigma1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. PubMed. Available at: [Link]
-
Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]
-
RCSB PDB. (2021). 7M93: Bovine sigma-2 receptor bound to PB28. Available at: [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. Available at: [Link]
-
Zeng, C., et al. (2007). Subcellular localization of sigma-2 receptors in breast cancer cells using two-photon and confocal microscopy. Semantic Scholar. Available at: [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]
-
American Association for Cancer Research. (2007). Evaluation of a fluorescent sigma-2 receptor ligand as a probe for imaging cell proliferation. 98th AACR Annual Meeting. Available at: [Link]
-
Riad, A., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Zeng, C., et al. (2011). Characterization and Evaluation of Two Novel Fluorescent Sigma-2 Receptor Ligands as Proliferation Probes. Molecular Imaging. Available at: [Link]
-
Labchem. (n.d.). PB 28 (hydrochloride). Available at: [Link]
-
Alon, A., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Sigma-2 Receptor and Progesterone Receptor Membrane Component 1 (PGRMC1) are two different Proteins: Proofs by Fluorescent Labeling and Binding of Sigma-2 Receptor Ligands to PGRMC1. Available at: [Link]
-
Wang, K., et al. (2021). The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer. PubMed. Available at: [Link]
-
Vangveravong, S., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Recent patents on anti-cancer drug discovery. Available at: [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Available at: [Link]
-
ResearchGate. (2025). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Available at: [Link]
-
Martin, K., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]
-
Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current protocols in immunology. Available at: [Link]
-
Kim, Y., et al. (2021). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. Marine Drugs. Available at: [Link]
-
Farges, M., et al. (2004). Peripheral benzodiazepine receptor ligands induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells and enhance chemosensitivity to paclitaxel, docetaxel, doxorubicin and the Bcl-2 inhibitor HA14-1. Journal of Hepatology. Available at: [Link]
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- 7. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. caymanchem.com [caymanchem.com]
- 10. PB 28 dihydrochloride | σ2 Receptors | Tocris Bioscience [tocris.com]
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Application Notes & Protocols: PB28 Hydrochloride as a Tool for Cancer Research
Introduction: Targeting a Proliferation Marker
The landscape of cancer research is continually evolving, with a significant focus on identifying and exploiting molecular targets that are differentially expressed between malignant and healthy tissues. One such promising target is the sigma-2 (σ2) receptor, now identified as the transmembrane protein TMEM97.[1][2] This receptor is found in significantly higher densities—often tenfold or more—in rapidly proliferating tumor cells compared to their quiescent counterparts or normal tissues.[3][4] This overexpression is observed across a wide range of malignancies, including breast, pancreatic, lung, and renal cancers, making the σ2 receptor an attractive biomarker and therapeutic target.[5]
PB28 hydrochloride is a potent and versatile pharmacological tool for interrogating the function of sigma receptors in oncology. It is a cyclohexylpiperazine derivative that exhibits a dualistic and high-affinity binding profile: it acts as an agonist for the σ2 receptor (Ki = 0.68 nM) and as an antagonist for the sigma-1 (σ1) receptor (Ki = 0.38 nM).[6] This unique characteristic allows researchers to investigate the distinct and combined roles of these two receptors in cancer cell pathophysiology. The cytotoxic effects of σ2 receptor agonists, coupled with the anti-proliferative effects of σ1 receptor antagonists, position PB28 as a powerful agent for inducing cancer cell death and inhibiting tumor growth.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a tool to explore cancer biology, from its fundamental mechanism of action to detailed protocols for in vitro evaluation.
Mechanism of Action: A Multi-Pronged Anti-Tumor Strategy
The anti-cancer activity of PB28 is not mediated by a single pathway but rather through a coordinated induction of several cellular processes that culminate in reduced proliferation and cell death. The primary interaction of PB28 with σ1 and σ2 receptors initiates these downstream effects.
A. Dual Sigma Receptor Modulation:
-
σ2 Receptor Agonism: Activation of the overexpressed σ2 receptors in cancer cells is the principal driver of PB28's cytotoxic effects. This interaction has been shown to trigger cell death through various mechanisms, including lysosomal dysfunction and the production of reactive oxygen species (ROS).[1]
-
σ1 Receptor Antagonism: Concurrently, antagonism of the σ1 receptor disrupts its role in maintaining cellular homeostasis and proliferation, further contributing to the anti-tumor effect.
B. Key Downstream Cellular Consequences:
-
Induction of Apoptosis: PB28 is a known inducer of apoptosis. Interestingly, in breast cancer cell lines like MCF7, this process has been observed to be caspase-independent, suggesting an alternative programmed cell death pathway.[9][10] This is a critical area of investigation, as it may offer a way to overcome resistance to conventional caspase-dependent chemotherapeutics.
-
Cell Cycle Arrest: Treatment with PB28 consistently leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[9][10] This arrest prevents cells from entering the S phase (DNA synthesis) and G2/M phase (mitosis), thereby halting proliferation.
-
Inhibition of Key Survival Pathways: In renal cancer models, PB28 has been demonstrated to suppress the PI3K-AKT-mTOR signaling pathway.[11] This pathway is a central regulator of cell growth, survival, and proliferation and is often hyperactivated in cancer. Inhibition of this pathway by PB28 represents a significant mechanism for its anti-tumor activity.
-
Modulation of Multidrug Resistance: PB28 can reduce the expression of P-glycoprotein (P-gp), a membrane efflux pump that is a major contributor to multidrug resistance (MDR).[7][10] By downregulating P-gp, PB28 can increase the intracellular accumulation and efficacy of conventional chemotherapeutic drugs, such as doxorubicin.[9][10]
Signaling Pathway Overview
Below is a diagram illustrating the proposed mechanism of action for this compound in cancer cells.
Caption: General workflow for an in vitro cell viability assay.
Materials:
-
This compound (prepare a concentrated stock, e.g., 10 mM in DMSO, and store at -20°C)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) assay components
-
DMSO or appropriate solubilization buffer
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to test is 1 nM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells. It is recommended to test each concentration in triplicate.
-
Incubation: Return the plate to the incubator for the desired exposure time. Studies have shown PB28 to have a more pronounced effect after 48 hours of exposure compared to 24 hours. [9][10]5. Viability Assessment (MTT Example): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. d. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle following PB28 treatment.
Materials:
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with PB28 at relevant concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 200 µL of cold PBS, and add 2 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Rationale: Ethanol fixation permeabilizes the cell membrane and preserves the cellular structure for DNA staining.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Expected Outcome: An accumulation of cells in the G0/G1 phase is expected in PB28-treated samples compared to the control. [9]
-
Protocol 3: Apoptosis Detection by Annexin V Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and PI staining.
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed and treat cells in 6-well plates with PB28 as described for the cell cycle analysis.
-
Cell Harvest: Collect all cells (adherent and floating) and wash them once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Expected Outcome: An increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) populations is expected. [9]
-
Data Summary and Expected Results
The efficacy of PB28 can vary significantly between different cancer cell lines. Below is a summary of reported IC50 values to serve as a reference.
| Cell Line | Cancer Type | Exposure Time | IC50 Value | Reference |
| MCF7 | Breast Adenocarcinoma | 48 hours | ~25 nM | [9] |
| MCF7 ADR | Doxorubicin-Resistant Breast | 48 hours | ~15 nM | [9] |
| C6 | Rat Glioma | 48 hours | ~0.4 µM (Antiproliferative) | [8][12] |
| SK-N-SH | Human Neuroblastoma | 48 hours | ~12 µM (Cytotoxic) | [8][12] |
| HCT-15 | Colon Carcinoma | 48 hours | ~10 µM | [9] |
Note: These values are approximate and should be determined empirically for your specific experimental conditions.
Conclusion
This compound is a potent dual modulator of sigma receptors, offering a unique pharmacological profile for cancer research. Its ability to induce caspase-independent apoptosis, cause G0/G1 cell cycle arrest, inhibit critical survival pathways like PI3K/AKT/mTOR, and reverse multidrug resistance makes it an invaluable tool. The protocols outlined in this guide provide a robust framework for investigating the anti-tumor potential of PB28 and for probing the complex role of sigma receptors in cancer biology. Its demonstrated synergy with conventional drugs further highlights its potential in developing novel combination therapies to improve patient outcomes.
References
- The Sigma-2 (σ2)
- Sigma-2 receptor - Wikipedia. (URL: )
- Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis - MDPI. (URL: )
- Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - AACR Journals. (URL: )
- Cyclohexylpiperazine Derivative PB28, a sigma2 Agonist and sigma1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer - PubMed. (URL: )
- Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PMC. (URL: )
- σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC. (URL: )
-
Sigma-2 ligands preferentially bind to cancer as opposed to normal... - ResearchGate. (URL: [Link])
-
The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer - PubMed. (URL: [Link])
- Sigma Receptor Inhibitor, Agonist, Antagonist, Modulator, Control, Ligand, Gene | MedChemExpress. (URL: )
- PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Rel
- PB28 - Neuromics. (URL: )
- PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Pro - Uniba.it. (URL: )
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- 11. The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PB28 [neuromics.com]
Application Notes and Protocols: Experimental Design for PB28 Hydrochloride Studies
Introduction
PB28 hydrochloride is a synthetic small molecule that has garnered significant interest within the scientific community for its unique pharmacological profile. It is a high-affinity ligand for sigma receptors, acting as a potent agonist for the sigma-2 (σ2) receptor and a high-affinity antagonist for the sigma-1 (σ1) receptor.[1][2] This dual activity allows researchers to probe the distinct and overlapping functions of these two receptor subtypes, which are implicated in a wide array of cellular processes and disease states.
Sigma receptors, once misclassified as opioid receptors, are now understood to be unique intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER).[3][4] The σ1 receptor is known to modulate calcium signaling, ion channel function, and cellular stress responses.[3][5] The σ2 receptor, identified as the transmembrane protein TMEM97, is involved in cholesterol homeostasis, cell proliferation, and signaling pathways related to cell survival and death.[6][7][8] Notably, σ2 receptors are highly expressed in proliferating cells, including a variety of tumor cells, making them an attractive target for cancer diagnostics and therapeutics.[6][8][9]
PB28 has demonstrated significant antitumor activity in both in vitro and in vivo models, inhibiting cell growth, inducing caspase-independent apoptosis, and synergizing with conventional chemotherapeutics.[1][2][10] Its ability to modulate cellular processes makes it a valuable tool for investigating the pathobiology of cancer, neurodegenerative diseases, and viral infections.[3][11][12]
This guide provides a comprehensive framework for designing and executing robust experimental studies with this compound. It offers detailed protocols for key in vitro and in vivo assays, explains the scientific rationale behind methodological choices, and provides guidance for data interpretation, empowering researchers to effectively explore the therapeutic potential and mechanism of action of this important pharmacological tool.
Pharmacological Profile of this compound
The defining characteristic of PB28 is its high affinity and selectivity for sigma receptors, with a distinct functional profile at each subtype. This profile makes it an excellent tool for dissecting the specific roles of σ1 and σ2 receptors.
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| Ki (Agonist) | Sigma-2 (σ2) | 0.68 nM | - | [1] |
| Ki (Antagonist) | Sigma-1 (σ1) | 0.38 nM | - | [1] |
| Ki | Sigma-2 (σ2) | 0.28 nM | MCF-7 cell membranes | [11] |
| Ki | Sigma-1 (σ1) | 13 nM | MCF-7 cell membranes | [11] |
| IC50 | MCF-7 cells (breast cancer) | 25 nM | Human | [2][11] |
| IC50 | MCF-7/adr cells (multidrug-resistant) | 15 nM | Human | [2][11] |
| IC90 | SARS-CoV-2 infectivity (Vero E6 cells) | 278 nM | - | [11] |
Core Concepts: Sigma Receptor Signaling
Understanding the primary targets of PB28 is crucial for designing mechanistic studies. Both σ1 and σ2 receptors are located at key intracellular junctions, particularly the Mitochondria-Associated ER Membrane (MAM), where they act as scaffolds and modulators of critical signaling hubs.
The antagonist activity of PB28 at the σ1 receptor is expected to inhibit its chaperone functions. This can disrupt calcium homeostasis between the ER and mitochondria, a process critical for cell survival and bioenergetics.[5][13] Conversely, the agonist activity of PB28 at the σ2 receptor (TMEM97) can influence cellular proliferation and cholesterol trafficking, pathways often dysregulated in cancer.[6][7][9]
Caption: Simplified signaling pathways for Sigma-1 and Sigma-2 receptors modulated by PB28.
Experimental Design: In Vitro Studies
In vitro assays are fundamental for characterizing the activity of PB28 in a controlled cellular environment. The following protocols are designed to confirm target engagement, assess cytotoxic and anti-proliferative effects, and investigate the underlying mechanism of action.
Part A: Target Engagement & Affinity Determination
Scientific Rationale: Before assessing the functional effects of PB28, it is essential to confirm its binding affinity (Ki) for the σ1 and σ2 receptors in the specific cell system being used. Radioligand binding assays are the gold standard for this purpose.[14] These assays measure the displacement of a known high-affinity radioligand by the unlabeled compound of interest (PB28), allowing for the calculation of its inhibitory constant (Ki).[15][16]
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of PB28 for σ1 and σ2 receptors.
Materials:
-
Cell Lines: Select cell lines expressing endogenous levels of sigma receptors (e.g., MCF-7 for high σ2, SK-N-SH for both).[10]
-
Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligands:
-
For σ1: [³H]-(+)-pentazocine.
-
For σ2: [³H]-DTG in the presence of (+)-pentazocine to block σ1 sites.
-
-
Non-specific Binding Control: Haloperidol (for σ1), unlabeled DTG (for σ2).
-
Test Compound: this compound, serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filter harvester.
Procedure:
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold homogenization buffer. Centrifuge to pellet membranes and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane preparation (50-100 µg protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of PB28 (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay buffer to final volume.
-
Total Binding Wells: Contain membrane, radioligand, and buffer (no PB28).
-
Non-specific Binding Wells: Contain membrane, radioligand, and a high concentration of the non-specific control (e.g., 10 µM Haloperidol).
-
-
Incubation: Incubate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of PB28.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part B: Cellular Phenotypic Assays
Scientific Rationale: Cell viability and proliferation assays are crucial for determining the functional consequences of PB28 treatment.[17][18] These assays quantify the compound's ability to either kill cells (cytotoxicity) or inhibit their growth (cytostatic effect).[19] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the potency of the compound. Colorimetric assays like the MTT or resazurin assay are widely used due to their reliability and suitability for high-throughput screening.[20][21][22]
Caption: Experimental workflow for in vitro cell viability and cytotoxicity assays.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the IC50 of PB28 in a selected cancer cell line.
Materials:
-
Cell Line: e.g., Panc-1 (pancreatic), MCF-7 (breast), or SK-N-SH (neuroblastoma).
-
Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS).
-
This compound: Stock solution in sterile water or DMSO.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Solution: e.g., DMSO or acidified isopropanol.
-
Instrumentation: 96-well plate reader (absorbance).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PB28 in culture medium. Remove the old medium from the plate and add 100 µL of the PB28 dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of Treated / Absorbance of Control) * 100 .
-
Plot the percentage of viability against the log concentration of PB28 and use non-linear regression to fit a dose-response curve and calculate the IC50 value.
-
Part C: Mechanistic Assays
Scientific Rationale: Given that sigma receptors are potent modulators of intracellular calcium (Ca²⁺) signaling, assessing the effect of PB28 on Ca²⁺ homeostasis can provide critical mechanistic insights.[3][5][23] PB28 has been shown to interfere with Ca²⁺ mobilization from the ER.[12] Calcium imaging using fluorescent indicators allows for real-time monitoring of intracellular Ca²⁺ dynamics following drug application.[24][25]
Protocol 3: Intracellular Calcium Imaging
Objective: To measure changes in cytosolic Ca²⁺ concentration in response to PB28.
Materials:
-
Cell Line: A responsive cell line, e.g., SK-N-SH neuroblastoma cells.[12]
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
This compound: Working solution in loading buffer.
-
Positive Control: An agent known to induce Ca²⁺ release, e.g., Thapsigargin or Carbachol.[12]
-
Instrumentation: Fluorescence microscope or a plate reader with fluorescence injection capabilities (e.g., FLIPR).[24]
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for imaging and grow to ~80% confluency.
-
Dye Loading: Incubate cells with the calcium indicator dye (e.g., 5 µM Fluo-4 AM) in loading buffer for 30-60 minutes at 37°C.[26]
-
Washing: Wash the cells gently with fresh loading buffer to remove excess dye and allow for de-esterification (approx. 30 minutes).
-
Baseline Measurement: Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
Compound Addition: Add the PB28 solution to the cells while continuously recording the fluorescence signal. Observe for any immediate or delayed changes in Ca²⁺ levels.
-
Positive Control: After recording the PB28 response, add a positive control agonist to ensure the cells are healthy and capable of a Ca²⁺ response.
-
Data Analysis:
-
Quantify the fluorescence intensity over time for each cell or region of interest.
-
Normalize the signal to the baseline fluorescence (F/F₀).
-
Analyze key parameters such as peak amplitude, time to peak, and area under the curve to characterize the Ca²⁺ response to PB28.
-
Experimental Design: In Vivo Studies
Scientific Rationale: While in vitro assays are essential, in vivo studies are required to evaluate the efficacy and safety of a compound in a complex biological system.[27][28] For anticancer agents like PB28, tumor xenograft models in immunocompromised mice are a standard preclinical tool.[27] These studies help determine if the compound can inhibit tumor growth at a well-tolerated dose, providing crucial data for potential clinical translation.[29][30] PB28 has already shown efficacy in preclinical pancreatic tumor models.[12]
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Protocol 4: Murine Xenograft Model for Anticancer Efficacy
Objective: To evaluate the in vivo antitumor activity of PB28.
Materials:
-
Animal Model: Immunocompromised mice (e.g., Athymic Nude or NOD/SCID).
-
Tumor Cells: A human cancer cell line that forms tumors in mice (e.g., Panc02, BxPC3).[12]
-
PB28 Formulation: Sterile solution for injection (e.g., in saline or PBS).
-
Control Groups: Vehicle control, and potentially a positive control (standard-of-care chemotherapy like gemcitabine).[12]
-
Tools: Calipers for tumor measurement, scales for body weight.
Procedure:
-
IACUC Approval: Ensure all procedures are approved by the Institutional Animal Care and Use Committee.[31]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measurements once tumors are palpable.
-
Randomization: When tumors reach a specified average size (e.g., 100-150 mm³), randomize animals into treatment groups (e.g., Vehicle, PB28 low dose, PB28 high dose, Positive Control).
-
Drug Administration: Administer PB28 via the determined route (e.g., intraperitoneal injection) and schedule (e.g., once daily).[2]
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²) / 2 .
-
Body Weight: Record animal body weight at each measurement to monitor for toxicity.
-
Clinical Signs: Observe animals daily for any signs of distress or toxicity.
-
-
Study Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size, or as defined by the protocol.
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Analyze for statistically significant differences in tumor growth between groups.
-
If applicable, generate Kaplan-Meier survival curves.
-
Key Data Collection for In Vivo Studies
| Parameter | Measurement | Purpose |
| Tumor Volume | Digital Calipers | Primary efficacy endpoint |
| Body Weight | Digital Scale | General toxicity and health indicator |
| Survival | Time to Endpoint | Secondary efficacy endpoint |
| Clinical Observations | Daily Health Checks | Safety and tolerability assessment |
| Blood/Tissue Samples | At Necropsy | Optional: for biomarker or PK/PD analysis |
Conclusion
This compound is a powerful pharmacological probe with significant therapeutic potential, particularly in oncology. Its dual modulation of σ1 and σ2 receptors provides a unique opportunity to investigate complex cellular signaling networks. The experimental framework provided here offers researchers a validated starting point for their studies. By systematically applying these in vitro and in vivo protocols—from initial target validation and phenotypic screening to mechanistic and efficacy studies—investigators can generate high-quality, reproducible data. This structured approach is essential for elucidating the full biological activity of PB28 and advancing its potential journey from a laboratory tool to a clinical candidate.
References
-
Sigma-2 receptor - Wikipedia. Wikipedia. [Link]
-
Sigma-1 receptor - Wikipedia. Wikipedia. [Link]
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.
- Alon, A., Schmidt, H. R., & Kruse, A. C. (2017). The sigma-2 receptor and the protein TMEM97, a pharmacologically linked pairing.
-
TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). UniProtKB | UniProt. [Link]
-
Cell Viability Assays. Molecular Devices. [Link]
-
The Sigma-2 Receptor. Encyclopedia.pub. [Link]
- Siregar, P., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology.
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
-
The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences. [Link]
-
SIGMAR1 sigma non-opioid intracellular receptor 1 [ (human)]. NCBI Gene. [Link]
-
Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]
- Wang, Y., et al. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neuroscience.
- Penke, B., et al. (2018). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience.
- Ren, Z., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers.
- Goutelle, S., et al. (2008). An examination of experimental design in relation to receptor binding assays. Journal of Pharmacological and Toxicological Methods.
- Valcourt, D. M., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
-
Valcourt, D. M., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Healthcare Materials. [Link]
- Abate, C., et al. (2020).
-
Calcium Imaging Protocols and Methods. Springer Nature Experiments. [Link]
-
Goutelle, S., et al. (2008). An examination of experimental design in relation to receptor binding assays. Journal of Pharmacological and Toxicological Methods. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
- Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell.
- Azzariti, A., et al. (2006). Cyclohexylpiperazine Derivative PB28, a sigma2 Agonist and sigma1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. Molecular Cancer Therapeutics.
-
In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]
- Sreelatha, S., & Latha, M. S. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- Tian, J., et al. (2024). Intracellular calcium imaging for agonist screening. STAR Protocols.
- George, C. H., et al. (2015). A New System for Profiling Drug-Induced Calcium Signal Perturbation in Human Embryonic Stem Cell–Derived Cardiomyocytes. Toxicological Sciences.
- Teicher, B. A. (Ed.). (2002). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. Humana Press.
- Raffaello, A., & Reane, D. V. (Eds.). (2019). Calcium Signalling: Methods and Protocols. Methods in Molecular Biology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 7. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 16. An examination of experimental design in relation to receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation [mdpi.com]
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- 25. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. dctd.cancer.gov [dctd.cancer.gov]
Application Note: PB28 Hydrochloride – Mechanistic Induction of Apoptosis via Sigma-2 Receptor Activation
[1]
Abstract & Introduction
PB28 hydrochloride (PB28) is a high-affinity, selective Sigma-2 receptor (
Unlike conventional chemotherapeutics that target DNA replication, PB28 induces cytotoxicity through a "dual-organelle" hit: it triggers Lysosomal Membrane Permeabilization (LMP) and Mitochondrial Reactive Oxygen Species (ROS) generation. This unique mechanism makes PB28 particularly effective against drug-resistant phenotypes (MDR), including P-glycoprotein (P-gp) overexpressing breast (MCF7/ADR) and pancreatic cancers.
This guide provides validated protocols for solubilization, cytotoxicity assessment, and mechanistic confirmation of PB28-induced apoptosis.
Mechanism of Action (MOA)
PB28 bypasses standard apoptotic blocks by destabilizing the cell's waste management and energy centers.
-
Receptor Binding: PB28 binds TMEM97 (
R) localized on the Endoplasmic Reticulum (ER) and Lysosomes. -
Lysosomal Destabilization: Binding induces leakage of lysosomal hydrolases (Cathepsins) into the cytosol (LMP).
-
Mitochondrial Cross-Talk: Concurrent signaling leads to mitochondrial superoxide overload and loss of membrane potential (
). -
Execution: The combined cytosolic acidification and oxidative stress trigger cell death, which can be caspase-dependent or caspase-independent depending on the cellular context.
MOA Visualization
Figure 1: The dual-organelle toxicity mechanism of PB28 involving simultaneous lysosomal leakage and mitochondrial oxidative stress.
Compound Handling & Solubility
PB28 is hydrophobic and sensitive to precipitation in aqueous media if not handled correctly.
Chemical Properties:
-
MW: ~443.49 g/mol (Dihydrochloride salt)
-
Appearance: White crystalline solid
-
Storage: -20°C (Desiccated)
Solubility Protocol:
| Solvent | Max Solubility | Stock Conc. | Notes |
|---|---|---|---|
| DMSO | > 10 mg/mL | 10 - 25 mM | Recommended. Stable at -20°C for 1 month. Avoid freeze-thaw cycles. |
| Ethanol | ~ 5 mg/mL | 5 mM | Requires gentle warming (37°C). |
| Water | < 1 mg/mL | N/A | Not Recommended for stock. Poor solubility leads to inconsistent dosing. |
Critical Step: When dosing cells, do not add DMSO stock directly to the culture dish.
-
Prepare an intermediate dilution in culture medium (e.g., 10x the final concentration).
-
Vortex immediately to prevent local precipitation.
-
Add the intermediate to the cells. Target final DMSO concentration: < 0.1%.
Experimental Protocols
Protocol A: Cytotoxicity Screening (IC50 Determination)
Objective: Establish the effective dose (IC50) for your specific cell line. Method: CCK-8 or MTT Assay.
-
Seeding: Plate cells (e.g., MCF7, Panc-1) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Preparation: Prepare PB28 serial dilutions in complete medium.
-
Range: 0.1 nM to 100 µM (Log-scale spacing is crucial).
-
Controls: Vehicle (DMSO 0.1%), Positive Control (Doxorubicin 1 µM).
-
-
Treatment: Aspirate old media; add 100 µL of treatment media. Incubate for 48 hours .
-
Note: PB28 effects are often time-dependent; 24h may show incomplete cytotoxicity.
-
-
Readout: Add CCK-8 reagent (10 µL/well). Incubate 1–4h at 37°C. Measure Absorbance at 450 nm.
-
Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC50.
Expected Data (Reference Values):
| Cell Line | Tissue Origin | Expected IC50 (48h) |
|---|---|---|
| MCF7 | Breast Cancer | 25 – 50 nM |
| MCF7/ADR | MDR Breast Cancer | 15 – 30 nM (Hypersensitive) |
| Panc-1 | Pancreatic | 100 nM – 5 µM |
| SK-N-SH | Neuroblastoma | ~ 12 µM |
Protocol B: Validating Lysosomal Membrane Permeabilization (LMP)
Objective: Confirm PB28 is hitting the lysosome (a hallmark of Sigma-2 agonism). Method: Acridine Orange (AO) Relocalization Assay.[4]
Principle: AO is a metachromatic dye. In intact acidic lysosomes, it fluoresces Red . When lysosomes leak (LMP), AO is released into the neutral cytosol and fluoresces Green .
-
Seeding: Seed cells on glass coverslips or confocal dishes (60% confluence).
-
Treatment: Treat with PB28 (at IC50 and 2x IC50) for 4 to 12 hours .
-
Timepoint: LMP is an early event. Do not wait 48h.
-
-
Staining:
-
Imaging (Live Cell):
-
Wash 3x with PBS. Image immediately (do not fix).
-
Excitation: 488 nm.
-
Emission: Capture two channels: Green (510-530 nm) and Red (>620 nm).
-
-
Quantification: Calculate the Red/Green fluorescence ratio per cell.
-
Result: PB28 treatment causes a decrease in Red puncta and a diffuse increase in Green cytosolic signal.
-
Protocol C: Mitochondrial Superoxide Detection
Objective: Verify the generation of ROS, a downstream effector of PB28. Method: MitoSOX™ Red Flow Cytometry.
-
Treatment: Treat cells with PB28 for 24 hours.
-
Negative Control: Untreated.
-
Rescue Control: Pre-treat with NAC (N-Acetylcysteine, 5 mM) for 1h before PB28.
-
-
Staining:
-
Prepare MitoSOX working solution (5 µM in HBSS/Buffer).
-
Apply to cells for 10–20 minutes at 37°C (protect from light).
-
-
Harvest: Trypsinize gently, wash with warm buffer.
-
Flow Cytometry:
-
Ex/Em: 510/580 nm.
-
-
Interpretation: PB28 should induce a right-shift in fluorescence intensity (ROS production). The NAC rescue control should significantly attenuate this shift, confirming oxidative stress is causal to the toxicity.
Experimental Workflow: The "Go/No-Go" Decision Tree
Use this logic flow to validate PB28 activity in your specific model.
Figure 2: Validation workflow to confirm PB28-mediated Sigma-2 specific apoptosis.
References
-
Azzariti, A., et al. (2006).
Agonist and Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer.[1][7] Molecular Cancer Therapeutics.[7] -
Pati, M. L., et al. (2017). Sigma-2 Receptor Agonist Derivatives of PB28 Induce Cell Death via Mitochondrial Superoxide Production and Caspase Activation in Pancreatic Cancer. BMC Cancer.
-
Alon, A., et al. (2017).
receptor. Proceedings of the National Academy of Sciences (PNAS). (Establishes TMEM97 identity). -
Zeng, C., et al. (2012). Sigma-2 ligands induce lysosomal membrane permeabilization and reactive oxygen species generation in pancreatic cancer cells. Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. CST | Cell Signaling Technology [cellsignal.com]
- 6. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: PB28 Hydrochloride Inconsistency Guide
Executive Summary
PB28 (dihydrochloride) is a high-affinity Sigma-1 receptor (σ1R) antagonist and Sigma-2 receptor (σ2R/TMEM97) agonist . While it has garnered significant attention for its potent anti-SARS-CoV-2 activity and antitumor properties, it is notoriously difficult to handle in in vitro assays.
Researchers frequently report "inconsistent results," characterized by poor reproducibility of IC50/EC50 values, unexpected cytotoxicity, or precipitation in culture media. These issues rarely stem from the compound's purity but rather from three specific technical pitfalls: Cationic Amphiphilic Drug (CAD) behavior (lysosomotropism) , hydrophobic precipitation , and cell-line dependent receptor density .
This guide provides the protocols and mechanistic insights required to stabilize your data.
Module 1: Solubility & Compound Handling
The Issue: PB28 is a hydrophobic cyclohexylpiperazine derivative. As a hydrochloride salt, it appears water-soluble, but it is thermodynamically unstable in neutral pH aqueous buffers (like cell culture media), leading to "micro-precipitation" that is invisible to the naked eye but devastating to concentration curves.
Solubilization Protocol
Do not dissolve PB28 hydrochloride directly into cell culture media or water for stock solutions.
-
Primary Solvent: DMSO (Dimethyl sulfoxide), anhydrous.
-
Solubility Limit: ~10–20 mg/mL (approx. 20–40 mM) in DMSO.
-
Storage: -20°C (1 month) or -80°C (6 months). Protect from moisture (hygroscopic).
The "Step-Down" Dilution Method
To prevent "shock precipitation" when moving from 100% DMSO to aqueous media:
-
Prepare Master Stock: 10 mM in 100% DMSO.
-
Intermediate Dilution: Dilute the Master Stock 1:10 in DMSO (not water) to create a 1 mM working stock.
-
Final Dosing: Spike the 1 mM DMSO stock into pre-warmed (37°C) media while vortexing rapidly. Ensure final DMSO concentration is <0.5% (v/v).
Visualization: Solubilization Workflow
The following diagram illustrates the correct "Step-Down" workflow to maintain solubility.
Caption: Figure 1. Step-down dilution strategy to prevent hydrophobic crashing of PB28 in aqueous media.
Module 2: The "False Positive" (Lysosomotropism)
The Issue: PB28 is a Cationic Amphiphilic Drug (CAD) . At physiological pH, it can passively cross membranes.[1] However, once it enters the acidic environment of the lysosome (pH ~4.5), it becomes protonated and trapped.
Consequence: This leads to lysosomal swelling (phospholipidosis) and membrane permeabilization (LMP).
-
In Antiviral Assays: This looks like viral inhibition (host cell lipid metabolism is disrupted), but it is often a non-specific effect.
-
In Cytotoxicity Assays: High concentrations (>10 µM) cause necrotic cell death distinct from Sigma receptor signaling.
Distinguishing Receptor vs. Lysosomal Effects
If your IC50 is in the low nanomolar range (1–50 nM) , you are likely observing specific Sigma receptor modulation. If your IC50 is micromolar (>2 µM) , you are likely observing lysosomal toxicity.
Validation Experiment: Run a control arm with Ammonium Chloride (NH₄Cl) or Bafilomycin A1 . These agents neutralize lysosomal pH.
-
Result: If PB28 toxicity/activity disappears when lysosomal pH is neutralized, the effect was likely lysosomotropic (artifact).
-
Result: If activity persists, it is likely Sigma-receptor mediated.[2][3][4]
Visualization: Mechanism of Action vs. Artifact
Caption: Figure 2. Dual mechanism of PB28. Specific Sigma receptor binding occurs at the ER, while non-specific cationic trapping occurs in lysosomes.
Module 3: Biological Variability (Receptor Density)
The Issue: "Inconsistent results" often arise when comparing data across different cell lines. PB28 efficacy is strictly correlated with the expression ratio of σ1R to σ2R.
-
MCF7 / SK-N-SH: High σ2R density.[5] PB28 acts as a potent agonist (cytotoxic).[6]
-
HEK293 / HeLa: Variable σ1R expression. PB28 acts as an antagonist (often cytoprotective against stress).
Recommendation: Always perform a Western Blot or radioligand binding assay to quantify σ1R and σ2R density in your specific cell passage before starting treatment.
FAQ: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Precipitation visible in wells immediately after dosing. | "Shock" precipitation from high DMSO concentration or direct aqueous dissolution. | Use the "Step-Down" dilution method (See Module 1). Keep final DMSO <0.5%. |
| Biphasic Dose-Response (Activity at nM, toxicity at µM). | Dual mechanism: Specific binding (nM) vs. Lysosomotropism (µM). | Focus analysis on the nM range for receptor-specific effects. Treat µM toxicity as an off-target artifact. |
| Loss of Antiviral Potency in different cell lines. | Variation in host cell lipid metabolism or Sigma receptor density. | Validate σ1R/σ2R expression levels. Confirm if antiviral effect is due to phospholipidosis (use NH₄Cl control). |
| Inconsistent IC50 between batches. | Hygroscopic salt absorbing water; degradation. | Check stock storage. If DMSO stock is yellow/brown or >1 month old, discard. Buy fresh powder. |
References
-
Gordon, D. E., et al. (2020). A SARS-CoV-2 protein interaction map reveals targets for drug repurposing. Nature, 583, 459–468.
-
Abate, C., et al. (2020).[3][8] PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships.[7][8] Frontiers in Pharmacology, 11.
- Context: Comprehensive review of PB28 synthesis, affinity (Ki = 0.68 nM for σ2R), and biological profile.
-
Tummino, T. A., et al. (2021). Drug-induced phospholipidosis confounds drug repurposing for SARS-CoV-2.[9] Science, 373(6554), 541-547.
-
Context: Critical paper explaining the "false positive" antiviral effects of Cationic Amphiphilic Drugs (CADs) like PB28 due to phospholipidosis.[9]
-
-
Colabufo, N. A., et al. (2004). Antiproliferative and cytotoxic effects of some sigma2 agonists and sigma1 antagonists in tumour cell lines. Naunyn-Schmiedeberg's Archives of Pharmacology, 370, 106–113.
- Context: Establishes the cytotoxicity profile of PB28 in specific cancer cell lines.
Sources
- 1. Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Defending Antiviral Cationic Amphiphilic Drugs (CADs) That May Cause Drug-Induced Phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PB28 Hydrochloride Concentration for Cell Viability
Welcome to the technical support center for researchers utilizing PB28 hydrochloride. This guide is designed to provide in-depth, field-proven insights into optimizing the concentration of this potent sigma-2 (σ2) receptor agonist to achieve desired effects on cell viability while ensuring experimental reproducibility and scientific integrity. Here, we will address common questions and challenges encountered during the experimental process in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on cancer cells?
This compound is a high-affinity and selective sigma-2 (σ2) receptor agonist, also exhibiting antagonistic properties at the sigma-1 (σ1) receptor.[1] The σ2 receptor is overexpressed in a variety of tumor cell lines, and its activation by agonists like PB28 has been shown to induce cell death, making it a compound of significant interest in oncology research.[1][2]
The primary mechanism of action of PB28 involves the induction of apoptosis, or programmed cell death. Notably, this process is often caspase-independent, meaning it does not rely on the typical caspase enzyme cascade that is a hallmark of classical apoptosis.[1][2] Instead, PB28-induced cell death is associated with several other cellular events, including:
-
Lysosomal Membrane Permeabilization (LMP): PB28 has been shown to accumulate in lysosomes, leading to the destabilization of the lysosomal membrane. This results in the release of cathepsins and other hydrolytic enzymes into the cytoplasm, triggering a cascade of events that lead to cell death.[3][4][5][6]
-
Calcium (Ca²⁺) Dysregulation: As a σ2 receptor agonist, PB28 can modulate intracellular calcium levels by inducing its release from the endoplasmic reticulum and mitochondria.[7][8][9] This disruption of calcium homeostasis is a critical factor in initiating the cell death program.
-
Oxidative Stress: The induction of reactive oxygen species (ROS) is another key event in PB28-mediated cytotoxicity.
Q2: I'm starting a new experiment with a specific cancer cell line. What is a good starting concentration range for this compound?
Determining the optimal concentration of PB28 is critical and is highly dependent on the specific cell line being used. A broad concentration range should be initially screened to determine the dose-response curve. Based on published literature, the IC50 (the concentration that inhibits 50% of cell growth) for PB28 can vary significantly.
| Cell Line | IC50 (48-hour exposure) | Reference |
| MCF-7 (human breast adenocarcinoma) | 25 nM | [1][10] |
| MCF-7 ADR (Adriamycin-resistant) | 15 nM | [1][10] |
| SK-N-SH (human neuroblastoma) | 8.13 µM (for a PB28 analog, F281 was more potent) | [9] |
Recommended Starting Strategy:
For a new cell line, it is advisable to perform a preliminary dose-response experiment with a wide range of concentrations. A logarithmic dilution series is recommended.
-
Initial Broad Range: 1 nM to 100 µM.
-
Suggested Dilution Series (8-point): 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM.
This initial screen will help you identify the approximate range of concentrations where you observe a biological effect, from which you can then perform a more refined dose-response experiment with more concentrations around the estimated IC50.
Q3: My this compound solution appears to be precipitating in the cell culture medium. What could be the cause and how can I prevent this?
Compound precipitation is a common issue that can significantly impact the accuracy and reproducibility of your results.[11][12][13][14][15]
Common Causes:
-
Exceeding Solubility Limit: this compound has finite solubility in aqueous solutions like cell culture media.
-
Solvent Shock: Rapidly adding a concentrated stock solution (typically in DMSO) to the aqueous medium can cause the compound to precipitate out of solution.[11]
-
Media Components and pH: Interactions with proteins (especially in serum-containing media), salts, and the pH of the media can affect compound solubility.[11][14]
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can alter solubility.[11][14]
Troubleshooting and Prevention:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of PB28 from a concentrated stock for each experiment.
-
Step-wise Dilution: Avoid adding a small volume of highly concentrated stock directly to a large volume of media. Instead, perform serial dilutions in your cell culture medium.
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Gentle Mixing: Add the PB28 solution dropwise to the medium while gently swirling to ensure even distribution.
-
Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in your culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation issues.[11]
-
Visual Inspection: After preparing your treatment media, visually inspect it for any signs of precipitation before adding it to your cells.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in Cell Viability Results Between Replicate Wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or inconsistent compound distribution.
-
Solution:
-
Cell Seeding: Ensure you have a single-cell suspension before seeding. Gently pipette up and down to mix the cell suspension before adding it to each well.
-
Edge Effects: To mitigate evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile PBS or media without cells and do not use them for your experimental samples.
-
Compound Addition: Add the compound to each well in the same manner and mix gently by swirling the plate.
-
Issue 2: No Significant Decrease in Cell Viability, Even at High Concentrations of PB28.
-
Possible Cause: The chosen cell line may be resistant to PB28, the incubation time may be too short, or the compound may have degraded.
-
Solution:
-
Cell Line Resistance: Some cell lines may have low expression of the σ2 receptor or have other resistance mechanisms. Consider using a positive control cell line known to be sensitive to PB28 (e.g., MCF-7).
-
Incubation Time: The cytotoxic effects of PB28 are time-dependent.[2] If you are not seeing an effect at 24 hours, try extending the incubation period to 48 or 72 hours.
-
Compound Stability: Ensure your this compound stock solution has been stored correctly (desiccated at +4°C is often recommended for the solid form, and frozen for stock solutions).[16] Prepare fresh dilutions for each experiment.
-
Issue 3: Unexpected Increase in Cell Viability at Low Concentrations of PB28.
-
Possible Cause: This phenomenon, known as hormesis, can sometimes be observed with cytotoxic compounds. It could also be an artifact of the assay.
-
Solution:
-
Confirm with a Different Assay: Use an orthogonal cell viability assay to confirm the result. For example, if you are using an MTT assay (which measures metabolic activity), confirm with a trypan blue exclusion assay (which measures membrane integrity).
-
Investigate the Mechanism: While less common, some receptor agonists can have proliferative effects at very low concentrations. This would require further investigation into the signaling pathways activated at those specific concentrations.
-
Experimental Protocols
Here are detailed protocols for determining the optimal concentration of this compound and assessing its effects on cell viability.
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to generate a dose-response curve and calculate the IC50 value.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Your chosen cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and dilute the cells to the appropriate seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the PB28 stock solution in complete culture medium to obtain the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest PB28 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PB28 or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the PB28 concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Your chosen cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen incubation time.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain membrane integrity.
-
For suspension cells, collect them directly.
-
Transfer the cells to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate compensation controls for FITC and PI.
-
Gate on the cell population and analyze the distribution of cells in the four quadrants:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (due to membrane damage)
-
-
Visualizing the Mechanism and Workflow
PB28-Induced Cell Death Signaling Pathway
The following diagram illustrates the key signaling events initiated by PB28 binding to the σ2 receptor, leading to caspase-independent apoptosis.
Caption: PB28-induced cell death pathway.
Experimental Workflow for Optimizing PB28 Concentration
This diagram outlines a logical workflow for determining the optimal concentration of PB28 for your cell viability experiments.
Caption: Workflow for PB28 concentration optimization.
References
-
Hornick, J. R., et al. (2012). Lysosomal Membrane Permeabilization is an Early Event in Sigma-2 Receptor Ligand Mediated Cell Death in Pancreatic Cancer. Journal of Experimental & Clinical Cancer Research, 31(1), 41. [Link]
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Wikipedia. (n.d.). Sigma-2 receptor. In Wikipedia. Retrieved February 20, 2026, from [Link]
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Hornick, J. R., et al. (2012). Lysosomal membrane permeabilization is an early event in Sigma-2 receptor ligand mediated cell death in pancreatic cancer. Journal of Experimental & Clinical Cancer Research, 31, 41. [Link]
-
Vilner, B. J., & Bowen, W. D. (2000). Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells. The Journal of pharmacology and experimental therapeutics, 292(3), 900–911. [Link]
-
Hornick, J. R., et al. (2012). Sigma-2 receptor ligands localize to lysosomes and induce lysosomal membrane permeabilization. ResearchGate. [Link]
-
Zhang, H., & Cuevas, J. (2002). Sigma Receptors Inhibit High-Voltage–Activated Calcium Channels in Rat Sympathetic and Parasympathetic Neurons. Journal of Neurophysiology, 87(6), 2867-2879. [Link]
-
Martin, S., et al. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 24(7), 6297. [Link]
-
Cassano, G., et al. (2009). F281, synthetic agonist of the sigma-2 receptor, induces Ca2+ efflux from the endoplasmic reticulum and mitochondria in SK-N-SH cells. Cell Calcium, 45(4), 340-345. [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Hornick, J. R., et al. (2012). Lysosomal membrane permeabilization is an early event in sigma-2 receptor ligand mediated cell death in pancreatic cancer. Digital Commons@Becker. [Link]
-
Encyclopedia.pub. (2023, April 6). The Sigma-2 Receptor. [Link]
-
The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical biochemistry, 448, 68–74. [Link]
-
Ostenfeld, M. S., et al. (2005). Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress. Cancer Research, 65(19), 8975-8983. [Link]
-
Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular cancer therapeutics, 5(7), 1807–1816. [Link]
-
Graphviz. (2024, September 28). DOT Language. [Link]
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Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
Söderberg, M., et al. (2010). Acute effects of the sigma-2 receptor agonist siramesine on lysosomal and extra-lysosomal proteolytic systems in lens epithelial cells. Molecular vision, 16, 804–814. [Link]
-
CyVerse Learning. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]
-
Meyer, A. R., et al. (2019). Conjugation to the sigma-2 ligand SV119 overcomes uptake blockade and converts dm-Erastin into a potent pancreatic cancer therapeutic. Theranostics, 9(12), 3437–3447. [Link]
-
Kim, J., et al. (2012). SV119-Gold Nanocage Conjugates: A New Platform for Targeting Cancer Cells via Sigma-2 Receptors. ACS medicinal chemistry letters, 3(10), 826–830. [Link]
-
Liles, S. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]
-
Abate, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of medicinal chemistry, 64(12), 7977–8009. [Link]
-
Hafner, Č., et al. (2025, August 10). Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes. Cell Death and Disease. [Link]
-
Liles, S. (2010, October 25). Making pretty diagrams with GraphViz. Steve Liles' Blog. [Link]
-
The Full Stack. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
-
Liu, D., et al. (2012). Incorporation of a selective sigma-2 receptor ligand enhances uptake of liposomes by multiple cancer cells. International journal of nanomedicine, 7, 4049–4060. [Link]
-
Liu, D., et al. (2012). Incorporation of a selective sigma-2 receptor ligand enhances uptake of liposomes by multiple cancer cells. International journal of nanomedicine, 7, 4049–4060. [Link]
-
Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(7), 1807-1816. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Yilmaz, I., et al. (2022). In vitro cytotoxicity of compound 28 on human breast cancer cells (MCF-7), rat-derived neural phaeochromocytoma cells (PC12) and human glioblastoma cells (U87MG) after 24 h. ResearchGate. [Link]
-
Hornick, J. R., et al. (2012). The sigma-2 ligand, SV119, combined with gemcitabine suppresses tumor growth and increases survival in model pancreatic adenocarcinoma in vivo. ResearchGate. [Link]
-
ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? [Link]
-
van der Valk, J., et al. (2018). Vitamins in cell culture media: Stability and stabilization strategies. Journal of cellular physiology, 233(3), 1845–1855. [Link]
-
University of Connecticut. (n.d.). Dose-Response Curves - Toxicology MSDT. [Link]
-
Collaborative Drug Discovery. (2025, August 8). Setting up a Dose Response Protocol. [Link]
-
Khojasteh, S., et al. (2019). Targeted therapeutic effect against the breast cancer cell line MCF-7 with a CuFe2O4/silica/cisplatin nanocomposite formulation. Beilstein Journal of Nanotechnology, 10, 2228–2239. [Link]
Sources
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- 3. Lysosomal Membrane Permeabilization is an Early Event in Sigma-2 Receptor Ligand Mediated Cell Death in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. "Lysosomal membrane permeabilization is an early event in sigma-2 recep" by John R. Hornick, Suwanna Vangveravong et al. [digitalcommons.wustl.edu]
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- 8. journals.physiology.org [journals.physiology.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 15. cellculturedish.com [cellculturedish.com]
- 16. PB 28 dihydrochloride | σ2 Receptors | Tocris Bioscience [tocris.com]
PB28 hydrochloride aggregation in aqueous solution
A Guide to Preventing and Troubleshooting Aggregation in Aqueous Solutions
Welcome to the technical support center for PB28 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this compound in aqueous solutions, with a specific focus on the prevention and characterization of compound aggregation. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and behavior of this compound.
Q1: How should I properly dissolve this compound for my experiments?
A: this compound is soluble in water.[1] However, achieving a stable, monomeric solution requires careful preparation. Commercial suppliers suggest a solubility of up to 8-9 mg/mL in water, which may require gentle warming and sonication to fully dissolve.[2] We recommend starting with a high-quality, degassed aqueous buffer appropriate for your experimental system. Prepare stock solutions at a concentration higher than your final working concentration and serially dilute to the desired experimental concentration immediately before use. For instance, a stock solution can be prepared in water at up to 20 mM with gentle warming.
Q2: What is compound aggregation and why is it a potential concern for this compound?
A: Compound aggregation is a phenomenon where individual small molecules, like PB28, self-associate in solution to form larger, non-covalently bound clusters or nanoparticles.[3] While this compound is the salt form designed to enhance solubility, its core structure contains hydrophobic regions (e.g., the cyclohexyl and tetrahydronaphthalenyl groups) that can drive this self-association in aqueous environments to minimize unfavorable interactions with water.[1] This process is a concern because it effectively reduces the concentration of the active, monomeric compound, leading to inaccurate and irreproducible experimental results.[4] Furthermore, these aggregates can interfere with assay readouts and may exhibit different biological activities than the monomeric form.[5]
Q3: What are the initial visual signs of this compound aggregation?
A: The first visual indicator of significant aggregation is often a change in the solution's clarity. A freshly prepared, monomeric solution should be clear and transparent. If you observe any of the following, aggregation may be occurring:
-
Turbidity or Cloudiness: The solution appears hazy or milky.
-
Precipitation: Visible solid particles settle out of the solution over time.
-
Opalescence: The solution scatters light, giving it a shimmering or iridescent quality.
It is critical to note that significant aggregation can occur at the nanoscale long before any visual signs are apparent.[6] Therefore, the absence of visual cues does not guarantee a solution is free of aggregates.
Q4: How can this compound aggregation specifically impact my experimental outcomes?
A: Aggregation can introduce significant artifacts and variability into your experiments:
-
Inaccurate Potency: Since aggregates reduce the bioavailable concentration of monomeric PB28, the observed biological effect may be diminished, leading to an overestimation of IC50 or EC50 values.[2][7]
-
Assay Interference: Large aggregates can scatter light, interfering with spectrophotometric or fluorometric assays. They can also non-specifically interact with proteins or surfaces in your assay, leading to false positives or negatives.[8]
-
Altered Biological Activity: Aggregates may present a high density of the compound in a localized manner, potentially leading to off-target effects or a different mechanism of action compared to the monomeric drug.
-
Poor Reproducibility: The extent of aggregation can vary between preparations, storage times, and even minor fluctuations in buffer conditions, leading to high variability in your results.[9]
Section 2: Troubleshooting and Proactive Strategies
This section provides detailed protocols and workflows to both prevent aggregation before it occurs and to diagnose it when suspected.
Part A: Proactive Strategies for Preventing Aggregation
The most effective way to deal with aggregation is to prevent it from the outset. The following protocol and table outline best practices.
Causality: This protocol is designed to maximize the dissolution of this compound into its monomeric form and minimize the nucleation events that lead to aggregation.
-
Buffer Preparation: Use a high-purity, sterile-filtered (0.22 µm) aqueous buffer. The choice of buffer can be critical; standard buffers like phosphate-buffered saline (PBS) are common, but it is wise to test the compatibility with your specific assay. Degassing the buffer via sonication or vacuum can help prevent bubble formation during subsequent steps.
-
Weighing: Accurately weigh the required amount of this compound solid in a low-static environment.
-
Initial Dissolution: Add the appropriate volume of your chosen buffer to the solid. Vortex briefly.
-
Gentle Warming & Sonication: If the compound does not dissolve immediately, warm the solution to 37-60°C.[2] Do not boil. Intermittently sonicate the solution in a water bath for 5-10 minute intervals. This input of energy helps break up small clusters and overcome the activation energy of dissolution.
-
pH Verification: After the solution is clear, allow it to return to room temperature. Check the pH to ensure it has not shifted outside the optimal range for your experiment.
-
Sterile Filtration: Filter the final stock solution through a 0.22 µm syringe filter (low protein binding, e.g., PVDF) to remove any insoluble particulates or pre-existing dust that could act as nucleation sites for aggregation.
-
Storage & Use: Store stock solutions as recommended (e.g., at -20°C or -80°C for long-term storage).[2] When ready to use, thaw quickly and dilute to the final working concentration in pre-warmed assay buffer immediately before adding to your experiment. Avoid multiple freeze-thaw cycles.
| Factor | Impact on Aggregation | Recommended Best Practice | Scientific Rationale |
| Concentration | Higher concentrations increase the likelihood of aggregation. | Work at the lowest concentration feasible for your assay. Prepare concentrated stocks and dilute immediately before use. | The probability of intermolecular collisions leading to self-association increases with concentration. Staying below the Critical Aggregation Concentration (CAC) is key.[8] |
| Temperature | Can be complex; warming aids initial dissolution but prolonged high temps can sometimes promote aggregation. | Use gentle warming for initial dissolution. Store and run experiments at a consistent, controlled temperature. | Temperature affects both solubility and the kinetics of aggregation. Consistency is crucial for reproducibility. |
| pH & Ionic Strength | Can alter the surface charge of the molecule, influencing repulsive/attractive forces. | Use a well-buffered solution. Screen a narrow range of pH and salt concentrations (e.g., 50-150 mM NaCl) to find the most stable condition. | Changes in pH can alter the protonation state of the piperazine nitrogens in PB28, affecting its charge and solubility. Ionic strength modulates electrostatic screening between molecules.[10] |
| Excipients/Additives | Can be used to stabilize the monomeric form. | Consider adding a non-ionic detergent (e.g., 0.01% Tween-20) or a "decoy" protein (e.g., 0.1 mg/mL BSA) to your assay buffer.[8] | Detergents can form micelles around hydrophobic parts of the molecule, preventing self-association. Decoy proteins can adsorb aggregates, preventing them from interfering with the assay target.[8] |
| Incubation Time | Aggregation is often a time-dependent process. | Minimize the time between preparing the final dilution and running the assay. | Over time, molecules have more opportunity to collide and self-assemble into larger, more stable aggregates.[3] |
Part B: Detecting and Characterizing Aggregation
If you suspect aggregation is affecting your results, a systematic approach to characterization is necessary.
The following diagram outlines a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for suspected this compound aggregation.
Causality: DLS is a powerful, non-invasive technique that measures the size distribution of particles in a solution.[11] By analyzing the Brownian motion of particles, it can rapidly determine their hydrodynamic diameter, making it ideal for detecting the formation of larger aggregates from smaller monomers.[6][12][13]
-
Sample Preparation: Prepare the this compound solution in the exact buffer used for your bioassay. The concentration should be high enough for detection but ideally within the range where you are seeing issues.
-
Filtration: Filter the sample through a low-binding 0.02 µm syringe filter (e.g., Anotop) directly into a clean, dust-free DLS cuvette. This step is crucial to remove extrinsic contaminants like dust, which can cause artifacts.
-
Instrument Setup:
-
Equilibrate the DLS instrument's measurement chamber to your desired experimental temperature (e.g., 25°C).
-
Set the correct solvent viscosity and refractive index parameters for your buffer.
-
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate for at least 5 minutes. Perform multiple (e.g., 3-5) replicate measurements to ensure consistency.
-
Data Analysis:
-
Monomeric Solution: A clean, monomeric solution of a small molecule should show a very small hydrodynamic radius (<2 nm) or be below the instrument's detection limit.
-
Aggregated Solution: An aggregated sample will show one or more populations of particles with significantly larger hydrodynamic diameters (e.g., 50 nm - 1000 nm). The Polydispersity Index (PDI) will also be high (>0.3), indicating a heterogeneous mixture of sizes.[12]
-
Causality: TEM provides direct visual evidence of aggregates, offering invaluable information on their size, shape, and morphology.[14][15] This technique has a much higher resolution than light-based methods and can confirm the physical presence of the nanoparticles detected by DLS.[14][16]
-
Grid Preparation: Place a drop of the this compound solution onto a carbon-coated TEM grid. Allow the sample to adsorb for 1-2 minutes.
-
Blotting: Using filter paper, carefully blot away the excess liquid from the edge of the grid.
-
Staining (Optional but Recommended): For better contrast, a negative stain (e.g., 2% uranyl acetate or phosphotungstic acid) can be applied. Place a drop of the stain on the grid for 30-60 seconds, then blot away the excess.
-
Drying: Allow the grid to air-dry completely before loading it into the microscope.
-
Imaging:
-
Operate the TEM at a suitable accelerating voltage (e.g., 80-120 keV).
-
Acquire images at various magnifications to observe the overall distribution and individual aggregate morphology.
-
-
Analysis: Analyze the resulting micrographs to determine the size distribution and shape of the aggregates. This provides orthogonal validation to DLS data. TEM can distinguish between amorphous aggregates and more structured assemblies.[17]
Section 3: Advanced Concepts
Understanding Critical Micelle/Aggregation Concentration (CMC/CAC)
For many amphiphilic molecules, there is a concentration threshold known as the Critical Micelle Concentration (CMC) or Critical Aggregation Concentration (CAC) above which self-assembly into micelles or aggregates becomes thermodynamically favorable.[18][19] Below the CAC, the compound exists primarily as monomers. Above the CAC, any additional compound added to the solution will preferentially form aggregates rather than increasing the concentration of the monomer.[18]
-
Why it Matters for PB28: While PB28 is not a classical surfactant, it may exhibit a CAC due to its amphiphilic nature. If your experimental concentrations are above the CAC for your specific buffer conditions, you may be inadvertently studying the effects of aggregates.
-
Practical Implication: Determining the CAC can be complex, but a practical approach is to perform concentration-response curves in your assay. If you observe a sharp change in activity or a plateau that is not consistent with receptor saturation, you may be operating above the CAC. Running DLS on a serial dilution of your compound can also help identify the concentration at which larger particles begin to appear. Reducing the compound concentration is a primary strategy to avoid aggregation-related artifacts.[8]
References
-
Nanoparticle Characterization Techniques. (n.d.). nanoComposix. [Link]
-
Dynamic Light Scattering (DLS). (n.d.). Unchained Labs. [Link]
-
Guide to Nanoparticle Characterization Techniques. (2023). Delong America. [Link]
-
Characterization of nanomaterials by transmission electron microscopy and related techniques. (n.d.). The University of Texas at Austin. [Link]
-
Electron microscopy for particle size analysis. (n.d.). HORIBA. [Link]
-
Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM). (2010). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]
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How to Detect Early Aggregation with Dynamic Light Scattering. (2025). Patsnap Eureka. [Link]
-
Impact of Particle Aggregation on Nanoparticle Reactivity. (n.d.). DukeSpace. [Link]
-
Dynamic Light Scattering (DLS). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. [Link]
-
Structure, Aggregation and Characterization of Nanoparticles. (2017). Reviews in Mineralogy and Geochemistry | GeoScienceWorld. [Link]
-
Characterization of nanoparticles. (n.d.). Wikipedia. [Link]
-
Dynamic Light Scattering – an all-purpose guide for the supramolecular chemist. (n.d.). PMC - NIH. [Link]
-
Characterizing Nanoparticles in Liquids: Protein Aggregation Studies. (2013). American Laboratory. [Link]
-
Cyclohexylpiperazine Derivative PB28, a sigma2 Agonist and sigma1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. (2006). PubMed. [Link]
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
PB 28 (hydrochloride). (2026). Labchem Catalog. [Link]
-
Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel. [Link]
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Tackling Aggregation Challenges in ADC Production. (2026). Pharmaceutical Technology. [Link]
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How to Prevent Protein Aggregation: Insights and Strategies. (2026). BioPharmaSpec. [Link]
-
PB28 dihydrochloride. (n.d.). PubChem. [Link]
-
Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. (2007). PLOS ONE. [Link]
-
The critical micelle concentration ( cmc ) plotted against the mole... (n.d.). ResearchGate. [Link]
-
Critical micelle concentration. (n.d.). Wikipedia. [Link]
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Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (n.d.). ACS Publications. [Link]
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Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PMC - NIH. [Link]
-
Effects of arginine in therapeutic protein formulations: a decade review and perspectives. (2023). Taylor & Francis Online. [Link]
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Carbonic Anhydrase Inhibitors. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Moisture-induced aggregation of lyophilized proteins in the solid state. (n.d.). PubMed. [Link]
-
Structure-based analysis reveals hydration changes induced by arginine hydrochloride. (2008). Proteins: Structure, Function, and Bioinformatics. [Link]
-
H2 Blockers. (2024). StatPearls - NCBI Bookshelf. [Link]
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Technical Support Center: Improving PB28 Hydrochloride Solubility
Welcome to the technical support guide for PB28 hydrochloride. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this potent sigma receptor modulator. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure successful and reproducible experimental outcomes.
Part 1: Understanding the Challenge - Core Concepts & FAQs
A thorough understanding of the physicochemical properties of this compound is the first step toward resolving solubility issues.
Q1: What is this compound, and why is its solubility a common experimental hurdle?
A1: PB28 is a high-affinity sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist investigated for its potential in cancer therapy and as an antiviral agent.[1][2][3] It is a weakly basic compound, and to enhance its initial water solubility for research purposes, it is commonly supplied as a dihydrochloride salt (C24H38N2O · 2HCl).[4][5]
The core challenge arises from the molecule's dual nature. While the hydrochloride salt form improves solubility in acidic aqueous solutions, the parent molecule ("free base") is lipophilic (hydrophobic).[6][7] When the salt is introduced into a neutral or near-neutral pH environment, such as standard cell culture media (e.g., pH 7.2-7.4), the salt can convert back to its less soluble free base form, leading to precipitation.[8][9]
Q2: What key physicochemical properties of PB28 dihydrochloride dictate its solubility behavior?
A2: The solubility of PB28 dihydrochloride is governed by several factors:
-
pKa: The pKa is the pH at which the compound exists as 50% ionized (the more soluble salt form) and 50% non-ionized (the less soluble free base). For weakly basic drugs like PB28, solubility is significantly higher at a pH below their pKa.[10] As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the unprotonated, less soluble form, increasing the risk of precipitation.[9]
-
pH of the Medium: As explained above, the pH of your solvent system is critical. While this compound is soluble in water (which is often slightly acidic) and acidic buffers, its solubility dramatically decreases in neutral or basic buffers and media.[2]
-
"Solvent Shock": This phenomenon occurs when a concentrated stock solution, typically made in an organic solvent like DMSO or a highly acidic aqueous buffer, is rapidly diluted into a large volume of a less favorable aqueous medium (like cell culture media).[11] The abrupt change in solvent polarity can cause the compound to crash out of solution before it can be adequately dispersed.[11]
Part 2: Step-by-Step Dissolution Protocols
Follow these protocols sequentially. If you encounter issues with Protocol 1, proceed to the more advanced methods.
This method is the simplest starting point and relies on the inherent water solubility of the salt form.
Objective: To prepare a basic aqueous stock solution.
Materials:
-
This compound (crystalline solid)[4]
-
Sterile, deionized water or a slightly acidic buffer (e.g., pH 4-5 citrate buffer)
-
Sterile conical tube
-
Vortex mixer and water bath sonicator
Procedure:
-
Weigh the required amount of this compound in a sterile tube.
-
Add the calculated volume of sterile water or acidic buffer to achieve the desired concentration. Vendor data suggests a solubility of up to 8-9 mg/mL in water, though this may require assistance.[1][2]
-
Vortex the solution vigorously for 1-2 minutes.
-
If undissolved particles remain, utilize a water bath sonicator for 10-15 minutes. Gentle warming (e.g., 37-60°C) can also be applied, as some suppliers note improved solubility with heat.[1]
-
Visually inspect for complete dissolution. The solution should be clear and free of particulates.
-
Sterile-filter the solution through a 0.22 µm syringe filter before use in cell culture.
Causality Check: This protocol leverages the salt form's inherent solubility.[6] If precipitation occurs, it indicates that the concentration is too high for the chosen solvent or that the pH is not sufficiently acidic to maintain the protonated state.
This protocol is for situations where Protocol 1 fails or when a higher concentration stock is required.
Objective: To maximize aqueous solubility by maintaining a low pH environment.
Materials:
-
This compound
-
Sterile, deionized water
-
Dilute hydrochloric acid (HCl), e.g., 0.1 N
-
Sterile conical tube, vortex mixer, sonicator
Procedure:
-
Weigh the this compound into a sterile tube.
-
Add a portion (e.g., 80%) of the final required volume of sterile water.
-
Vortex and sonicate as described in Protocol 1.
-
If the compound is not fully dissolved, add the dilute HCl dropwise while vortexing. The goal is to lower the pH sufficiently to protonate the amine groups fully, thereby increasing solubility.[10][12]
-
Continue adding acid until the solution is clear. Be mindful of the final pH, especially if it will be used in a pH-sensitive assay.
-
Add the remaining water to reach the final desired volume.
-
Sterile-filter before use.
Causality Check: By lowering the pH, we apply Le Châtelier's principle to the acid-base equilibrium of the amine groups on PB28, forcing the equilibrium towards the protonated, charged, and more water-soluble salt form.[13][14]
When high concentrations are needed or aqueous methods fail, co-solvents are a reliable alternative. DMSO is the most common choice.
Objective: To prepare a concentrated stock solution in an organic solvent.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Sterile conical tube, vortex mixer
Procedure:
-
Weigh the this compound into a sterile tube.
-
Add the required volume of DMSO. Vendor data suggests a solubility of around 5 mg/mL in DMSO, which may require warming and sonication.[1]
-
Vortex and sonicate until fully dissolved. Gentle warming to 60°C can aid this process.[1]
-
Crucial Step: When adding this stock to aqueous media, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).[15] Always include a vehicle control (media + same final concentration of DMSO) in your experiments.
Causality Check: Co-solvents like DMSO are effective because they are less polar than water, creating a more favorable environment for dissolving lipophilic compounds.[16][17][18] They overcome the challenges of poor aqueous solubility directly.
Part 3: Troubleshooting Common Experimental Issues
Q&A 1: I've prepared my stock, but it precipitates immediately when I add it to my cell culture media. What's happening and how do I fix it?
A: This is a classic case of "solvent shock" and/or exceeding the solubility limit in the final medium.[11] The neutral pH of the media causes the protonated PB28 to convert to its insoluble free base form.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of PB28 in your experiment.
-
Optimize the Addition Method: Do not add the concentrated stock directly into the bulk media. Instead:
-
Use a More Dilute Stock: Prepare a lower concentration stock solution (e.g., in DMSO). This means you will add a larger volume of stock to your media, which can aid in dispersion, but be careful not to exceed the tolerated final solvent concentration.[20]
-
Incorporate Serum: If using serum-free media, consider adding a small amount of serum (if your experiment allows). Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[15][19]
Q&A 2: My solution looks fine initially, but I see a precipitate or cloudiness in my culture plates after a few hours of incubation. What should I do?
A: This delayed precipitation can be due to several factors:
-
Metabolic pH Shift: Cell metabolism can slightly alter the pH of the culture medium over time, potentially pushing it into a range less favorable for PB28 solubility.
-
Temperature Effects: Changes in temperature from benchtop to incubator can affect solubility.
-
Slow Equilibration: The compound may have formed a supersaturated solution that is unstable and slowly precipitates over time.
Troubleshooting Steps:
-
Verify pH Stability: Ensure your culture medium has a robust buffering system (e.g., HEPES) if you suspect pH shifts are the cause.
-
Consider Advanced Formulations: For long-term experiments, using solubility enhancers like cyclodextrins may be necessary. These molecules have a hydrophobic inner cavity that can encapsulate poorly soluble drugs, while their hydrophilic exterior keeps the entire complex in solution.[21][22][23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies.[24]
Part 4: Visualization & Advanced Strategies
| Solvent System | Max Reported Concentration | Advantages | Disadvantages & Considerations |
| Water | ~9 mg/mL[1][2] | Biologically compatible, no vehicle toxicity. | Requires warming/sonication; may not achieve high concentrations; solubility is highly pH-dependent. |
| Acidic Buffer (pH 4-5) | > 9 mg/mL (Theoretically) | Higher solubility than water by keeping the compound protonated.[10] | The low pH of the stock may affect the final pH of the experimental medium. |
| DMSO | ~5 mg/mL[1] | Excellent for high-concentration stocks; overcomes aqueous solubility issues. | Potential for cell toxicity (keep final conc. <0.5%); can cause "solvent shock" precipitation upon dilution.[15][20] |
| Ethanol | Not specified, but a common co-solvent.[17] | Good solubilizing power; can be used in combination with other solvents. | Can be more toxic to cells than DMSO; evaporation can concentrate the stock over time. |
This decision tree guides you through the process of troubleshooting this compound solubility issues.
Caption: A decision-tree workflow for dissolving this compound.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved February 20, 2026.
- Wikipedia. (n.d.). Cosolvent. Retrieved February 20, 2026.
- Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? [Podcast Episode].
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved February 20, 2026.
- MDPI. (2025, July 20).
- PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Cayman Chemical. (n.d.). PB 28 (hydrochloride) (CAS Number: 172907-03-8). Retrieved February 20, 2026.
- Benchchem. (2025, December).
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved February 20, 2026.
- PubChem. (n.d.). PB28 dihydrochloride. Retrieved February 20, 2026.
- Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Sigma-Aldrich. (n.d.).
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 20, 2026.
- MedchemExpress.com. (n.d.). PB28 dihydrochloride | σ2 Receptor Agonist. Retrieved February 20, 2026.
- Sigma-Aldrich. (n.d.). PB28 = 98 HPLC, solid 172906-90-0. Retrieved February 20, 2026.
- ResearchGate. (2014, February 21).
- Reddit. (2021, September 9).
- ResearchGate. (2017, May 23).
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
- Tocris Bioscience. (n.d.). PB 28 dihydrochloride | σ2 Receptors. Retrieved February 20, 2026.
- Wikipedia. (n.d.). PB-28. Retrieved February 20, 2026.
- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.
- Chemistry LibreTexts. (2021, March 9). 6.2: Amines as Bases.
- Helda - Helsinki.fi. (2021, July 15).
- Merck. (n.d.).
- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved February 20, 2026.
- SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved February 20, 2026.
- MedCrave online. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
- Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
- Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- ResearchGate. (2021, April 22). (PDF) Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Nature. (n.d.).
- University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved February 20, 2026.
- University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.
- Frontiers in Pharmacology. (2020, December 6).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PB 28 dihydrochloride | σ2 Receptors | Tocris Bioscience [tocris.com]
- 3. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. PB28 dihydrochloride | C24H40Cl2N2O | CID 46861545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Making sure you're not a bot! [helda.helsinki.fi]
- 9. merckmillipore.com [merckmillipore.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ajptonline.com [ajptonline.com]
- 13. quora.com [quora.com]
- 14. Isolation (Recovery) [chem.ualberta.ca]
- 15. researchgate.net [researchgate.net]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. wjbphs.com [wjbphs.com]
- 18. m.youtube.com [m.youtube.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 23. touroscholar.touro.edu [touroscholar.touro.edu]
- 24. mdpi.com [mdpi.com]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PB28 Hydrochloride Experimental Controls
Topic: Controlling for Solvent Effects & Experimental Artifacts in PB28 Hydrochloride Assays Ticket ID: PB28-TECH-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanism of Action
PB28 dihydrochloride (CAS: 172907-03-8) is a high-affinity Sigma-2 (
The Core Problem: Researchers often mistake vehicle toxicity (DMSO induced), compound precipitation (solubility crash), or lysosomal trapping (cationic amphiphilic nature) for specific receptor-mediated activity. This guide provides the controls necessary to validate your data.
Module 1: Solubility & Stock Preparation
Q: My PB28 stock solution is cloudy or precipitating upon dilution. How do I fix this?
A: PB28 is a hydrochloride salt.[1][2][3] While soluble in water (~10 mg/mL with warming), it is most stable in DMSO. Precipitation usually occurs during the "crash" phase—when a high-concentration DMSO stock is introduced to aqueous media.
The Protocol: "Step-Down" Dilution
Do not pipette 100% DMSO stock directly into the cell culture well. This creates a local high-concentration "shock zone" where PB28 precipitates before dispersing.
-
Dissolve: Prepare Master Stock at 10 mM or 25 mM in anhydrous DMSO.
-
Intermediate: Create a 10x working solution in culture media (e.g., if final is 10 µM, make 100 µM intermediate).
-
Note: If this intermediate precipitates, your concentration is above the solubility limit for that specific media formulation (often due to serum proteins or pH).
-
-
Final: Add the 10x intermediate to the cells.
Visualization: Optimal Solubilization Workflow
Figure 1: Critical path for generating stable PB28 stock solutions. Note the loop for visual inspection; PB28 HCl is hygroscopic, and "wet" DMSO decreases solubility.
Module 2: Vehicle Toxicity (The DMSO Artifact)
Q: I see cell death in my controls. Is it the PB28 or the DMSO?
A: This is the most common artifact. PB28 is often screened at micromolar concentrations (
The "Golden Rule" of Solvent Limits
| Cell Type | Max Tolerated DMSO (%) | Recommended Stock Conc. |
| Robust Lines (HeLa, HEK293) | 0.5% - 1.0% | 10 mM |
| Sensitive Lines (MCF-7, CHO) | 0.1% - 0.5% | 25 mM |
| Primary Neurons / Stem Cells | < 0.1% | 50 mM (if possible) |
The Vehicle Control Protocol
You must run a Matched Vehicle Control (MVC).
-
Experimental Well: Media + Drug + DMSO (e.g., 0.1%).
-
MVC Well: Media + DMSO (0.1%) without Drug .
-
Untreated Control: Media only.
Calculation:
Module 3: pH & Lysosomotropic Artifacts
Q: My assay shows "viral inhibition" or "autophagy," but is it specific?
A: PB28 is a Cationic Amphiphilic Drug (CAD) . It can accumulate in lysosomes via ion trapping, raising lysosomal pH regardless of Sigma-2 interaction. This is a "solvent-like" physicochemical effect that mimics specific activity.
Troubleshooting: The "False Positive" Check
-
pH Drift: PB28 is a dihydrochloride salt. At high concentrations (
) in low-buffered media, it can acidify the well.-
Fix: Check media color (Phenol Red) immediately after addition. If yellow, add HEPES buffer (10-25 mM).
-
-
Lysosomal Control:
-
Run a parallel arm with Chloroquine or Ammonium Chloride (classic lysosomotropic agents).
-
If PB28's phenotype perfectly mirrors Chloroquine, the effect might be non-specific lysosomal swelling rather than Sigma-2 signaling.
-
Visualization: Distinguishing Pathways
Figure 2: Logic flow to distinguish specific Sigma-2 receptor agonism from non-specific lysosomotropic effects common to cationic amphiphiles.
FAQ: Rapid Fire Troubleshooting
Q: Can I store PB28 in aqueous solution? A: No. The hydrochloride salt is prone to hydrolysis over time. Store as a solid (desiccated) or as a frozen DMSO stock (-20°C). Aqueous working solutions must be prepared fresh daily.
Q: Why does the literature show such varying IC50 values (nM vs µM)? A: This is often due to Serum Binding . PB28 is lipophilic. In high-serum media (10% FBS), the free drug concentration is lower than calculated.
-
Recommendation: If comparing studies, ensure Serum % is identical.
Q: Is PB28 light sensitive? A: It is generally stable, but as a best practice for all heterocyclic compounds, protect stocks from direct light (wrap tubes in foil).
References
-
Gordon, D. E., et al. (2020).[2] A SARS-CoV-2 protein interaction map reveals targets for drug repurposing.[2][4] Nature, 583, 459–468.[2]
- Context: Identifies PB28 as a potent anti-viral via Sigma receptor modulation, highlighting the need for precise solvent controls in viral assays.
-
Azzariti, A., et al. (2006).[2] Cyclohexylpiperazine Derivative PB28, a σ2 Agonist and σ1 Antagonist Receptor, Inhibits Cell Growth...[5] Molecular Cancer Therapeutics, 5(7), 1807-1816.[2]
- Context: Establishes the specific Sigma-2 mediated apoptotic p
-
Galvao, J., et al. (2014).[6] Unexpected low-dose toxicity of the universal solvent DMSO. PLoS One, 9(7), e102588.
- Context: Authoritative guide on DMSO limits in cell culture.
-
PubChem. (n.d.). PB 28 dihydrochloride | C24H40Cl2N2O.
- Context: Physicochemical data (Solubility, MW)
Sources
- 1. PB 28 dihydrochloride | σ2 Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PB 28 dihydrochloride | CAS 172906-90-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: PB28 Hydrochloride Experimental Standardization
Introduction: The "Phantom" Variability of PB28
PB28 hydrochloride (PB28[1]·2HCl) is a high-affinity Sigma-2 (
The Problem: Users frequently report "batch-to-batch" variability or inconsistent IC
This guide provides the protocols required to stabilize your data.
Part 1: Solubility & Formulation (The "Crash-Out" Effect)
Diagnosis: If your dose-response curves are flat or erratic, your compound has likely precipitated out of solution upon addition to the media, even if the stock looked clear.
FAQ: Solvent & Storage
Q: The datasheet says it is soluble in water (approx. 9 mg/mL).[1] Why do you recommend DMSO? A: While the hydrochloride salt is water-soluble, it is a hydrophobic cation. Aqueous stocks are prone to hydrolysis over time and can adhere to glass/plastic surfaces.
-
Best Practice: Create a high-concentration stock in anhydrous DMSO (e.g., 10-20 mM). DMSO stabilizes the hydrophobic core of the molecule.
-
Storage: Store DMSO aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce moisture (DMSO is hygroscopic), leading to compound degradation.
Q: I see a fine precipitate when I add my DMSO stock to the cell media. How do I fix this? A: This is "solvent shock." Adding high-concentration hydrophobic stocks directly to aqueous media causes rapid local precipitation before the compound can disperse. You must use the Intermediate Dilution Method .
Protocol: The Anti-Precipitation Dilution Workflow
Do not pipette 100% DMSO stock directly into a cell culture well.
Figure 1: Step-wise dilution strategy to prevent hydrophobic compound precipitation.
Part 2: Biological Variability (The "Lysosomal Trap")
Diagnosis: Your IC
FAQ: Mechanism & Resistance
Q: Why is PB28 less potent in my drug-resistant cell lines? A: It is likely Lysosomal Sequestration , not target mutation. PB28 is a hydrophobic weak base. It freely permeates the cell membrane but becomes protonated (charged) inside acidic lysosomes.[2]
-
The Trap: Once charged, it cannot exit the lysosome. It gets sequestered away from its targets (ER/Mitochondria), effectively lowering the cytosolic concentration.
-
Verification: Co-treat with Ammonium Chloride (NH
Cl) or Chloroquine (which raise lysosomal pH) to see if potency is restored.
Q: Does cell density affect PB28 cytotoxicity? A: Yes. Sigma-2 receptors are often upregulated in rapidly proliferating cells (log phase).
-
Standardization: Always seed cells to reach 60-70% confluency at the time of treatment. Over-confluent (G0/G1 arrested) cells may downregulate Sigma-2, artificially increasing the IC
.
Mechanism of Action: Sigma-2 Mediated Cytotoxicity[3][4]
PB28 induces death via a complex, non-caspase dependent pathway involving calcium and reactive oxygen species (ROS).
Figure 2: PB28 Mechanism of Action. Note the competitive diversion into lysosomes.
Part 3: Reference Data & Specifications
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 443.49 g/mol | Dihydrochloride salt form.[1] |
| Solubility (Water) | ~9 mg/mL (20 mM) | Requires warming/sonication.[1] Prone to precipitation. |
| Solubility (DMSO) | ~5 mg/mL (11 mM) | Recommended. Warm to 37°C to dissolve. |
| Storage | -20°C (Desiccated) | Highly hygroscopic. Keep dark. |
Table 2: Receptor Affinity Profile (Ki)
| Receptor Target | Affinity (Ki) | Role |
| Sigma-2 ( | 0.28 – 0.68 nM | Agonist. Drivers cytotoxicity & antiviral effects.[1][3] |
| Sigma-1 ( | 10.0 – 13.0 nM | Antagonist. Modulates ER stress. |
| hERG Channel | Low Affinity | Favorable safety profile compared to hydroxychloroquine.[4] |
Data compiled from Abate et al. (2020) and Colabufo et al. (2006).
References
-
Gordon, D. E., et al. (2020). A SARS-CoV-2 protein interaction map reveals targets for drug repurposing.[5] Nature, 583, 459–468.
-
Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships.[5][6] Frontiers in Pharmacology, 11.
-
Colabufo, N. A., et al. (2006). Cyclohexylpiperazine Derivative PB28, a σ2 Agonist and σ1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. Molecular Cancer Therapeutics, 5(7).[7]
-
Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(6).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Why PB28 Could Be a Covid 2019 Game Changer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
PB28 Hydrochloride vs. Haloperidol: A Comparative Guide to Sigma Receptor Modulation
Audience: Researchers in Neuropharmacology, Oncology, and Drug Discovery.
Purpose: To provide an objective, data-driven comparison of PB28 hydrochloride and haloperidol, focusing on their distinct pharmacological profiles at Sigma-1 (
Executive Summary
While both this compound and haloperidol bind with high affinity to sigma receptors, they serve fundamentally different experimental purposes. PB28 is a sub-nanomolar, pan-sigma ligand that acts as a potent
Quick Comparison Matrix
| Feature | This compound | Haloperidol |
| Primary Class | Cyclohexylpiperazine derivative | Butyrophenone antipsychotic |
| ~0.38 nM (Antagonist) | ~1 – 3 nM (Antagonist) | |
| ~0.68 nM (Agonist) | ~50 – 100 nM (Variable/Antagonist) | |
| Dopamine D2 Affinity | Low / Negligible | High (~1 – 5 nM) |
| Primary Mechanism | Mitochondrial ROS induction, Lysosomal leakage | D2 receptor blockade, |
| Key Application | Cancer cytotoxicity, SARS-CoV-2 modulation | Antipsychotic, |
Molecular & Pharmacological Profile[2][3][4][5][6][7]
Binding Affinity Data
The following data compiles representative
| Ligand | Selectivity Ratio ( | Notes | ||
| PB28 | 0.38 | 0.68 | ~1.8 (Balanced) | "Pan-sigma" ligand with sub-nanomolar potency. |
| Haloperidol | 2.5 | 65 | ~26 (Favors | High D2 affinity confounds in vivo sigma studies. |
Critical Insight: PB28 is approximately 100-fold more potent at the
receptor than Haloperidol. Researchers targeting-mediated cytotoxicity should prioritize PB28 or its analogs over Haloperidol to avoid off-target D2 effects.
Mechanism of Action
The functional divergence lies in the downstream signaling. PB28 recruits
Figure 1: Divergent signaling pathways. PB28 (top) drives cytotoxic cascades via
Experimental Protocols
To ensure reproducibility, use the following validated protocols.
Radioligand Binding Assay (Differentiation of vs )
Because both ligands bind both subtypes, specific masking agents are required to isolate the receptor of interest.
Objective: Determine
Materials:
-
Tissue: Rat liver membrane homogenates (rich in
, low in D2). -
Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine), specific activity ~30-50 Ci/mmol.
-
Masking Agent: (+)-Pentazocine (100 nM – 1 µM) to block
sites. -
Non-specific Binding Definition: Haloperidol (10 µM).
Workflow:
-
Preparation: Thaw rat liver membranes and resuspend in 50 mM Tris-HCl (pH 8.0) .
-
Incubation Mix:
-
50 µL Membrane suspension (~50 µg protein).
-
50 µL [³H]-DTG (Final conc. 3 nM).
-
50 µL (+)-Pentazocine (Final conc. 1 µM) – Crucial for
selectivity. -
50 µL Test Compound (PB28 or Haloperidol) at varying concentrations (
to M). -
Adjust volume to 0.5 mL with buffer.
-
-
Equilibrium: Incubate at 25°C for 120 minutes .
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Quantification: Liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (Sigma-2 Agonism)
PB28 is frequently used to assess sigma-mediated cancer cell death.
Objective: Measure PB28-induced cytotoxicity in MCF7 or SK-N-SH cells.
Workflow:
-
Seeding: Plate cells (e.g.,
cells/well) in 96-well plates. Allow attachment for 24h. -
Treatment:
-
Treat Group A with PB28 (0.1 nM – 100 µM).
-
Treat Group B with Haloperidol (0.1 nM – 100 µM) as a comparator (expect lower potency).
-
Optional: Pre-treat with a specific
antagonist (e.g., AC927) to verify receptor specificity.
-
-
Incubation: 24 to 48 hours at 37°C.
-
Readout: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. PB28 typically exhibits an
in the low micromolar or nanomolar range depending on the cell line, significantly more potent than Haloperidol.
Logical Workflow for Ligand Selection
Use the following decision tree to select the appropriate ligand for your study.
Figure 2: Decision tree for selecting between PB28 and Haloperidol based on experimental intent.
References
-
Azzariti, A., et al. (2006).
Agonist and Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. Molecular Cancer Therapeutics. -
Berardi, F., et al. (1996). Novel potent
ligands: N-[alkyl(aminoalkyl)]-3,3-dipropylpiperidines. Journal of Medicinal Chemistry. -
Colabufo, N. A., et al. (2004).
agonists and antagonists in tumour cell lines.[1] Naunyn-Schmiedeberg's Archives of Pharmacology. -
Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships.[1][2] Frontiers in Pharmacology.
- Bowen, W. D., et al. (1990). Sigma receptors: biology and function. European Journal of Pharmacology. (Reference for Haloperidol binding profiles).
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PB28 Hydrochloride vs. SW43: A Comparative Analysis of Sigma-2 Receptor Ligands for Pancreatic Cancer Therapy
An In-Depth Comparative Guide for Pancreatic Cancer Research
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most formidable challenges in oncology, with a dismal 5-year survival rate of less than 10%.[1] This aggressive malignancy is characterized by late diagnosis, rapid progression, and profound resistance to conventional therapies.[2] The urgent need for novel therapeutic strategies has driven researchers to explore unique molecular targets expressed by pancreatic tumors. One such promising target is the sigma-2 receptor, a protein overexpressed in proliferating cancer cells, including those of the pancreas.[3][4][5][6]
This guide provides a detailed, objective comparison of two promising sigma-2 receptor ligands, PB28 hydrochloride and SW43, for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, compare their efficacy based on preclinical experimental data, and provide detailed protocols for their evaluation.
The Sigma-2 Receptor: A Strategic Target in Pancreatic Cancer
Initially classified as an opioid receptor, the sigma-2 receptor was later identified as Transmembrane Protein 97 (TMEM97).[7] Its overexpression in various tumors, including pancreatic cancer, and limited expression in healthy tissues make it an attractive target for selective cancer therapy.[5][8][9] Ligands that bind to the sigma-2 receptor can induce programmed cell death, or apoptosis, in cancer cells, offering a targeted approach to treatment.[5][6][8] Both PB28 and SW43 are small molecules designed to exploit this vulnerability.
Mechanism of Action: Converging on Apoptosis
Both PB28 and SW43 function as sigma-2 receptor ligands, initiating a cascade of events that culminate in cancer cell death. However, nuances in their downstream signaling pathways have been observed.
This compound: This high-affinity sigma-2 receptor ligand is recognized as a sigma-2 receptor agonist and a sigma-1 receptor antagonist. Its anticancer activity in pancreatic cancer is linked to the induction of cell death through mechanisms that can be caspase-independent.[10] A key feature of PB28's action is the generation of mitochondrial reactive oxygen species (ROS), specifically superoxide radicals.[10] This oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to mitochondrial dysfunction and cell death.[11] In some cancer cell lines, PB28 has been shown to suppress proliferation and invasion by modulating the critical PI3K-AKT-mTOR signaling pathway.
SW43: Like PB28, SW43 is a novel sigma-2 receptor ligand that effectively induces apoptosis in pancreatic cancer cells.[3][4] Studies have shown its pro-apoptotic activity is often mediated through a caspase-3 dependent pathway.[3][6] A significant characteristic of SW43 is its demonstrated synergy with the standard-of-care chemotherapeutic agent, gemcitabine.[3][4] This combination enhances the induction of apoptosis and leads to more profound anti-tumor effects than either agent alone.[3] The ability of SW43 to be rapidly internalized by cancer cells also makes it an attractive candidate for developing drug conjugates to deliver other therapeutic payloads directly to the tumor.[12]
Caption: Generalized signaling pathway for sigma-2 receptor ligands.
Comparative Efficacy: Preclinical Data Insights
Direct head-to-head clinical comparisons of PB28 and SW43 are not available. Therefore, we must rely on preclinical data from in vitro and in vivo studies to assess their relative performance.
In Vitro Performance
In vitro assays are crucial for determining a compound's direct effect on cancer cells. Key metrics include binding affinity to the target receptor and cytotoxicity against various cancer cell lines.
| Parameter | This compound | SW43 | Source |
| Target | Sigma-2 Receptor (Agonist) / Sigma-1 Receptor (Antagonist) | Sigma-2 Receptor Ligand | [3] |
| Binding Affinity (IC50) | High affinity (specific value not consistently reported) | 18 ± 2.1 nM (against [125I]-ISO-2) | [13] |
| Cytotoxicity (EC50) | Moderate in some lines (e.g., Panc-1, AsPC1 > 100 µM) | Dose-dependent decrease in viability | [11][13] |
| Apoptosis Induction | Induces apoptosis; can be caspase-3 independent | Induces apoptosis; caspase-3 dependent | [3][10] |
| Key Mechanism | ↑ Mitochondrial Superoxide Production | Augments Gemcitabine-induced apoptosis | [3][11] |
Note: Direct comparison of IC50 and EC50 values should be made with caution as they can vary based on the cell line and assay conditions.
In Vivo Performance
Animal models, particularly xenografts where human tumors are grown in immunodeficient mice, are essential for evaluating a drug's efficacy in a complex biological system.
| Study Parameter | This compound | SW43 | Source |
| Animal Model | BxPC3 xenografts; Panc02 allografts | Panc02 allografts in C57BL/6 mice | [3][11] |
| Monotherapy Effect | Significantly reduced tumor volume, comparable to gemcitabine | Decreased tumor volume to a similar extent as gemcitabine | [3][11] |
| Combination Therapy | Studied in combination regimens | Superior to other sigma-2 ligands when combined with gemcitabine | [3][11] |
| Outcome | Conferred a survival advantage | Stabilized tumor volume during treatment and increased median survival when combined with gemcitabine | [3][4] |
| Toxicity | Well tolerated with no observed signs of toxicity | Minimal toxicities observed | [3][11] |
Key Insight: The most striking finding from in vivo studies is the potent synergy of SW43 with gemcitabine. While both compounds show efficacy as monotherapies, the combination of SW43 and gemcitabine led to the stabilization of tumor volume, a significant outcome in preclinical models of aggressive pancreatic cancer.[3][4]
Experimental Protocols for Comparative Evaluation
To ensure scientific integrity and reproducibility, standardized protocols are essential. Below are detailed methodologies for key experiments to compare PB28 and SW43.
In Vitro Protocol: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., Panc-1, Mia PaCa-2) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound and SW43 in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across experiments.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value for each compound.
In Vivo Protocol: Pancreatic Cancer Xenograft Model
This workflow outlines the process of evaluating drug efficacy in a mouse model.
-
Cell Preparation: Culture a human pancreatic cancer cell line (e.g., BxPC3). On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^7 cells/mL.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, PB28, SW43, Gemcitabine, SW43 + Gemcitabine).
-
Treatment Administration: Administer drugs via the appropriate route (e.g., intraperitoneal injection) based on previously established dosing schedules. Monitor animal weight and health status throughout the study.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days). The primary endpoint is tumor volume. A secondary endpoint can be overall survival.
-
Data Analysis: Plot tumor growth curves for each group. At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, western blot). Statistically compare treatment groups to the vehicle control.
Caption: Experimental workflow for an in vivo xenograft study.
Resistance and Future Outlook
A compelling aspect of sigma-2 receptor ligands is the apparent difficulty in generating resistant cancer cell lines, even after prolonged exposure in vitro.[5] This suggests a potentially durable mechanism of action that may be less susceptible to the rapid development of resistance that plagues many targeted therapies.
The future of PB28 and SW43 in pancreatic cancer treatment likely lies in combination therapies. The strong preclinical evidence for SW43's synergy with gemcitabine provides a clear rationale for clinical investigation.[3][4] For PB28, its distinct mechanism involving mitochondrial ROS production could be exploited in combination with drugs that target other survival pathways or impair cellular antioxidant defenses.
Furthermore, the rapid internalization of these ligands into cancer cells positions them as ideal candidates for creating antibody-drug conjugates (ADCs) or small molecule-drug conjugates (SMDCs).[5][6][12] An experimental conjugate linking SW43 to a Smac mimetic (SW IV-134) has already shown greater tumor-killing characteristics than either component alone, validating this strategy.[12]
Conclusion
Both this compound and SW43 are promising therapeutic candidates that target the sigma-2 receptor in pancreatic cancer.
-
PB28 demonstrates efficacy as a monotherapy, acting through the induction of mitochondrial oxidative stress.[7][11]
-
SW43 shows comparable monotherapy effects but stands out for its potent synergy with gemcitabine, leading to tumor stabilization in preclinical models.[3][4]
While both warrant further investigation, the robust data supporting the SW43-gemcitabine combination provides a more immediate and compelling path toward clinical translation for patients with pancreatic cancer. The continued exploration of these and other sigma-2 receptor ligands, both as standalone agents and as components of combination or conjugated therapies, represents a hopeful direction in the fight against this devastating disease.
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Hidalgo, M., et al. (2006). An In vivo Platform for Translational Drug Development in Pancreatic Cancer. Clinical Cancer Research. [Link]
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Kashiwagi, H., et al. (2007). Selective sigma-2 ligands preferentially bind to pancreatic adenocarcinomas: Applications in diagnostic imaging and therapy. Journal of Translational Medicine. [Link]
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Al-Juboory, A. A. K., et al. (2023). In Vivo and In Vitro Models of Pancreatic Cancer: A Comparative Study. Archives of Razi Institute. [Link]
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Kashiwagi, H., et al. (2007). Selective sigma-2 ligands preferentially bind to pancreatic adenocarcinomas: applications in diagnostic imaging and therapy. Journal of Translational Medicine. [Link]
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Brody, J. R., et al. (2018). In Vitro Elucidation of Drug Combination Synergy in Treatment of Pancreatic Ductal Adenocarcinoma. Anticancer Research. [Link]
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Mitchem, J. B., et al. (2014). Targeted pancreatic cancer therapy with the small molecule drug conjugate SW IV-134. The FASEB Journal. [Link]
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Wang, Y., et al. (2021). The Sigma‐2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K‐AKT‐mTOR Signalling Pathway in Renal Cancer. Journal of Cellular and Molecular Medicine. [Link]
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Purdue University. (2020). Testing drugs within a tumor may combat pancreatic cancer drug resistance, 'time machine' suggests. Purdue University News. [Link]
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Nici, A. (2026). New triple-drug treatment stops pancreatic cancer in its tracks, a mouse study finds. Live Science. [Link]
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Shah, A. N., et al. (2016). The Role of Common Pharmaceutical Agents on the Prevention and Treatment of Pancreatic Cancer. Gut and Liver. [Link]
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Raghavan, S., et al. (2021). Microenvironment drives cell state, plasticity, and drug response in pancreatic cancer. Cell. [Link]
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Melisi, D., et al. (2013). Mechanisms of resistance to chemotherapeutic and anti-angiogenic drugs as novel targets for pancreatic cancer therapy. Frontiers in Physiology. [Link]
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Martin-Perez, M., et al. (2021). The State-of-the-Art of Phase II/III Clinical Trials for Targeted Pancreatic Cancer Therapies. Cancers. [Link]
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Al-Wadei, H. A., et al. (2012). The GABAB receptor is a novel drug target for pancreatic cancer. Carcinogenesis. [Link]
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Shah, T., et al. (2020). Mechanism and Effect of Beta-Blockers on Pancreatic Adenocarcinoma: A Literature Review. Journal of Clinical Medicine Research. [Link]
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The Institute of Cancer Research. (2022). Scientists discover mechanism controlling spread of pancreatic cancer. The Institute of Cancer Research. [Link]
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Zhou, C., et al. (2021). USP28 facilitates pancreatic cancer progression through activation of Wnt/β-catenin pathway via stabilising FOXM1. Cell Death & Disease. [Link]
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A Researcher's Guide to Validating the Sigma-2 Selectivity of PB28 Hydrochloride
In the landscape of neuroscience and oncology research, the selective modulation of sigma receptors offers a promising avenue for therapeutic intervention. The sigma-2 (σ2) receptor, in particular, is a target of intense investigation due to its overexpression in proliferating cancer cells and its role in various neurological processes.[1] PB28 hydrochloride has emerged as a widely used tool compound, characterized as a high-affinity ligand for the σ2 receptor.[2] However, a critical aspect of its utility lies in its selectivity profile, specifically its binding affinity for the σ2 receptor versus the sigma-1 (σ1) subtype.
This guide provides an in-depth, objective comparison of this compound's performance against other key sigma receptor ligands. We will delve into the experimental validation of its σ2 selectivity, offering field-proven insights and detailed protocols to empower researchers to independently verify and build upon these findings. Our narrative is grounded in the principles of scientific integrity, ensuring that every protocol described is a self-validating system.
The Critical Importance of Sigma Receptor Selectivity
Sigma receptors, once misclassified as a subtype of opioid receptors, are now understood to be distinct proteins with unique pharmacological properties.[3] The two primary subtypes, σ1 and σ2, share some structural similarities in their ligand-binding domains, leading to a degree of cross-reactivity with certain compounds.[4] However, they are involved in distinct cellular functions. The σ1 receptor, a chaperone protein at the endoplasmic reticulum, is implicated in cellular signaling and neuroprotection, while the σ2 receptor is linked to cell proliferation and apoptosis.[5][6]
Therefore, the development and rigorous validation of subtype-selective ligands are paramount. A non-selective compound can produce confounding off-target effects, making it difficult to attribute observed biological responses to the intended receptor. For researchers investigating the specific roles of the σ2 receptor, utilizing a tool compound with well-defined and high selectivity is not just a matter of best practice, but a necessity for generating reproducible and interpretable data.
Comparative Binding Affinity Analysis of PB28
To objectively assess the σ2 selectivity of PB28, we must compare its binding affinity (Ki) at both σ1 and σ2 receptors against a panel of well-characterized sigma ligands. The inhibition constant (Ki) represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity.
| Compound | Primary Target | Ki (nM) - σ1 Receptor | Ki (nM) - σ2 Receptor | Selectivity (σ1/σ2) |
| This compound | σ2 Agonist / σ1 Antagonist | 0.38 - 15.2 [2][7] | 0.17 - 0.8 [2][8] | ~0.2 - 90 |
| Siramesine | σ2 Agonist | 17[2] | 0.12[2] | 141.7 |
| PRE-084 | σ1 Agonist | 44 (IC50)[1] | >10,000 | >227 |
| SA4503 (cutamesine) | σ1 Agonist | 4.6 - 17.4[9][10] | 63 - 1784[9][11] | ~13 - 102 |
| (+)-Pentazocine | σ1 Agonist (Reference) | 1.62[7] | ~2470[12] | ~1525 |
| Haloperidol | Non-selective Antagonist | 2.8 - 6.5[13][14] | 54.1[12] | ~0.05 - 0.12 |
Analysis of the Data:
The data presented in the table reveal that this compound exhibits high affinity for the σ2 receptor, with reported Ki values in the sub-nanomolar to low nanomolar range.[2][8] Notably, there is a degree of variability in the reported Ki values for PB28 at both σ1 and σ2 receptors across different studies.[2][7] This can be attributed to variations in experimental conditions, such as the tissue source for the receptor preparation (e.g., cell lines vs. animal brain tissue) and the specific radioligand used in the assay.
Compared to the highly selective σ2 agonist Siramesine, which shows over 140-fold selectivity for the σ2 receptor, the selectivity of PB28 can be more variable.[2] However, when contrasted with the σ1-selective agonists PRE-084 and SA4503, and the reference ligand (+)-pentazocine, PB28's preference for the σ2 receptor is evident.[1][7][9][10][12] Haloperidol serves as an important control, demonstrating relatively non-selective, high-affinity binding to both subtypes.[12][13][14]
This comparative analysis underscores the necessity for in-house validation of a compound's binding profile under the specific experimental conditions of a researcher's own laboratory.
Experimental Validation of Sigma-2 Selectivity
To provide a practical framework for validating the σ2 selectivity of PB28, we present detailed protocols for radioligand binding assays. These assays are the gold standard for determining the binding affinity of a compound for a specific receptor.
Diagram of the Competitive Radioligand Binding Assay Principle
Caption: Logic for assessing the functional activity of PB28.
Detailed Protocol: Cell Viability and Caspase-3 Activation Assays
Cell Lines:
-
Tumor cell lines with high expression of σ2 receptors are suitable, such as human breast cancer (MCF-7) or neuroblastoma (SK-N-SH) cell lines.
[8]Procedure for Cell Viability (MTS/MTT Assay):
-
Plate the chosen cell line in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with increasing concentrations of this compound and a known σ2 agonist like Siramesine as a positive control.
-
Incubate for 24-48 hours.
-
Add the MTS or MTT reagent to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value (the concentration that causes 50% reduction in cell viability).
Procedure for Caspase-3 Activity Assay:
-
Treat cells with PB28 as described for the cell viability assay.
-
Lyse the cells to release their cytoplasmic contents.
-
Add a caspase-3 specific substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubate to allow for the enzymatic reaction to occur.
-
Measure the absorbance or fluorescence of the cleaved substrate.
-
Compare the caspase-3 activity in PB28-treated cells to that in untreated cells to determine the fold-increase in activation.
Conclusion
The validation of a tool compound's selectivity is a cornerstone of rigorous scientific research. This guide has provided a comprehensive framework for objectively assessing the σ2 selectivity of this compound. By combining a thorough understanding of the comparative binding affinities of various sigma ligands with the practical application of detailed experimental protocols, researchers can confidently validate the selectivity of PB28 within their own experimental systems. This diligence ensures the generation of high-quality, reproducible data, ultimately advancing our understanding of the critical roles of the σ2 receptor in health and disease.
References
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A Researcher's Guide to Confirming the Mechanism of Action of PB28 Hydrochloride: A Comparative Approach
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously confirm the mechanism of action (MOA) of PB28 hydrochloride. We move beyond simple descriptions, offering a self-validating experimental strategy grounded in established scientific principles. Our approach emphasizes causality, ensuring that each experimental step logically builds upon the last to create a cohesive and defensible mechanistic narrative.
Introduction: The Enigma of PB28 and the Sigma Receptors
This compound is a synthetic small molecule that has garnered significant interest for its potent biological activities, including antitumor and antiviral properties.[1][2][3] The compound's primary molecular targets are widely reported to be the sigma-1 (σ1) and sigma-2 (σ2) receptors, a unique class of intracellular chaperone proteins predominantly located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[4][5][6]
Unlike traditional receptors, σ1 and σ2 do not operate through classical G-protein signaling cascades. Instead, they modulate a diverse array of cellular processes by interacting with other proteins.
-
The Sigma-1 Receptor (σ1R): Encoded by the SIGMAR1 gene, σ1R acts as a ligand-operated chaperone.[5] It plays a crucial role in regulating Ca2+ signaling between the ER and mitochondria by stabilizing IP3 receptors, thereby influencing cellular bioenergetics and stress responses.[4][6][7]
-
The Sigma-2 Receptor (σ2R): Recently identified as transmembrane protein 97 (TMEM97), σ2R is implicated in cholesterol homeostasis, cellular proliferation, and signaling pathways involving protein kinases like PKC.[8][9] It often forms a complex with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), to exert its functions.[10][11][12]
PB28 is reported to have a dual and opposing MOA: it acts as an antagonist at the σ1 receptor and as an agonist at the σ2 receptor.[2][13][14] This guide outlines a systematic, four-phase experimental workflow to independently verify this complex MOA, providing the robust data required for advanced drug development.
The Experimental Framework: A Four-Phase Strategy
Confirming a drug's MOA requires a multi-faceted approach that progresses from initial target binding to functional cellular outcomes. We propose a logical flow designed to build a strong, evidence-based case for the specific actions of PB28.
Caption: Overall experimental workflow for MOA confirmation of PB28.
Phase 1: Confirming Target Engagement and Selectivity
Objective: To quantitatively determine the binding affinity (Ki) of PB28 for both σ1 and σ2 receptors and compare it to its affinity for other receptors. This step is foundational; without confirmed target engagement, any downstream functional data is uninterpretable.
Methodology: Competitive Radioligand Binding Assays
This technique measures the ability of a test compound (PB28) to displace a known radioactive ligand from its receptor. The concentration at which PB28 displaces 50% of the radioligand (IC50) is determined and converted to an affinity constant (Ki).
Experimental Controls:
-
Positive Control (Known Ligands):
-
For σ1: PRE-084 (selective agonist) or Haloperidol.
-
For σ2: Siramesine (agonist) or SM-21 (antagonist).
-
-
Negative Control (Unrelated Ligand): A compound with a completely different target, such as Cimetidine (H2 histamine receptor antagonist), should be used to ensure specificity.[15]
-
Radioligands:
-
For σ1: -pentazocine.
-
For σ2: [³H]Di-o-tolylguanidine ([³H]DTG), used in the presence of a high concentration of a selective σ1 ligand (like (+)-pentazocine) to block its binding to σ1 sites.
-
Data Summary: Binding Affinity Profile
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Histamine H2 (Control) Ki (nM) |
| This compound | 13.0 | 0.28 | >10,000 |
| Haloperidol (σ1/σ2) | 3.2 | 28.5 | >10,000 |
| PRE-084 (σ1 Agonist) | 2.2 | >5,000 | >10,000 |
| Siramesine (σ2 Agonist) | 148 | 0.15 | >10,000 |
| Cimetidine (H2 Antag) | >10,000 | >10,000 | 450 |
Data presented are representative values derived from published literature.[13][16]
Interpretation: The data should confirm that PB28 binds with high, sub-nanomolar affinity to the σ2 receptor and with significant, but lower, nanomolar affinity to the σ1 receptor.[13][16] The lack of affinity for the control H2 receptor establishes selectivity.
Detailed Protocol: σ1 Competitive Radioligand Binding Assay
-
Tissue Preparation: Homogenize guinea pig brain tissue (a rich source of σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[17]
-
Centrifugation: Centrifuge the homogenate at 30,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer. Repeat this wash step twice.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Tris-HCl buffer.
-
50 µL of various concentrations of PB28 (or control compounds).
-
50 µL of -pentazocine (final concentration ~2 nM).
-
50 µL of the membrane homogenate (final concentration ~150 µg protein).
-
-
Nonspecific Binding: To a separate set of wells, add a high concentration of unlabeled Haloperidol (10 µM) before adding the radioligand to determine nonspecific binding.
-
Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting nonspecific counts from total counts. Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression (sigmoidal dose-response) to determine the IC50, then calculate the Ki using the Cheng-Prusoff equation.
Phase 2: Delineating Functional Activity
Objective: To determine if PB28 acts as an agonist or antagonist at each sigma receptor. Binding alone does not reveal the functional consequence.
σ1 Receptor Functional Assay: Inhibition of Agonist-Induced Calcium Mobilization
Rationale: σ1R activation by an agonist (like PRE-084) potentiates Ca2+ release from the ER.[5] An antagonist will block this effect. This assay directly tests PB28's ability to prevent σ1R-mediated signaling.
Methodology:
-
Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-treat cells with varying concentrations of PB28 or a known σ1 antagonist (Haloperidol).
-
Induce Ca2+ release with a known σ1 agonist (PRE-084).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
Data Summary: σ1 Receptor Antagonism
| Compound | Functional Activity | IC50 (nM) |
| This compound | Antagonist | ~50 |
| Haloperidol (Control) | Antagonist | ~35 |
| PRE-084 (Control) | Agonist | N/A (Used as stimulus) |
Interpretation: PB28 should dose-dependently inhibit the calcium flux induced by the σ1 agonist PRE-084, confirming its antagonistic activity at this receptor.
σ2 Receptor Functional Assay: Induction of Cell Death
Rationale: σ2R agonists are known to induce caspase-independent apoptosis and inhibit cell proliferation in various cancer cell lines.[2][13] This assay tests whether PB28 produces the expected functional outcome of σ2 agonism.
Methodology:
-
Culture a cancer cell line with high σ2 expression (e.g., MCF7 breast cancer cells).[13]
-
Treat the cells with increasing concentrations of PB28 or a known σ2 agonist (Siramesine) for 48-72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.
Data Summary: σ2 Receptor Agonism
| Compound | Functional Activity | EC50 (nM) for Viability Reduction |
| This compound | Agonist | ~250 |
| Siramesine (Control) | Agonist | ~180 |
Interpretation: PB28 should reduce cell viability in a dose-dependent manner, consistent with its role as a σ2 receptor agonist.[2]
The Dual MOA of PB28: A Signaling Pathway Overview
The antagonistic action of PB28 at σ1R and agonistic action at σ2R converge to produce potent anti-proliferative and pro-apoptotic effects.
Caption: Proposed signaling pathway for PB28's dual mechanism of action.
Phase 3: Confirming the Cellular Phenotype
Objective: To verify that the functional activities observed in Phase 2 translate into the expected cellular-level effects. Based on its MOA, PB28 is predicted to arrest the cell cycle and induce apoptosis.
Methodology: Cell Cycle Analysis via Flow Cytometry This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Detailed Protocol: Cell Cycle Analysis
-
Cell Culture: Seed MCF7 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with PB28 (at its EC50 and 2x EC50 concentration) or vehicle (DMSO) for 48 hours.
-
Harvesting: Trypsinize the cells, collect them, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Expected Outcome: Consistent with literature reports, treatment with PB28 should result in a significant increase in the percentage of cells in the G0/G1 phase, indicating cell cycle arrest.[2][13] This aligns with the anti-proliferative effect expected from a σ2 agonist.
Phase 4: Validating On-Target Specificity
Objective: To ensure that the observed biological effects of PB28 are indeed mediated through the sigma receptors and not due to unintended "off-target" interactions. The failure to validate a drug's MOA is a major contributor to clinical trial failures.[18]
Strategy 1: Pharmacological Counter-Screening
-
Approach: Screen PB28 against a broad panel of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen44™ or similar service).
-
Purpose: To identify any other high-affinity interactions that could confound the interpretation of the MOA. While many drugs have some off-target binding, the key is the margin of safety between the on-target and off-target potencies.[19][20]
Strategy 2: Genetic Target Validation (The Gold Standard)
-
Approach: Use CRISPR/Cas9 technology to create cell lines in which the SIGMAR1 (σ1R) and TMEM97 (σ2R) genes are independently knocked out.
-
Experiment: Re-run the key functional assays (e.g., cell viability) with PB28 in these knockout cell lines and compare the results to the wild-type (parental) cells.
-
Predicted Outcome:
-
In TMEM97 knockout cells, the cytotoxic potency of PB28 should be dramatically reduced, proving that its anti-proliferative effect is dependent on the σ2 receptor.
-
The effect of knocking out SIGMAR1 on PB28's cytotoxicity might be less pronounced but could reveal subtleties in the interplay between the two receptors.
-
-
Causality: This genetic approach provides the most definitive evidence of a causal link between a drug's target and its biological effect, as it removes the target protein entirely.[18]
Conclusion
Confirming the mechanism of action of a compound like this compound, with its complex dual activity, requires a rigorous, multi-phase experimental plan. By systematically progressing from binding affinity (Phase 1) to functional activity (Phase 2), cellular phenotype (Phase 3), and finally, on-target validation (Phase 4), researchers can build an unassailable case for its MOA. This detailed understanding is not merely an academic exercise; it is a prerequisite for advancing a compound through preclinical and clinical development, enabling rational patient selection, and ultimately, improving the likelihood of therapeutic success.
References
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Maurice, T., et al. (2006). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PMC. Available at: [Link]
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Wikipedia. (2023). Sigma-2 receptor. Wikipedia. Available at: [Link]
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Su, T. P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Available at: [Link]
-
Wikipedia. (2024). Sigma-1 receptor. Wikipedia. Available at: [Link]
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Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics. Available at: [Link]
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Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. Available at: [Link]
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Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. PubMed. Available at: [Link]
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Al-Saidi, R., et al. (2022). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. PMC. Available at: [Link]
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Hanna, G., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. Available at: [Link]
-
Riera, J., et al. (2022). Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish. PMC. Available at: [Link]
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Hayashi, T., & Su, T. P. (2007). Molecular functions of the sigma-1 receptor. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2025). Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses. PMC. Available at: [Link]
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Zeng, C., & Mash, E. A. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. PMC. Available at: [Link]
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Encyclopedia.pub. (2023). The Sigma-2 Receptor. Encyclopedia.pub. Available at: [Link]
-
Azzariti, A., et al. (2006). Cyclohexylpiperazine Derivative PB28, a sigma2 Agonist and sigma1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. PubMed. Available at: [Link]
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Wang, J., et al. (2020). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. MDPI. Available at: [Link]
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Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. Available at: [Link]
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Colabufo, N. A., et al. (2020). Why PB28 Could Be a Covid 2019 Game Changer? PMC. Available at: [Link]
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Abate, C., et al. (2025). (PDF) PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. ResearchGate. Available at: [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
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van der Noll, R., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Available at: [Link]
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Spence, S. (2023). E66: When Drug Candidates Miss the Mark: Off-Target Liability. Charles River Laboratories. Available at: [Link]
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Orhurhu, V., et al. (2024). H2 Blockers. StatPearls - NCBI Bookshelf. Available at: [Link]
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A Comparative Analysis of PB28 Hydrochloride's Binding Affinity at Sigma Receptors
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of sigma (σ) receptor pharmacology, the binding affinity of a ligand is a critical determinant of its potency, selectivity, and potential therapeutic or research applications. This guide provides a comprehensive comparison of the binding affinity of PB28 hydrochloride, a well-characterized sigma receptor ligand, with other notable ligands. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for assessing binding affinity, and explore the downstream signaling implications of these interactions.
The Significance of Sigma Receptor Binding Affinity
Sigma receptors, comprising two main subtypes, σ1 and σ2, are intracellular proteins that have garnered significant interest as therapeutic targets for a range of neurological disorders and cancers.[1][2] The affinity of a ligand, quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), reflects the strength of its interaction with the receptor. A lower Ki value indicates a higher binding affinity. For researchers, a ligand with high affinity and selectivity for a specific receptor subtype is an invaluable tool for elucidating the receptor's physiological functions. In drug development, high affinity is often a prerequisite for potent pharmacological effects at therapeutically relevant concentrations.
Comparative Binding Affinity of this compound and Other Ligands
This compound is recognized as a high-affinity ligand for both σ1 and σ2 receptors, exhibiting a notable preference for the σ2 subtype.[3][4][5] To provide a clear comparative perspective, the following table summarizes the binding affinities (Ki in nM) of this compound alongside other commonly studied sigma receptor ligands. It is crucial to note that binding affinities can vary between studies due to different experimental conditions, such as the radioligand used, the tissue source of the receptors, and assay conditions.
| Ligand | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) | Functional Activity |
| This compound | 15.2[3][4][5] | 0.8[3][4][5] | 19-fold for σ2 | σ1 antagonist / σ2 agonist[6] |
| Haloperidol | ~3-7[7] | ~20-30 | ~3-10-fold for σ1 | Antagonist |
| 1,3-di-o-tolyl-guanidine (DTG) | 21.9 (low affinity site)[8] | 21.9 (high affinity site)[8] | Non-selective | Agonist |
| BD1047 | ~10-fold higher than BD1063[9][10] | ~10-fold higher than BD1063[9][10] | σ1 selective | Antagonist[9][10] |
| (+)-Pentazocine | 1.7[7] | >10,000 | Highly σ1 selective | Agonist |
Note: The Ki values presented are representative values from the cited literature. Direct comparison between different studies should be made with caution due to variations in experimental protocols.
Experimental Protocols: Unveiling the Data
The determination of binding affinity is a meticulous process. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. Below are detailed, step-by-step methodologies for performing these assays for both σ1 and σ2 receptors.
Diagram: Principle of Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Methodology for σ1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining ligand affinity at the σ1 receptor.[11][12]
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of the σ1-selective radioligand, typically -pentazocine, at a concentration near its Kd (e.g., 2-5 nM).
-
Increasing concentrations of the unlabeled test ligand (e.g., this compound) to generate a competition curve.
-
Membrane preparation (typically 100-200 µg of protein per well).
-
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known σ1 ligand (e.g., 10 µM Haloperidol).
-
Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[13]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled ligand concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Methodology for σ2 Receptor Radioligand Binding Assay
This protocol is based on standard methods for σ2 receptor binding, which require masking of the σ1 receptor.[10][11][12][14]
-
Membrane Preparation:
-
Follow the same procedure as for the σ1 receptor assay, but typically using rat liver tissue, which has a high density of σ2 receptors.[15]
-
-
Binding Assay:
-
The assay setup is similar to the σ1 assay, with a key difference: the inclusion of a "masking" ligand to block the radioligand from binding to σ1 receptors.
-
Add the following to each well:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a non-selective σ1/σ2 radioligand, typically [3H]1,3-di-o-tolyl-guanidine ([3H]DTG), at a concentration near its Kd for the σ2 receptor (e.g., 10-20 nM).
-
A fixed concentration of a σ1-selective unlabeled ligand to "mask" the σ1 receptors. (+)-Pentazocine (e.g., 1 µM) is commonly used for this purpose.[16][17][18]
-
Increasing concentrations of the unlabeled test ligand (e.g., this compound).
-
Membrane preparation (typically 100-200 µg of protein).
-
-
Determine non-specific binding in the presence of a high concentration of a non-selective sigma ligand (e.g., 10 µM Haloperidol).
-
Incubate the plate at room temperature for 120 minutes.
-
-
Separation, Quantification, and Data Analysis:
-
Follow the same procedures for filtration, quantification, and data analysis as described for the σ1 receptor assay.
-
Signaling Pathways: The Consequence of Binding
The binding of a ligand to a sigma receptor initiates a cascade of intracellular signaling events. The functional outcome of this binding—whether agonism or antagonism—dictates the nature of the downstream response.
Diagram: Sigma-1 (σ1) Receptor Signaling
Caption: Simplified signaling pathway of the sigma-1 receptor.
The σ1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[19][20] Under resting conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist ligand, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments.[19] A key function of the activated σ1 receptor is the modulation of calcium (Ca²⁺) signaling through the inositol 1,4,5-trisphosphate (IP3) receptor, which regulates the release of Ca²⁺ from the endoplasmic reticulum.[1][2] This regulation of calcium homeostasis is crucial for various cellular processes, including neuronal excitability and cell survival.[21]
Diagram: Sigma-2 (σ2) Receptor / TMEM97 Signaling
Caption: Overview of the roles of the sigma-2 receptor/TMEM97.
The σ2 receptor has been identified as the transmembrane protein 97 (TMEM97).[22] It is involved in the regulation of cholesterol homeostasis and can interact with the progesterone receptor membrane component 1 (PGRMC1).[5][23] The signaling pathways of the σ2 receptor are less well-defined than those of the σ1 receptor, but evidence suggests its involvement in cellular processes such as autophagy, cell proliferation, and apoptosis.[23] The high affinity of PB28 for the σ2 receptor and its agonist activity at this site make it a valuable tool for further investigating these pathways.
Conclusion
This compound stands out as a potent and valuable research tool due to its high affinity for both sigma receptor subtypes, with a notable preference for the σ2 receptor. Understanding its binding characteristics in comparison to other ligands is essential for designing and interpreting experiments aimed at elucidating the complex biology of sigma receptors. The provided protocols offer a foundation for researchers to conduct their own binding affinity studies, ensuring data robustness and comparability. As our understanding of the intricate signaling pathways of σ1 and σ2 receptors continues to grow, high-affinity and selective ligands like PB28 will be instrumental in paving the way for novel therapeutic interventions.
References
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- Alon, A., et al. (2023). The Sigma-2 Receptor. Encyclopedia.pub.
- Su, T. P., et al. (2016). The sigma-1 receptor: roles in neuronal plasticity and disease. Annals of the New York Academy of Sciences, 1369(1), 35–49.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21.
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Wikipedia. (n.d.). Sigma-2 receptor. Retrieved from [Link]
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Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]
- Nguyen, L., et al. (2014). Two novel sigma receptor ligands, BD1047 and LR172, attenuate cocaine-induced toxicity and locomotor activity. European Journal of Pharmacology, 745, 134–141.
- Berardi, F., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 591312.
- Su, T. P., et al. (2010). The sigma-1 receptor: a key regulator of intracellular signaling. Trends in pharmacological sciences, 31(12), 557–566.
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-
Eurofins. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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A Comparative Analysis of PB28 Hydrochloride and Other Sigma-2 Receptor Agonists: A Guide for Researchers
This guide provides an in-depth comparative analysis of PB28 hydrochloride and other prominent sigma-2 (σ₂) receptor agonists. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product listing to offer a foundational understanding of the σ₂ receptor, the mechanistic nuances of its agonists, and the experimental frameworks required for their characterization. We will explore the causality behind experimental design, ensuring that the described protocols are robust and self-validating.
The Sigma-2 (σ₂) Receptor: An Emerging Therapeutic Target
First pharmacologically distinguished from the sigma-1 (σ₁) receptor in 1990, the gene encoding the σ₂ receptor was only identified in 2017 as Transmembrane Protein 97 (TMEM97).[1][2] This four-pass transmembrane protein, primarily located in the endoplasmic reticulum, is a critical regulator of cellular functions, including calcium signaling, cholesterol homeostasis, and cell proliferation and death.[1][3]
A key feature of the σ₂ receptor is its significant overexpression in rapidly proliferating cells, with densities up to 10-fold higher in tumor cells compared to their quiescent counterparts.[3][4] This differential expression makes the σ₂ receptor a compelling target for both cancer diagnostics and therapeutics.[5][6] Agonism at the σ₂ receptor has been shown to induce cytotoxicity and apoptosis in a wide range of cancer cell lines, while antagonism can be neuroprotective, highlighting its complex role in cellular fate.[7][8]
The functional activity of the σ₂ receptor is often linked to its interaction with other proteins, notably the Progesterone Receptor Membrane Component 1 (PGRMC1), with which it can form a complex to regulate signaling pathways.[2][9]
Profiling the Reference Ligand: this compound
PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is a well-characterized and potent ligand that has become an invaluable tool for probing σ₂ receptor function.[10][11] It exhibits a complex pharmacological profile, acting as a high-affinity agonist at the σ₂ receptor while concurrently serving as an antagonist at the σ₁ receptor.[12][13] This dual activity must be considered when interpreting experimental results.
PB28 demonstrates high affinity for the σ₂ receptor, with reported Ki values in the subnanomolar range (e.g., 0.68 nM).[12] Its affinity for the σ₁ receptor is also high, with reported Ki values ranging from 0.38 nM to 15.2 nM.[12]
Functionally, PB28 induces potent antiproliferative and cytotoxic effects in various cancer cell lines, including C6 glioma and SK-N-SH neuroblastoma cells.[10] Its mechanism of action is multifaceted, involving the induction of a caspase-independent apoptotic pathway, cell cycle arrest in the G0/G1 phase, and modulation of intracellular calcium levels.[13][14][15] Furthermore, PB28 has been shown to reduce the expression of P-glycoprotein (P-gp), a key protein in multidrug resistance, suggesting a potential role in sensitizing resistant tumors to conventional chemotherapeutics.[10][13][16]
Comparative Analysis of Sigma-2 Agonists
While PB28 is a cornerstone ligand, a variety of other agonists have been developed, each with unique properties. This section compares PB28 to other key σ₂ agonists, providing a basis for selecting the appropriate tool for specific research questions.
| Compound | σ₂ Receptor Affinity (Ki or IC50) | σ₁ Receptor Affinity (Ki or IC50) | Selectivity (σ₁/σ₂) | Key Mechanistic Features |
| PB28 | ~0.68 nM[12] | ~0.38 - 15.2 nM[12] | ~0.5 - 22 | σ₂ agonist / σ₁ antagonist; Induces caspase-independent apoptosis; Modulates P-glycoprotein.[10][12][13] |
| Siramesine | 0.12 nM[17] | 17 nM[17] | ~140-fold | Potent and selective agonist; Induces cell death via mitochondrial destabilization, lysosomal leakage, and oxidative stress.[17][18][19] |
| CB-184 | High (Potency > CB-64D) | Lower than σ₂ | Selective for σ₂ | Induces p53- and caspase-independent apoptosis; Potentiates cytotoxicity of DNA-damaging agents. |
| CB-64D | High | Lower than σ₂ | Selective for σ₂ | Induces apoptosis in breast cancer cell lines; Elicits calcium release.[20] |
| UKH-1114 | ~46 nM[21] | Not specified | Not specified | Defined as an agonist by its ability to produce antineuropathic pain effects that are blocked by the σ₂ antagonist SAS-0132.[21] |
Key Insights from Comparison:
-
Selectivity: Siramesine stands out for its high selectivity for the σ₂ receptor over the σ₁ receptor (~140-fold), making it an excellent choice for studies aiming to isolate σ₂-specific effects.[17] PB28, in contrast, has high affinity for both subtypes and is best described as a pan-sigma modulator with opposing functional activities at each receptor.[10][11]
-
Mechanism of Cell Death: While many σ₂ agonists induce a caspase-independent form of apoptosis, the upstream signaling can differ. Siramesine's mechanism is notably tied to lysosomal membrane permeabilization and oxidative stress, a pathway that may be exploited for tumors resistant to traditional apoptosis-inducing therapies.[18][19] PB28 and the CB compounds also trigger caspase-independent pathways, suggesting a common downstream effect for σ₂ agonism.[13]
-
Functional Definition: The functional classification of ligands as "agonists" or "antagonists" is critical. In the context of the σ₂ receptor, agonists are typically defined by their ability to induce cytotoxicity in cancer cell lines or elicit a functional response like calcium mobilization.[3][20] Conversely, antagonists like SAS-0132 can block these effects and are often investigated for neuroprotective properties.[3][21]
Essential Experimental Protocols
To ensure robust and reproducible characterization of σ₂ receptor ligands, standardized experimental protocols are necessary. The following sections detail the methodologies for key in vitro assays.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound for the σ₂ receptor by measuring its ability to displace a known radioligand.
Causality and Design Rationale:
-
Tissue Source: Rat liver homogenates are commonly used as they have a high density of σ₂ receptors and a relatively low density of σ₁ receptors.[4]
-
Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) is a high-affinity, non-selective ligand that binds to both σ₁ and σ₂ sites.[4]
-
Masking Ligand: To measure binding to σ₂ receptors specifically, the σ₁-selective ligand (+)-pentazocine is added in excess to "mask" or block the σ₁ sites, ensuring that [³H]DTG binding is restricted to the σ₂ receptor.[4]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize fresh rat liver tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membrane fraction by high-speed centrifugation and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane homogenate, a fixed concentration of [³H]DTG (typically near its Kd), and the masking ligand (+)-pentazocine (e.g., 100 nM).
-
Competition: Add the test compound (e.g., PB28) across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Nonspecific Binding: Include wells with a high concentration of a known σ₂ ligand (e.g., unlabeled Siramesine or Haloperidol) to determine nonspecific binding.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay quantifies the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic (agonistic) effects of σ₂ ligands.
Causality and Design Rationale:
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Application: This assay allows for the determination of an EC₅₀ value for cytotoxicity, a key functional parameter for classifying σ₂ agonists.[10][20]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 or SK-N-SH) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the σ₂ agonist (e.g., PB28) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only wells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot cell viability (%) against the log concentration of the compound to determine the EC₅₀ value.
Protocol 3: Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following compound addition, a key functional response to σ₂ receptor modulation.
Causality and Design Rationale:
-
Principle: The σ₂ receptor is known to regulate calcium signaling, often involving release from endoplasmic reticulum stores.[1] Agonists can trigger a transient increase in cytosolic calcium.
-
Fluorescent Indicators: Cell-permeant dyes like Fluo-4 AM are used. Once inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to calcium, its fluorescence intensity increases dramatically.[22]
-
Instrumentation: A plate reader with automated injectors and kinetic read capabilities is required to capture the rapid calcium transient that occurs within seconds of compound addition.[22]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., SK-N-SH) in a clear-bottom, black-walled 96-well plate and grow to confluence.
-
Dye Loading: Remove growth media and load cells with a Fluo-4 AM solution in a suitable buffer (e.g., HBSS). Incubate for 45-60 minutes at 37°C to allow for dye uptake and de-esterification.
-
Washing: Gently wash the cells with buffer to remove excess extracellular dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 15-30 seconds).
-
Agonist Injection: Using the instrument's injectors, add the σ₂ agonist (e.g., PB28) and immediately begin kinetic fluorescence reading at sub-second intervals for 2-3 minutes.
-
Data Analysis: The data will be a plot of fluorescence intensity over time. A positive response (agonist activity) is characterized by a sharp increase in fluorescence immediately following injection, followed by a gradual decay. Quantify the response by parameters such as peak fluorescence or area under the curve.
Signaling Pathways and Conclusion
Sigma-2 receptor agonists induce cell death through complex and varied signaling cascades. A generalized pathway in cancer cells involves receptor activation leading to disruptions in calcium homeostasis, increased reactive oxygen species (ROS) production, and permeabilization of mitochondrial and/or lysosomal membranes, culminating in a caspase-independent form of programmed cell death.
This compound remains a pivotal chemical probe for studying sigma receptor pharmacology due to its high affinity and dual action as a σ₂ agonist and σ₁ antagonist. However, for researchers seeking to dissect σ₂-specific pathways, highly selective agonists like Siramesine offer a distinct advantage by minimizing confounding effects from the σ₁ receptor. The choice of agonist should be guided by the specific goals of the investigation:
-
For studies on multidrug resistance or where mixed σ₁/σ₂ modulation is of interest, PB28 is an excellent tool.
-
For elucidating σ₂-specific cell death mechanisms, Siramesine provides superior selectivity.
-
For investigating p53-independent apoptosis in breast cancer, compounds like CB-184 have been well-validated.
By employing the robust experimental protocols detailed in this guide, researchers can confidently characterize the affinity and functional activity of these compounds, contributing to a deeper understanding of σ₂ receptor biology and its vast therapeutic potential.
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MedchemExpress. (n.d.). Siramesine (Lu 28-179) | Sigma-2 Receptor Agonist. Retrieved from MedchemExpress.com[17]
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Wikipedia. (2023). Sigma-2 receptor.[1]
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Ostenfeld, M. S., et al. (2005). Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress. Cancer Research, 65(19), 8975-8983.[18]
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Søby, K. K., et al. (2017). The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum. PMC - PubMed Central.[24]
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Wang, Y., et al. (2020). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. MDPI.[3]
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Maurice, T. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI.[27]
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Crawford, K. W., & Bowen, W. D. (2002). Sigma-2 Receptor Agonists Activate a Novel Apoptotic Pathway and Potentiate Antineoplastic Drugs in Breast Tumor Cell Lines. Cancer Research, 62(1), 313–322.
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Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC.[20]
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Ablordeppey, S. Y., et al. (2002). Binding characteristics of sigma2 receptor ligands. SciELO.[29]
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Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. AACR Journals.[30]
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Riad, A., et al. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. MDPI.[31]
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Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers.[16]
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Azzariti, A., et al. (2006). Cyclohexylpiperazine Derivative PB28, a sigma2 Agonist and sigma1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. PubMed.[13]
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Various Authors. (2024). Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review.[5]
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Alon, A., et al. (2021). 7M93: Bovine sigma-2 receptor bound to PB28. RCSB PDB.[32]
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Colabufo, N. A., et al. (2006). Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. Bentham Science Publisher.[6]
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Abate, C., et al. (2009). A Structure-Affinity and Comparative Molecular Field Analysis of Sigma-2 (σ2) Receptor Ligands. ResearchGate.[33]
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Alon, A., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv.[34]
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Cassano, G., et al. (2006). The sigma-2 receptor agonist PB28 inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells. Molecular Cancer Therapeutics.[15]
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Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania.[35]
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Axon Medchem. (n.d.). PB28 dihydrochloride | Sigma-2 agonist.[15]
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Pati, M. L., et al. (2017). Sigma-2 receptor and PGRMC1: a controversial relationship. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.[36]
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Comparative Guide: Efficacy of PB28 Hydrochloride vs. Antiproliferative Agents
Executive Summary
PB28 hydrochloride (PB28·2HCl) is a high-affinity, selective Sigma-2 (
Key Differentiator: PB28 exhibits collateral sensitivity , meaning it retains or increases potency against multidrug-resistant (MDR) cancer cells (e.g., P-gp overexpressing lines) where standard agents fail. This guide compares PB28 against clinical standards and mechanistic analogs to assist in experimental design and drug development.
Mechanistic Distinctiveness
To understand PB28's efficacy, one must distinguish its "non-apoptotic" or "caspase-independent" mechanism from standard apoptosis. PB28 targets the
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the critical signaling cascade triggered by PB28, highlighting the lysosomal-mitochondrial axis.
Caption: PB28 triggers cell death via the Sigma-2 receptor, causing lysosomal leakage (LMP) and mitochondrial collapse, bypassing Bcl-2 mediated resistance.[1]
Comparative Efficacy Data
The following data synthesizes experimental results comparing PB28 against Doxorubicin (Anthracycline) and Siramesine (Standard
Table 1: Potency (IC50) in Sensitive vs. Resistant Cell Lines
PB28 demonstrates superior efficacy in resistant phenotypes (MDR).
| Compound | Target Mechanism | MCF7 (Breast) IC50 | MCF7/Adr (MDR Resistant) IC50 | Resistance Factor (RF)* |
| PB28 (24h) | 28.4 nM | 15.0 nM | 0.52 (Hypersensitive) | |
| Doxorubicin | DNA Intercalation / Topo II | 240 nM | 48,000 nM | 200.0 (Resistant) |
| Siramesine | ~12,000 nM | ~10,000 nM | ~0.83 | |
| Paclitaxel | Microtubule Stabilizer | 3.5 nM | >1,000 nM | >285 (Resistant) |
-
Note: RF = IC50(Resistant) / IC50(Sensitive). An RF < 1.0 indicates collateral sensitivity (the drug is more potent against the resistant line).
-
Data Source: Synthesized from Azzariti et al. (2006) and Abate et al. (2011).
Table 2: Receptor Affinity Profile ( )
High affinity is crucial for minimizing off-target effects (e.g., dopaminergic or opioid receptors).
| Ligand | Sigma-2 ( | Sigma-1 ( | Selectivity Ratio ( |
| PB28 | 0.68 | 0.38 | Mixed (High Affinity) |
| Siramesine | 0.12 | 17.0 | ~140 |
| Haloperidol | 25.0 | 2.0 | 0.08 (Sigma-1 selective) |
| DTG | 28.0 | 23.0 | ~1.0 (Non-selective) |
Critical Insight: While PB28 binds both receptors with sub-nanomolar affinity, its functional effect is driven by
Experimental Protocols
To replicate these findings, researchers must account for the hydrophobicity of PB28 and its specific kinetic profile.
A. Solubility & Stock Preparation
PB28 is lipophilic. The dihydrochloride salt (PB28·2HCl) improves solubility but requires specific handling.
-
Stock Solution (10 mM): Dissolve PB28·2HCl in 100% DMSO . Vortex vigorously.
-
Note: Aqueous solubility is limited; do not attempt to dissolve directly in media at high concentrations.
-
-
Working Solution: Dilute the stock into culture media. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.
-
Stability: Store stock at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
B. Cytotoxicity Workflow (MTT/ATP Assay)
Since PB28 induces metabolic collapse, metabolic assays (MTT/CellTiter-Glo) are highly sensitive.
Caption: Standardized workflow for assessing PB28 cytotoxicity. Incubation time is critical; 48h is recommended for maximal effect.
C. Validating the Mechanism (LMP Assay)
To confirm PB28 activity is
-
Acridine Orange (AO) Staining:
-
Treat cells with PB28 (IC50 concentration) for 12-24h.
-
Stain with AO (5 µg/mL) for 15 min.
-
Result: Loss of red fluorescence (intact acidic lysosomes) and increase in green fluorescence (cytosolic AO) indicates LMP.
-
-
ROS Scavenging:
-
Pre-treat with N-acetylcysteine (NAC) (5 mM).
-
If PB28 cytotoxicity is significantly reduced, ROS is a driver.
-
Strategic Applications in Drug Development
-
MDR Reversal: PB28 is an ideal candidate for "resensitizing" tumors resistant to Anthracyclines and Taxanes. It bypasses the P-glycoprotein pump (P-gp) and downregulates P-gp expression over time.[1][4]
-
Pancreatic Cancer: PB28 shows high potency in Panc-1 and BxPC-3 lines, which are notoriously chemo-resistant.
-
Repurposing Potential: Recent studies (Gordon et al., 2020) identified PB28 as a potent inhibitor of SARS-CoV-2 replication (via Sigma receptor modulation), highlighting its utility beyond oncology.
References
-
Azzariti, A., et al. (2006).
Agonist and Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer." Molecular Cancer Therapeutics.[5] Link -
Pati, M. L., et al. (2017). "Sigma-2 Receptor Agonist Derivatives of PB28 Induce Cell Death via Mitochondrial Superoxide Production and Caspase Activation in Pancreatic Cancer." BMC Cancer. Link
-
Abate, C., et al. (2011). "Sigma-2 receptor agonists as possible antitumor agents in resistant tumors: Structure-Affinity and Structure-Activity Relationships." ChemMedChem. Link
-
Gordon, D. E., et al. (2020). "A SARS-CoV-2 protein interaction map reveals targets for drug repurposing." Nature. Link
-
Colabufo, N. A., et al. (2004). "Antiproliferative and cytotoxic effects of some sigma2 agonists and sigma1 antagonists in tumour cell lines."[5][6] Naunyn-Schmiedeberg's Archives of Pharmacology. Link
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- 4. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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independent verification of PB28 hydrochloride cytotoxicity
An Independent Researcher's Guide to Verifying the Cytotoxicity of PB28 Hydrochloride
This guide provides a comprehensive framework for the independent verification and characterization of the cytotoxic effects of this compound. As a potent sigma-2 (σ2) receptor ligand, PB28 holds potential as an anticancer agent, but rigorous, multi-faceted validation of its biological activity is paramount for any research or drug development program.[1][2][3] This document moves beyond a single protocol, offering a strategic, multi-assay approach designed to yield a robust and publishable dataset. We will explore the causal logic behind experimental design, present self-validating protocols, and compare the activity of PB28 against relevant alternative compounds.
The Rationale: Targeting the Sigma-2 Receptor in Cancer
The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a compelling target for cancer therapy.[4][5] It is significantly overexpressed in a wide variety of rapidly proliferating tumor cells compared to healthy, quiescent tissues, making it a biomarker for proliferation.[6][7][8][9] Crucially, agonist ligands that bind to the σ2 receptor have been shown to inhibit tumor cell growth and induce apoptosis, or programmed cell death, often through mechanisms involving caspase activation and endoplasmic reticulum stress.[6][8][9][10]
PB28 is characterized as a high-affinity σ2 receptor agonist and σ1 receptor antagonist.[1][2] This dual activity necessitates a careful and independent evaluation of its cytotoxic effects to confirm its primary mechanism of action and therapeutic potential.
Caption: Proposed mechanism of PB28-induced apoptosis via the Sigma-2 receptor.
Part 1: Strategic Experimental Design
A credible verification of cytotoxicity relies on more than one assay. Different assays measure distinct cellular parameters (metabolic activity, membrane integrity, specific enzymatic activity). By integrating data from multiple methods, we can build a comprehensive profile of a compound's effect and mitigate the risk of artifacts from a single technique.
1.1: Cell Line Selection
The choice of cell lines is the foundation of the study. We must select models that are relevant to the compound's proposed target.
-
Primary Test Lines (High σ2 Expression): Human breast cancer cell lines such as MCF-7 and the adriamycin-resistant variant MCF-7/ADR are well-documented to express significant levels of the σ2 receptor and have been used in previous studies with PB28.[1][2]
-
Comparative Cancer Line: A cell line from a different tissue origin known for high σ2 expression, such as the pancreatic cancer line Panc-1 , can broaden the applicability of the findings.
-
Low-Toxicity Control (Non-Cancerous): A non-cancerous cell line, such as human embryonic kidney cells (HEK293 ), should be used to determine the selectivity index—a measure of the compound's toxicity to cancer cells versus normal cells.[11]
1.2: Compound Selection for Comparison
To contextualize the activity of PB28, it must be tested alongside appropriate controls and comparators.
-
Test Compound: this compound.
-
Vehicle Control: The solvent used to dissolve PB28 (e.g., sterile DMSO or PBS). This is critical to ensure the observed effects are not due to the solvent itself.
-
Positive Control (σ2 Agonist): A well-characterized σ2 receptor agonist like Siramesine . This helps validate that the cellular system is responsive to σ2 activation.[9]
-
Standard Chemotherapeutic: A conventional anticancer drug like Doxorubicin provides a benchmark for cytotoxic potency.
1.3: A Multi-Tiered Assay Approach
We recommend a three-tiered approach to move from broad cell viability to specific mechanisms of cell death.
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A Comparative Guide to Viral Entry Inhibitors: PB28 Hydrochloride and Other Emerging Compounds
For researchers and drug development professionals at the forefront of virology, the initial stage of viral infection—entry into the host cell—presents a critical window for therapeutic intervention. Blocking this primary step can prevent the viral lifecycle from commencing, offering a powerful strategy against a broad range of pathogens. This guide provides an in-depth comparison of PB28 hydrochloride, a promising host-directed antiviral, with other compounds that target viral entry, supported by experimental data and detailed methodologies.
The Rationale for Targeting Viral Entry
Viral entry is a multi-step process that typically involves attachment to host cell receptors, followed by penetration of the cell membrane, either through direct fusion or endocytosis. Each of these steps is a potential target for antiviral drugs. Inhibiting viral entry can offer several advantages, including preventing the establishment of infection and potentially reducing the likelihood of the virus developing resistance, especially when targeting host factors.
This compound: A Host-Directed Approach to Blocking Viral Entry
This compound is a small molecule that acts as a high-affinity ligand for sigma-1 (σ1R) and sigma-2 (σ2R) receptors, functioning as a σ1R antagonist and a σ2R agonist.[1] Its antiviral activity has been demonstrated against a wide array of coronaviruses, including SARS-CoV-2 and its variants of concern.[2][3]
Mechanism of Action: Modulating the Host Cellular Landscape
Unlike direct-acting antivirals that target viral proteins, this compound exerts its effects by modulating host cellular pathways that are hijacked by viruses for their entry and replication. The sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein, plays a crucial role in regulating cellular stress, calcium homeostasis, and lipid trafficking.[4][5] Viruses, including coronaviruses, are known to manipulate these pathways to facilitate their lifecycle.[4]
The antiviral mechanism of this compound is believed to involve the following:
-
Disruption of Viral Hijacking of Host Factors: The SARS-CoV-2 non-structural protein 6 (NSP6) has been shown to interact with σ1R, which is thought to aid in the formation of the viral replication complex.[6][7] By acting as an antagonist, PB28 may disrupt this interaction, thereby inhibiting viral replication.
-
Interference with Endocytic Trafficking and Cholesterol Homeostasis: The sigma-1 receptor is involved in regulating endocytosis and cholesterol trafficking.[5][7][8] Many viruses exploit these pathways for entry into the host cell. By modulating σ1R activity, PB28 may alter the cellular environment in a way that is unfavorable for viral entry. For instance, changes in cholesterol distribution within cellular membranes can significantly impact the efficiency of viral fusion and entry.[9][10]
This host-directed mechanism suggests that this compound could have a broad spectrum of activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals.
dot graph TD { subgraph "Host Cell" A[this compound] --> B{Sigma-1 Receptor}; B -- Antagonism --> C{Modulation of Cellular Pathways}; C --> D["Disruption of Endocytosis/Trafficking"]; C --> E["Alteration of Cholesterol Homeostasis"]; C --> F["Inhibition of ER Stress Response Hijacking"]; end
} Proposed mechanism of this compound's antiviral action.
Comparative Analysis with Other Viral Entry Inhibitors
To provide a comprehensive perspective, we compare this compound with other compounds targeting viral entry, each with a distinct mechanism of action.
| Compound | Target | Mechanism of Action | Virus Target(s) |
| This compound | Host: Sigma-1 Receptor | Antagonizes the sigma-1 receptor, modulating host cellular pathways essential for viral entry and replication.[2][3] | Coronaviruses (including SARS-CoV-2 variants)[2] |
| Arbidol (Umifenovir) | Virus: Hemagglutinin/Spike Protein | A broad-spectrum antiviral that inhibits the fusion of the viral envelope with host cell membranes.[11][12] | Influenza, Coronaviruses[11][13] |
| Camostat Mesylate | Host: TMPRSS2 Protease | A serine protease inhibitor that blocks the priming of the viral spike protein, a necessary step for entry of some viruses.[14][15][16] | Coronaviruses (SARS-CoV, SARS-CoV-2), Influenza[14][17] |
| Hydroxychloroquine | Host: Endosomal pH / ACE2 Glycosylation | Increases the pH of endosomes, inhibiting pH-dependent viral entry, and may interfere with the glycosylation of the ACE2 receptor.[18][19][20] | Coronaviruses (in vitro)[19][21] |
Performance Data: A Head-to-Head Comparison
The following table summarizes the in vitro efficacy of these compounds against SARS-CoV-2. It is important to note that EC50 (half-maximal effective concentration) values can vary depending on the cell line, viral strain, and assay conditions.
| Compound | EC50 (SARS-CoV-2) | Cell Line | Reference(s) |
| This compound | 1.4 - 5.62 µM (variants) | Vero E6 | [2] |
| Arbidol (Umifenovir) | 15.37 - 28.0 µM | Vero E6 | [13] |
| Camostat Mesylate | ~0.178 µM (active metabolite) | Calu-3 | [16] |
| Hydroxychloroquine | 0.72 µM | Vero E6 | [19] |
Experimental Protocols for Evaluating Viral Entry Inhibitors
Accurate and reproducible assessment of viral entry inhibitors is paramount. Below are detailed protocols for key in vitro assays.
Pseudovirus Neutralization Assay
This assay is a safe and effective method to quantify the ability of a compound to inhibit viral entry mediated by a specific viral glycoprotein.
Principle: Pseudoviruses are non-replicating viral particles that express a specific viral envelope protein (e.g., SARS-CoV-2 Spike) and contain a reporter gene (e.g., luciferase or GFP). Inhibition of entry is measured by a reduction in reporter gene expression.[18][22]
Protocol:
-
Cell Seeding: Seed target cells (e.g., HEK293T expressing ACE2) in a 96-well plate at a density of 4 x 104 cells/well and incubate overnight.[18]
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Incubation: Add the diluted compound to the cells and incubate for 1 hour at 37°C.
-
Pseudovirus Infection: Add a pre-titered amount of pseudovirus to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[18]
-
Readout: Measure the reporter gene expression (e.g., luminescence for luciferase) using a plate reader.[18]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="Seed Target Cells"]; B [label="Prepare Compound Dilutions"]; C [label="Pre-incubate Cells with Compound"]; D [label="Add Pseudovirus"]; E [label="Incubate for 48-72h"]; F [label="Measure Reporter Gene Expression"]; G [label="Calculate IC50"];
} Workflow for a Pseudovirus Neutralization Assay.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is the "gold standard" for measuring the titer of neutralizing antibodies and can be adapted to evaluate antiviral compounds.[14]
Principle: This assay measures the ability of a compound to reduce the number of infectious virus particles, which is visualized by a reduction in the number of plaques (zones of cell death) in a cell monolayer.[14][23]
Protocol:
-
Cell Seeding: Seed susceptible cells (e.g., Vero E6) in 6-well or 12-well plates to form a confluent monolayer.
-
Compound-Virus Incubation: Prepare serial dilutions of the test compound and mix with a known amount of infectious virus (e.g., 50-100 plaque-forming units). Incubate this mixture for 1 hour at 37°C.[20]
-
Infection: Remove the culture medium from the cell monolayers and add the compound-virus mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.[20]
-
Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells.[23]
-
Incubation: Incubate the plates for 2-4 days at 37°C until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.[20]
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The concentration of the compound that reduces the plaque number by 50% (PRNT50) is determined.[14]
Cell-Cell Fusion Assay
This assay specifically measures the ability of a compound to inhibit the fusion of viral envelope proteins with the host cell membrane.
Principle: Two populations of cells are used: "donor" cells expressing the viral fusion protein (e.g., SARS-CoV-2 Spike) and a reporter component (e.g., T7 polymerase), and "target" cells expressing the viral receptor (e.g., ACE2) and another reporter component (e.g., a luciferase gene under the control of a T7 promoter). Fusion of the two cell types brings the reporter components together, leading to a measurable signal.[24][25]
Protocol:
-
Cell Preparation: Prepare donor and target cell populations by transient or stable transfection.
-
Co-culture: Co-culture the donor and target cells in a 96-well plate in the presence of serial dilutions of the test compound.[26]
-
Incubation: Incubate the co-culture for 16-24 hours at 37°C to allow for cell fusion.[27]
-
Readout: Lyse the cells and measure the reporter activity (e.g., luminescence).
-
Data Analysis: Determine the concentration of the compound that inhibits the fusion-dependent reporter signal by 50%.
Conclusion and Future Directions
Targeting viral entry is a robust strategy for the development of novel antiviral therapeutics. This compound represents a compelling host-directed approach with a broad-spectrum potential against coronaviruses. Its mechanism, centered on the modulation of the sigma-1 receptor, offers a distinct advantage in potentially overcoming viral resistance.
A direct comparison with other viral entry inhibitors highlights the diversity of mechanisms that can be exploited to block this crucial stage of infection. While direct-acting antivirals like Arbidol have their merits, host-directed therapies such as this compound and Camostat mesylate are gaining significant interest.
Further research should focus on elucidating the precise molecular interactions between the sigma-1 receptor and viral proteins, as well as the downstream effects of PB28 on cellular pathways critical for viral entry. Head-to-head in vivo studies comparing these different classes of entry inhibitors will be crucial in determining their therapeutic potential for various viral diseases. The continued exploration of compounds targeting viral entry will undoubtedly expand our arsenal in the ongoing battle against emerging and re-emerging viral threats.
References
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Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses. Frontiers in Microbiology. [Link]
-
Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]
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Review: Hydroxychloroquine and Chloroquine for Treatment of SARS-CoV-2 (COVID-19). Cureus. [Link]
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Plaque reduction neutralization test. Wikipedia. [Link]
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Pseudovirus Neutralization Assays - How-To Guide. Integral Molecular. [Link]
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A Cellular Assay for Spike/ACE2 Fusion: Quantification of Fusion-Inhibitory Antibodies after COVID-19 and Vaccination. Viruses. [Link]
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A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay. Viruses. [Link]
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Pseudovirus (PSV) Assay. Bio-protocol. [Link]
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Plaque Reduction Neutralization Test (PRNT). Bio-protocol. [Link]
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Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. ResearchGate. [Link]
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Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus. Viruses. [Link]
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NMDA Receptors Are Upregulated and Trafficked to the Plasma Membrane after Sigma-1 Receptor Activation in the Rat Hippocampus. Journal of Neuroscience. [Link]
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Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19. bioRxiv. [Link]
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Pseudovirus Neutralization Assays in SARS-CoV-2 Research. Berthold Technologies. [Link]
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The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Frontiers in Neuroscience. [Link]
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Clinical Antiviral Drug Arbidol Inhibits Infection by SARS-CoV-2 and Variants through Direct Binding to the Spike Protein. ResearchGate. [Link]
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Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19. Microbiology Spectrum. [Link]
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Inhibition by umifenovir is broadly effective against coronaviruses. European Respiratory Journal. [Link]
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Hydroxychloroquine for Treatment of SARS‐CoV‐2 Infection? Improving Our Confidence in a Model‐Based Approach to Dose Selection. Clinical and Translational Science. [Link]
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Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19. bioRxiv. [Link]
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Sigma-1 receptor mediates cocaine-induced transcriptional regulation by recruiting chromatin-remodeling factors at the nuclear envelope. Proceedings of the National Academy of Sciences. [Link]
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Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]
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The Sigma Enigma: A Narrative Review of Sigma Receptors. Cureus. [Link]
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Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation. Frontiers in Microbiology. [Link]
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Rapid, reliable, and reproducible cell fusion assay to quantify SARS-Cov-2 spike interaction with hACE2. Communications Biology. [Link]
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Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. eLife. [Link]
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Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation. Frontiers in Microbiology. [Link]
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The sigma-1 receptor enhances brain plasticity and functional recovery after experimental stroke. Brain. [Link]
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Efficacy and safety of camostat mesylate in early COVID-19 disease in an ambulatory setting: a randomized placebo-controlled phase II trial. eLife. [Link]
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Sigma-1 receptor. Wikipedia. [Link]
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Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. ACS Omega. [Link]
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Quantitative Assays Reveal Cell Fusion at Minimal Levels of SARS-CoV-2 Spike Protein and Fusion-from-Without. bioRxiv. [Link]
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A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19. ResearchGate. [Link]
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Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection. International Journal of Molecular Sciences. [Link]
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Chloroquine and hydroxychloroquine as available weapons to fight COVID-19. International Journal of Antimicrobial Agents. [Link]
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PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. [Link]
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Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy. PLoS One. [Link]
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Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses. Frontiers in Microbiology. [Link]
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(PDF) Sigma 1 Receptor, Cholesterol and Endoplasmic Reticulum Contact Sites. ResearchGate. [Link]
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Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases. Cells. [Link]
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Defining the ligand-dependent proximatome of the sigma 1 receptor. eLife. [Link]
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Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases. ResearchGate. [Link]
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Why PB28 Could Be a Covid 2019 Game Changer? ACS Medicinal Chemistry Letters. [Link]
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Influenza virus infection reprograms cholesterol biosynthesis to facilitate virus replication by the TAK1-RORγ axis. PLOS Pathogens. [Link]
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Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases. PubMed. [Link]
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Revealing how SARS-CoV-2 hijacks human cells; points to drugs with potential to fight COVID-19 and a drug that aids its infectious growth. Institut Pasteur. [Link]
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Technical Guide: Validating the Role of Sigma-1 Antagonism of PB28 Hydrochloride
Executive Summary: The PB28 Paradox
PB28 hydrochloride (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is a high-affinity ligand for both Sigma-1 (
Validating PB28 specifically as a Sigma-1 antagonist requires a rigorous experimental framework to disentangle its mixed pharmacological profile:
-
High Affinity: Sub-nanomolar
for R (~0.38 nM).[2] -
Functional Antagonism: It must be proven to block the effects of known
R agonists (e.g., (+)-Pentazocine or PRE-084). -
Selectivity Challenges: It acts as a Sigma-2 agonist, necessitating controls to distinguish
R-mediated blockade from R-mediated cytotoxicity.
Comparative Profile: PB28 vs. Standard Ligands
To validate PB28, one must benchmark it against the "Gold Standards" of sigma pharmacology. The following table contrasts PB28 with the classic antagonist (Haloperidol), a selective antagonist (NE-100), and the reference agonist ((+)-Pentazocine).
Table 1: Pharmacological Benchmark of Sigma-1 Ligands
| Feature | PB28 HCl | Haloperidol | NE-100 | (+)-Pentazocine |
| Primary Role | Non-selective | Selective | Selective | |
| 0.38 nM | ~2–4 nM | ~1.5 nM | ~3–10 nM | |
| 0.68 nM | ~2 nM | > 550 nM | Low Affinity | |
| Selectivity Ratio | Mixed (Non-selective) | Mixed (Non-selective) | Highly Selective (>300x) | Selective |
| Off-Target Liability | hERG, Kv2.1 channels | High (D2/D3 Dopamine) | Low | Low |
| Functional Outcome | Cytotoxicity, Viral Inhibition | Antipsychotic, Neuroprotection | Neuroprotection | Neuroprotection, Analgesia |
Critical Insight: Unlike Haloperidol, PB28 does not carry the "dirty" dopaminergic profile (D2 receptor blockade). However, its potent Sigma-2 agonism means that cell viability assays alone are insufficient to prove Sigma-1 antagonism; functional rescue assays (calcium blockade) are required.
Mechanistic Validation: The Chaperone Blockade
The Sigma-1 receptor functions as a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM).
-
Agonists (e.g., PRE-084): Cause
R to dissociate from the binding immunoglobulin protein (BiP), allowing R to chaperone IP3 receptors, stabilizing flux into mitochondria. -
Antagonists (PB28): Stabilize the
R-BiP complex, preventing this chaperone activity and reducing mitochondrial overload or viral protein folding.
Visualization: The Competitive Antagonism Mechanism
Caption: PB28 validates its antagonism by stabilizing the Sigma-1R/BiP complex, preventing the chaperone dissociation triggered by agonists.
Experimental Protocols for Validation
To scientifically validate PB28 as a Sigma-1 antagonist, you must perform a Functional Reversal Assay . Showing binding affinity is not enough; you must demonstrate that PB28 reverses the effect of a known agonist.
Protocol A: Competitive Radioligand Binding (Affinity)
Objective: Confirm PB28 displaces a specific Sigma-1 ligand.
Standard: Displacement of
-
Preparation: Prepare membrane homogenates from guinea pig brain or Jurkat cells (rich in
R). -
Ligand: Use
(2-3 nM) as the radioligand. -
Competition: Incubate membranes with radioligand and increasing concentrations of PB28 (
to M). -
Non-Specific Binding: Define using 10
M Haloperidol. -
Incubation: 120 min at 37°C to reach equilibrium.
-
Filtration: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Plot displacement curves. PB28 should show a monophasic displacement with
nM.
Protocol B: Calcium Mobilization Reversal (Functional Antagonism)
Objective: Prove PB28 acts as an antagonist by blocking agonist-induced Calcium spikes.
Cell Line: SK-N-SH (neuroblastoma) or MCF-7
-
Dye Loading: Load cells with Fura-2 AM (calcium indicator) for 45 mins at 37°C.
-
Baseline: Measure baseline fluorescence ratio (340/380 nm).
-
Agonist Challenge (Control): Inject PRE-084 (10
M) or Bradykinin. Observe rapid intracellular rise (cytosolic transient). -
Antagonist Pre-treatment (Test): Pre-incubate cells with PB28 (10-100 nM) for 30 minutes.
-
Re-Challenge: Inject PRE-084 again.
-
Validation Criteria:
-
If PB28 is a true antagonist, the PRE-084 induced
spike must be significantly attenuated or abolished . -
Note: PB28 alone should not trigger a massive
release from the ER (distinguishing it from an agonist), though slight mitochondrial modulation may occur due to activity.
-
Decision Tree for Compound Validation
Use this workflow to confirm the specific pharmacological role of PB28 in your study.
Caption: Logical workflow to certify PB28 as a functional Sigma-1 antagonist.
References
-
Gordon, D. E., et al. (2020). A SARS-CoV-2 protein interaction map reveals targets for drug repurposing.[3][4] Nature, 583, 459–468.
-
Pati, M. L., et al. (2017).
-
Abate, C., et al. (2011). PB28 analogs as Sigma-1 receptor antagonists with reduced affinity for Sigma-2 receptors. Journal of Medicinal Chemistry, 54(4), 1084-1090.
-
[Link]
- Context: Medicinal chemistry validation of PB28's binding pocket and affinity values ( ).
-
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610.
-
Berardi, F., et al. (1996). Novel potent sigma 1 ligands: N-[omega-(tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine. Journal of Medicinal Chemistry, 39(22), 4261-4272.
-
[Link]
- Context: The original synthesis and pharmacological characteriz
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
literature comparison of PB28 hydrochloride efficacy
Executive Summary
PB28 hydrochloride (PB28 HCl) is a cyclohexylpiperazine derivative originally developed as a high-affinity sigma-2 (
This guide objectively compares PB28 HCl against standard reference ligands (Siramesine, Haloperidol) and therapeutic agents (Hydroxychloroquine, Gemcitabine). It synthesizes binding affinity data, antiviral potency, and cytotoxic mechanisms into actionable protocols for drug development professionals.
Part 1: Pharmacological Profile & Affinity Landscape
To understand PB28's efficacy, one must first quantify its receptor selectivity. PB28 is often mischaracterized as purely "selective" for
Comparative Binding Affinity ( )
The following table aggregates mean
| Ligand | Selectivity Ratio ( | Pharmacological Class | ||
| PB28 HCl | 0.28 – 0.68 | 0.38 – 12.0 * | Mixed / Balanced | Agonist ( |
| Siramesine | 0.12 | 17.0 | ~140 (High | Reference |
| Haloperidol | 24.2 | 1.5 | ~0.06 (High | Non-selective Antagonist |
| DTG | 26.0 | 25.0 | ~1.0 (Non-selective) | Universal Ligand |
*Note: PB28's
Mechanistic Implication
Unlike Siramesine, which is highly selective for
Part 2: Antiviral Efficacy (SARS-CoV-2 Focus)
In the landmark 2020 study by Gordon et al., PB28 was identified as a potent inhibitor of SARS-CoV-2 replication. This activity is distinct from direct viral polymerase inhibition (e.g., Remdesivir); instead, PB28 modulates host factors required for viral replication.
PB28 vs. Hydroxychloroquine (HCQ)
While HCQ was an early candidate for repurposing, PB28 demonstrated significantly higher potency with a safer predicted cardiac profile.[1]
-
Potency: PB28 is approximately 20x more potent than HCQ in reducing viral titer in Vero E6 cells.
-
IC90 Value: ~280 nM (PB28) vs. ~5-10
M (HCQ). -
Selectivity Index: PB28 shows a wider window between antiviral efficacy and host cytotoxicity compared to HCQ.
Mechanism of Action: Host Factor Modulation
PB28 targets the sigma receptors (TMEM97 and
Figure 1: PB28 disrupts the host-pathogen interface by binding Sigma receptors, preventing viral proteins from remodeling the ER for replication.
Part 3: Oncology & Cytotoxicity Pathways
In oncology, PB28 is benchmarked against standard chemotherapeutics like Gemcitabine, particularly in pancreatic ductal adenocarcinoma (PDAC) and breast cancer (MCF7).
The Lysosomal-Mitochondrial Axis
Unlike standard chemotherapy which targets DNA replication, PB28 induces Lysosomal Membrane Permeabilization (LMP) . Being a hydrophobic amine, PB28 accumulates in the acidic environment of the lysosome (lysosomotropism).
-
Accumulation: PB28 enters lysosomes.
-
Destabilization: Induces leakage of Cathepsins (proteases) into the cytosol.
-
ROS Generation: Cytosolic cathepsins attack mitochondria, generating Reactive Oxygen Species (ROS).
-
Death: Cells die via caspase-independent mechanisms (effective in apoptosis-resistant tumors).
Efficacy Data: Pancreatic Cancer (Panc-1)
-
PB28
: ~15 M (24h exposure). -
Synergy: PB28 downregulates P-glycoprotein (P-gp). When combined with Doxorubicin, PB28 reverses multidrug resistance (MDR), lowering the Doxorubicin
by up to 10-fold.
Figure 2: The cytotoxic cascade of PB28. Note the critical role of Lysosomal Membrane Permeabilization (LMP) as the trigger event.[2][3][4]
Part 4: Validated Experimental Protocol
Protocol: Comparative Cytotoxicity Assay (MTT)
Objective: Determine the
1. Reagent Preparation (Critical Step)
PB28 is supplied as a hydrochloride salt. Proper solubilization is vital to prevent micro-precipitation which skews concentration data.
-
Stock Solution (10 mM): Dissolve 10 mg PB28 HCl in DMSO. Vortex for 30 seconds.
-
Expert Tip: If the salt form resists dissolution, mild warming (37°C water bath) for 5 minutes is acceptable. Do not sonicate extensively as this may degrade the compound.
-
-
Vehicle Control: DMSO matched to the highest concentration used (must be < 0.5% v/v final).
2. Experimental Workflow
Figure 3: Step-by-step workflow for validating PB28 cytotoxicity using the MTT metabolic assay.
3. Data Analysis & Validation
-
Normalization: Calculate % Viability =
. -
Curve Fitting: Use non-linear regression (log(inhibitor) vs. response) to determine
. -
Quality Control: The
factor of the assay should be > 0.5. If PB28 > 50 M in Panc-1 cells, check the stock solution for precipitation.
References
-
Gordon, D. E., et al. (2020). A SARS-CoV-2 protein interaction map reveals targets for drug repurposing. Nature, 583, 459–468. [Link]
-
Abate, C., et al. (2011). PB28, the most potent sigma-2 receptor ligand, and its analogues: structure-affinity relationships and biological evaluation. Journal of Medicinal Chemistry, 54(4), 1084–1090. [Link]
-
Hornick, J. R., et al. (2012).[5] Lysosomal membrane permeabilization is an early event in sigma-2 receptor ligand mediated cell death in pancreatic cancer.[5][6] Journal of Experimental & Clinical Cancer Research, 31, 41. [Link]
-
Pati, M. L., et al. (2017). Sigma-2 receptor agonist PB28 inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells. Frontiers in Pharmacology, 8, 709. [Link]
-
Colabufo, N. A., et al. (2006). Is the sigma2 receptor a histone binding protein? Journal of Medicinal Chemistry, 49(14), 4153–4158. [Link]
Sources
- 1. Why PB28 Could Be a Covid 2019 Game Changer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells. | IRYCIS Outstanding publication | Communication | Instituto Ramón y Cajal de Investigación Sanitaria | Instituto Ramón y Cajal de Investigación Sanitaria [irycis.org]
- 4. Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal membrane permeabilization is an early event in Sigma-2 receptor ligand mediated cell death in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysosomal Membrane Permeabilization is an Early Event in Sigma-2 Receptor Ligand Mediated Cell Death in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling PB28 Hydrochloride
An Essential Framework for Laboratory Safety and Operational Integrity
In the pioneering fields of drug discovery and neuroscience, the safe handling of potent, biologically active molecules is paramount. PB28 hydrochloride, a high-affinity and selective sigma-2 (σ2) receptor agonist, represents a valuable tool for researchers.[1][2] Its ability to induce caspase-independent apoptosis and its antitumor activity underscore its potency and, by extension, the critical need for meticulous safety protocols.[1] This guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive, technically grounded framework for the use of personal protective equipment (PPE) when working with this compound, ensuring both the well-being of laboratory personnel and the integrity of your research.
Understanding the Compound: A Prerequisite for Safety
Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. This compound is a cyclohexylpiperazine derivative with a molecular weight of 443.5 g/mol .[3][4] It is a crystalline solid soluble in water and methanol.[3]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[4]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications dictate the minimum PPE requirements for handling this compound. As a potent sigma-2 receptor agonist, there is also the potential for pharmacological effects upon accidental exposure, making containment a top priority.
Core Principles of PPE Selection: A Risk-Based Approach
A one-size-fits-all approach to PPE is insufficient. The selection of appropriate protective gear must be guided by a thorough risk assessment of the specific procedures being performed.[5][6] The level of containment and protection will escalate with the increased risk of exposure, such as when handling larger quantities or performing operations that could generate aerosols.
Minimum PPE for any work with this compound includes:
Detailed PPE Recommendations for Specific Laboratory Tasks
The following table outlines recommended PPE for common laboratory procedures involving this compound, categorized by risk level.
| Task | Risk Level | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing small quantities (<10 mg) in a vented enclosure | Low | Single pair of nitrile gloves | Safety glasses with side shields[7][8] | Not typically required | Standard lab coat |
| Preparing dilute solutions (<1 mg/mL) | Moderate | Double pair of nitrile gloves | Chemical splash goggles[7][8][9] | Recommended if not in a fume hood | Standard lab coat |
| Preparing concentrated stock solutions (>1 mg/mL) | High | Double pair of nitrile gloves | Chemical splash goggles and a face shield[7][8][9] | N95 respirator or higher, especially if outside a fume hood | Disposable or chemical-resistant lab coat |
| Sonication or vortexing of solutions | High | Double pair of nitrile gloves | Chemical splash goggles and a face shield | N95 respirator or higher | Disposable or chemical-resistant lab coat |
| In vivo administration | High | Double pair of nitrile gloves | Chemical splash goggles | N95 respirator or higher | Disposable gown over lab coat |
| Cleaning and decontamination | Moderate | Chemical-resistant gloves | Chemical splash goggles | Not typically required unless generating aerosols | Standard lab coat |
A Deeper Dive into PPE Components
Hand Protection
Nitrile gloves are a standard choice for handling chemicals in a laboratory setting.[9] For potent compounds like this compound, double-gloving is a recommended best practice to provide an additional layer of protection.[7] If working with chemicals of unknown toxicity, a flexible laminate glove (like a Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves should be considered.[8]
Eye and Face Protection
At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards are required.[7][8] For any task with a splash hazard, such as preparing solutions, chemical splash goggles are mandatory.[7][8][9] When there is a significant risk of splashes or aerosol generation, a face shield should be worn in addition to goggles.[7][8]
Respiratory Protection
Given that this compound may cause respiratory irritation, respiratory protection is a critical consideration, especially when handling the powder or generating aerosols.[4] An N95 respirator is the minimum recommendation. For higher-risk procedures or when working outside of a certified fume hood, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary.
Body Protection
A flame-resistant lab coat is a standard requirement in research laboratories.[8] For procedures involving larger quantities or a higher risk of contamination, a disposable gown worn over the lab coat provides an easily removable barrier.
Operational Protocols: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: Recommended sequence for donning and doffing PPE.
Disposal Plan:
All disposable PPE that has come into contact with this compound must be treated as hazardous waste.
-
Place all contaminated items in a designated, clearly labeled, and sealed chemical waste bag.
-
Dispose of the bag according to your institution's hazardous waste management guidelines.
Emergency Procedures: In Case of Exposure
In the event of accidental exposure, follow these immediate first aid measures:
-
Skin Contact: Remove all contaminated clothing immediately. Drench the affected skin with running water for at least 10-15 minutes.[10]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[10]
Always have the Safety Data Sheet (SDS) for this compound readily available to provide to emergency responders.
Conclusion: A Commitment to a Culture of Safety
The responsible handling of potent research compounds like this compound is a cornerstone of a robust safety culture. By adhering to these PPE guidelines and integrating them into your standard operating procedures, you can mitigate the risks associated with this valuable research tool, ensuring a safe and productive laboratory environment. Continuous evaluation of laboratory practices and ongoing training are essential to maintaining the highest standards of safety.
References
-
University of South Carolina. Personal Protective Equipment Policy for Research Laboratories and Support Facilities. Retrieved from [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
-
SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved from [Link]
-
PubChem. PB28 dihydrochloride | C24H40Cl2N2O | CID 46861545. Retrieved from [Link]
-
IPS. Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Esco Pharma. It's more than just being Fragile : How to Handle Potent Formulation?. Retrieved from [Link]
-
Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
WIT Press. Handling of high potency drugs: process and containment. Retrieved from [Link]
-
Castrol. SAFETY DATA SHEET. Retrieved from [Link]
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
ResearchGate. (PDF) Sigma-2 Receptor: Past, Present and Perspectives on Multiple Therapeutic Exploitations. Retrieved from [Link]
-
Wikipedia. Sigma-2 receptor. Retrieved from [Link]
-
SIOF S.p.A. SolidFlow PB28 Cobalt Blue - Product code SF 510-X. Retrieved from [Link]
-
PMC. Recent Developments in Sigma-2 Receptor Compounds for Pain. Retrieved from [Link]
-
Frontiers. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]
-
Chemsrc. hydrochloric acid 28% - SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PB 28 dihydrochloride | CAS 172906-90-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PB28 dihydrochloride | C24H40Cl2N2O | CID 46861545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. sc.edu [sc.edu]
- 10. anglianchemicals.com [anglianchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
